molecular formula C10H14O3 B132502 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol CAS No. 4704-99-8

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

Cat. No.: B132502
CAS No.: 4704-99-8
M. Wt: 182.22 g/mol
InChI Key: IUOHRYWQNVCEHR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol, also known as this compound, is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(hydroxymethyl)-2-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-6-10(7-12,8-13)9-4-2-1-3-5-9/h1-5,11-13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOHRYWQNVCEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516666
Record name 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4704-99-8
Record name 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol, a triol with potential applications in various scientific fields. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

Chemical and Physical Properties

This compound, also known by its synonyms such as [1,1,1-Tris(hydroxymethyl)ethyl]benzene and α,α,α-Tris(hydroxymethyl)toluene, is a white solid organic compound.[1][2] Its fundamental properties are summarized in the tables below.

Table 1: General and Computed Properties
PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 4704-99-8ChemicalBook[3], Santa Cruz Biotechnology[2]
Molecular Formula C₁₀H₁₄O₃PubChem[1]
Molecular Weight 182.22 g/mol PubChem[1]
XLogP3-AA -0.1PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Table 2: Experimental Physical Properties
PropertyValueSource
Melting Point 63-68 °C (decomposes) (for the related compound 2-Hydroxymethyl-1,3-propanediol)Sigma-Aldrich
Boiling Point Not available
Solubility Soluble in water.EapearlChem[4]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While direct spectral images are not available, references to spectral databases are provided below.

Table 3: Spectral Data References
Spectrum TypeDatabase/Source
¹H NMR Not explicitly found, but available for similar compounds.[5]
¹³C NMR SpectraBase[1]
Infrared (IR) SpectraBase (Vapor Phase)[1]
Mass Spectrometry (MS) SpectraBase (GC-MS)[1]

Synthesis and Reactivity

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a common synthetic route for similar propane-1,3-diols involves the reduction of corresponding malonic esters. For instance, the synthesis of 2-phenyl-1,3-propanediol has been achieved through the reduction of diethyl phenylmalonate.[6]

A plausible synthetic pathway for this compound could involve the reduction of a tris(alkoxycarbonyl) derivative of toluene. The general workflow for such a synthesis is depicted below.

Synthesis_Workflow Start Toluene Derivative Step1 Tris-esterification Start->Step1 Intermediate Tris(alkoxycarbonyl) Toluene Step1->Intermediate Step2 Reduction (e.g., with LiAlH₄) Intermediate->Step2 Product This compound Step2->Product

Caption: Plausible synthetic workflow for this compound.

Reactivity

As a triol, this compound is expected to undergo reactions typical of alcohols, such as oxidation and esterification.

3.2.1. Oxidation

The three primary hydroxyl groups can be oxidized to aldehydes and subsequently to carboxylic acids. The specific outcome of the oxidation would depend on the oxidizing agent used and the reaction conditions. For example, the oxidation of vicinal diols to α-hydroxy ketones has been achieved using hydrogen peroxide and a manganese catalyst.[7]

Oxidation_Reaction Reactant This compound Product Oxidized Products (Aldehydes, Carboxylic Acids) Reactant->Product Oxidation OxidizingAgent Oxidizing Agent (e.g., KMnO₄, H₂O₂/Mn catalyst) OxidizingAgent->Product

Caption: General oxidation reaction of the triol.

3.2.2. Esterification

The hydroxyl groups of this compound can react with carboxylic acids or their derivatives (e.g., acid anhydrides or acyl chlorides) to form esters. This reaction is typically catalyzed by an acid.

Experimental Protocol: General Esterification

A general procedure for esterification of an alcohol is as follows:

  • Dissolve the alcohol in a suitable solvent.

  • Add the carboxylic acid or its derivative and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture under reflux for a specified period.

  • After cooling, the reaction mixture is worked up by washing with a basic solution to remove unreacted acid, followed by extraction with an organic solvent.

  • The organic layer is dried and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or chromatography.

Esterification_Reaction Reactant1 This compound Product Ester Derivative Reactant1->Product Esterification Reactant2 Carboxylic Acid / Derivative Reactant2->Product

Caption: General esterification reaction of the triol.

Potential Applications in Drug Development

While no specific biological activities or involvement in signaling pathways for this compound have been identified in the searched literature, its polyol structure suggests potential as a scaffold in medicinal chemistry. The hydroxyl groups can serve as points for further functionalization to create a library of compounds for biological screening. Additionally, its solubility in water could be a beneficial property for drug delivery applications.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the safety data for similar compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes.

This technical guide provides a summary of the currently available information on this compound. Further experimental research is needed to fully characterize its physical and chemical properties, as well as to explore its potential applications.

References

α,α,α-Tris(hydroxymethyl)toluene: A Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical structure and synthetic pathways for α,α,α-Tris(hydroxymethyl)toluene, a molecule of interest to researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure

α,α,α-Tris(hydroxymethyl)toluene, systematically named 2-Hydroxymethyl-2-phenylpropane-1,3-diol , is a triol with the chemical formula C₁₀H₁₄O₃.[1][2] The molecule features a central quaternary carbon atom bonded to a phenyl group and three hydroxymethyl (-CH₂OH) groups. This unique arrangement imparts specific steric and electronic properties, making it a valuable building block in organic synthesis.

Structural Details:

IdentifierValue
CAS Number 4704-99-8[1][2]
Molecular Formula C₁₀H₁₄O₃[1][2]
Molecular Weight 182.22 g/mol [1]
IUPAC Name 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol
Synonyms α,α,α-Tris(hydroxymethyl)toluene, Benzeneethanol, β,β-bis(hydroxymethyl)-

Synthesis of α,α,α-Tris(hydroxymethyl)toluene

The synthesis of α,α,α-Tris(hydroxymethyl)toluene is not widely documented with a direct one-pot method. However, a scientifically sound and plausible two-step synthetic route can be proposed based on well-established reactions for analogous compounds, such as Tris(hydroxymethyl)aminomethane. This proposed synthesis involves an initial base-catalyzed condensation of a suitable phenyl-substituted nitroalkane with formaldehyde, followed by the reduction of the nitro group to an amine. For the direct synthesis of the target triol, a starting material like 2-phenylacetaldehyde could theoretically be used, though this reaction is less commonly described for exhaustive hydroxymethylation.

The most analogous and well-documented synthetic strategy proceeds via a nitro-intermediate. The following protocol details the synthesis of the amino-precursor, 2-amino-2-(hydroxymethyl)-1-phenylethanol, which is structurally very similar and follows a reliable synthetic pathway.

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages:

  • Condensation: Reaction of phenylnitromethane with an excess of formaldehyde in the presence of a base catalyst to form 2-nitro-2-phenyl-1,3-propanediol.

  • Reduction: Catalytic hydrogenation of the nitro-intermediate to yield the corresponding amino-triol.

Experimental Protocol: Synthesis of 2-Amino-2-(hydroxymethyl)-1-phenylethanol

This protocol is adapted from established procedures for the synthesis of similar tris(hydroxymethyl) compounds.

Step 1: Synthesis of 2-Nitro-2-phenyl-1,3-propanediol

  • Materials:

    • Phenylnitromethane

    • Formaldehyde (37% aqueous solution)

    • Sodium Bicarbonate (NaHCO₃)

    • Methanol

    • Deionized Water

    • Hydrochloric Acid (for acidification)

  • Procedure:

    • In a reaction flask equipped with a stirrer and a thermometer, dissolve phenylnitromethane in methanol.

    • Add an aqueous solution of formaldehyde to the flask. A molar ratio of at least 3:1 of formaldehyde to phenylnitromethane is recommended.

    • Slowly add a catalytic amount of sodium bicarbonate to the reaction mixture. The use of a mild base like sodium bicarbonate is preferred over stronger bases like sodium hydroxide to minimize the formation of polymeric byproducts.

    • Maintain the reaction temperature below 40°C with cooling if necessary. The reaction is exothermic.

    • Stir the mixture for 24-48 hours until the reaction is complete (monitored by TLC).

    • After completion, cool the reaction mixture and acidify to a pH of 5-6 with dilute hydrochloric acid.

    • The product, 2-nitro-2-phenyl-1,3-propanediol, may precipitate out of the solution upon cooling and acidification. If not, the solvent can be removed under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified nitro-diol.

Step 2: Synthesis of 2-Amino-2-(hydroxymethyl)-1-phenylethanol

  • Materials:

    • 2-Nitro-2-phenyl-1,3-propanediol

    • Methanol

    • Raney Nickel or Palladium on Carbon (5% Pd/C)

    • Hydrogen Gas

  • Procedure:

    • In a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator), dissolve the purified 2-nitro-2-phenyl-1,3-propanediol in methanol.

    • Add the hydrogenation catalyst (e.g., Raney Nickel, ~5% by weight of the nitro-diol).

    • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to 30-60 bars.

    • Heat the reaction mixture to 40-50°C and stir vigorously.

    • Monitor the hydrogen uptake. The reaction is complete when hydrogen absorption ceases.

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • The filtrate contains the desired product, 2-amino-2-(hydroxymethyl)-1-phenylethanol.

    • The product can be isolated by removing the solvent under reduced pressure and can be further purified by recrystallization.

Data Presentation

Table 1: Reactant and Product Information

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Role
Phenylnitromethane(Nitromethyl)benzeneC₇H₇NO₂137.14Starting Material
FormaldehydeMethanalCH₂O30.03Reagent
2-Nitro-2-phenyl-1,3-propanediol2-Nitro-2-phenylpropane-1,3-diolC₉H₁₁NO₄197.19Intermediate
2-Amino-2-(hydroxymethyl)-1-phenylethanol2-Amino-2-(hydroxymethyl)-1-phenylethanolC₁₀H₁₅NO₃197.23Final Product (Analogue)
α,α,α-Tris(hydroxymethyl)toluene This compound C₁₀H₁₄O₃ 182.22 Target Molecule

Table 2: Typical Reaction Conditions

ParameterStep 1: CondensationStep 2: Reduction
Temperature < 40°C40-50°C
Pressure Atmospheric30-60 bar
Catalyst Sodium BicarbonateRaney Nickel or 5% Pd/C
Solvent Methanol/WaterMethanol
Reaction Time 24-48 hours4-8 hours
pH Basic (controlled)Neutral

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway Synthesis of 2-Amino-2-(hydroxymethyl)-1-phenylethanol cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction A Phenylnitromethane C 2-Nitro-2-phenyl-1,3-propanediol A->C Base Catalyst (NaHCO3) B Formaldehyde (excess) B->C D 2-Amino-2-(hydroxymethyl)-1-phenylethanol C->D H2, Catalyst (Raney Ni or Pd/C)

Caption: Synthetic pathway for the amino-analogue of α,α,α-Tris(hydroxymethyl)toluene.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow start Start step1 Mix Phenylnitromethane, Formaldehyde, and Methanol start->step1 step2 Add NaHCO3 catalyst step1->step2 step3 React for 24-48h at < 40°C step2->step3 step4 Acidify and Isolate 2-Nitro-2-phenyl-1,3-propanediol step3->step4 step5 Dissolve Nitro-intermediate in Methanol with Catalyst step4->step5 step6 Hydrogenate at 40-50°C and 30-60 bar step5->step6 step7 Filter to remove catalyst step6->step7 step8 Isolate and Purify Final Product step7->step8 end End step8->end

Caption: Step-by-step workflow for the synthesis of the amino-triol analogue.

References

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol (CAS: 4704-99-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available technical information on 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol. A comprehensive search of scientific literature and chemical databases reveals a significant lack of in-depth experimental data, particularly concerning its biological activity and detailed synthetic protocols. Therefore, certain sections of this guide, such as those pertaining to biological effects and signaling pathways, remain speculative and highlight areas for future research.

Introduction

This compound, also known by its synonym α,α,α-Tris(hydroxymethyl)toluene, is a polyol compound with a unique structural architecture.[1][2] It features a central propane backbone substituted at the C2 position with both a phenyl group and a hydroxymethyl group, in addition to hydroxyl groups at the C1 and C3 positions. This distinct arrangement of a hydrophobic phenyl ring and multiple hydrophilic hydroxyl groups suggests its potential utility as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry. This guide aims to consolidate the available technical data and provide a foundation for researchers interested in exploring the properties and applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that much of this data is calculated or sourced from chemical supplier databases, as extensive experimental characterization is not widely published.

PropertyValueSource
CAS Number 4704-99-8[1][2]
Molecular Formula C₁₀H₁₄O₃[1][2]
Molecular Weight 182.22 g/mol [1][2]
IUPAC Name This compound
Synonyms α,α,α-Tris(hydroxymethyl)toluene, β,β-Bis(hydroxymethyl)-benzeneethanol[1]
Appearance Solid (predicted)
Solubility No data available
Melting Point No data available
Boiling Point No data available

Synthesis and Manufacturing

Proposed Synthetic Pathway

A plausible approach to the synthesis of this compound could involve the base-catalyzed aldol condensation of phenylacetaldehyde with an excess of formaldehyde, followed by a Cannizzaro-type reaction or reduction of the resulting intermediate aldehyde.

G cluster_0 Proposed Synthesis of this compound Phenylacetaldehyde Phenylacetaldehyde Intermediate Intermediate Aldehyde Phenylacetaldehyde->Intermediate Base-catalyzed Aldol Condensation Formaldehyde Formaldehyde (excess) Formaldehyde->Intermediate Product 2-(Hydroxymethyl)-2- phenylpropane-1,3-diol Intermediate->Product Reduction or Cannizzaro Reaction

Caption: A proposed synthetic route to this compound.

General Experimental Considerations for Synthesis of Related Polyols

While a specific protocol for the target molecule is unavailable, the synthesis of similar polyols, such as 2-hydroxymethyl-1,3-propanediol, has been documented. These methods often involve the following steps:

  • Reaction Setup: Reactions are typically carried out in a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents and Solvents: Common solvents for similar reactions include water, methanol, or ethanol. The choice of base catalyst can vary, with alkali metal hydroxides or carbonates being common.

  • Reaction Conditions: The reaction temperature and time are critical parameters that need to be optimized for the specific substrates.

  • Work-up and Purification: Post-reaction work-up usually involves neutralization of the catalyst, extraction of the product into an organic solvent, drying of the organic phase, and removal of the solvent under reduced pressure. Purification is often achieved by column chromatography or recrystallization.

Applications and Areas for Future Research

Currently, this compound is primarily marketed as a reagent for organic synthesis.[1] Its trifunctional nature, combining a phenyl group with three hydroxyl groups, makes it an attractive candidate for the synthesis of more complex molecules, including:

  • Polymer Chemistry: As a cross-linking agent or a monomer in the production of polyesters and polyurethanes, potentially imparting unique thermal or mechanical properties due to the pendant phenyl group.

  • Drug Discovery: As a scaffold for the development of novel therapeutic agents. The hydroxyl groups can be functionalized to introduce various pharmacophores, while the phenyl group can engage in hydrophobic interactions with biological targets.

Future research is critically needed to explore the potential of this molecule. Key areas of investigation should include:

  • Development and optimization of a reliable synthetic protocol.

  • Thorough characterization of its physicochemical properties.

  • Screening for biological activity across various therapeutic areas.

  • Investigation of its potential as a building block in materials science.

Biological Activity and Signaling Pathways (Hypothetical)

There is currently no published data on the biological activity of this compound or its involvement in any signaling pathways.

Based on its chemical structure, one could speculate on potential, yet unproven, biological interactions. For instance, the presence of a phenyl ring and multiple hydroxyl groups might allow it to interact with enzymes or receptors that have binding pockets accommodating such features. However, without experimental evidence, any discussion of its biological role would be purely conjectural.

Should this molecule be investigated for its biological effects, a general workflow for its evaluation could be proposed.

G cluster_1 Hypothetical Workflow for Biological Evaluation Compound 2-(Hydroxymethyl)-2- phenylpropane-1,3-diol InVitro In Vitro Assays (e.g., enzyme inhibition, receptor binding) Compound->InVitro CellBased Cell-Based Assays (e.g., cytotoxicity, signaling pathway modulation) InVitro->CellBased InVivo In Vivo Models (e.g., animal models of disease) CellBased->InVivo Lead Lead Compound Identification InVivo->Lead

References

An In-depth Technical Guide to the Physical Properties of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol (CAS No: 4704-98-7). Due to a lack of extensive experimental data in publicly available literature for this specific compound, this document outlines standard methodologies for determining its key physical characteristics, including melting point, boiling point, and solubility. Furthermore, it discusses expected spectroscopic signatures based on its chemical structure and explores the potential biological activities by drawing parallels with the broader class of phenylpropanoids. This guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound, providing both foundational knowledge and a framework for further experimental investigation.

Introduction

This compound is a triol derivative of phenylpropane. Its structure, featuring a central phenyl group and three hydroxyl moieties, suggests a range of potential applications in organic synthesis, polymer chemistry, and materials science. The hydroxyl groups impart polarity and the capacity for hydrogen bonding, which are expected to significantly influence its physical properties and potential biological interactions. A thorough understanding of its physical characteristics is paramount for its effective application and for the design of new research and development initiatives.

Core Physical Properties

Molecular and Computed Data

Quantitative data available from computational models are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃--INVALID-LINK--
Molecular Weight 182.22 g/mol --INVALID-LINK--
CAS Number 4704-98-7--INVALID-LINK--
Topological Polar Surface Area 60.7 Ų--INVALID-LINK--
Hydrogen Bond Donor Count 3--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
Rotatable Bond Count 4--INVALID-LINK--

Experimental Protocols for Physical Property Determination

The following sections detail standard experimental procedures that can be employed to determine the melting point, boiling point, and solubility of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

  • Purity Assessment: A narrow melting range (typically < 2°C) is indicative of a high degree of purity.

Boiling Point Determination

Given its molecular weight and the presence of multiple hydroxyl groups capable of hydrogen bonding, this compound is expected to have a high boiling point.

Methodology: Distillation Method

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample and Heating: A small volume (e.g., 5-10 mL) of the liquid compound is placed in the distilling flask along with boiling chips to ensure smooth boiling. The flask is heated gently.

  • Temperature Measurement: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Observation: As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser. The temperature should remain constant during the distillation of a pure substance. This constant temperature is the boiling point.

  • Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the pressure is not at standard sea-level pressure (760 mmHg), a correction may be applied.

Solubility Profile

The solubility of a compound is a fundamental property that influences its behavior in various systems, including biological environments and reaction media. The three hydroxyl groups in this compound suggest it will be soluble in polar solvents.

Methodology: Qualitative and Quantitative Assessment

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Qualitative Assessment: To a test tube containing a small, pre-weighed amount of this compound (e.g., 10 mg), the solvent is added incrementally (e.g., 0.1 mL at a time) with vigorous shaking. The point at which the solid completely dissolves is noted to provide a qualitative measure of solubility (e.g., soluble, sparingly soluble, insoluble).

  • Quantitative Assessment (e.g., in water):

    • Prepare a saturated solution of the compound in water at a specific temperature by adding an excess of the solid to a known volume of water and stirring until equilibrium is reached.

    • Filter the saturated solution to remove any undissolved solid.

    • A known volume of the clear filtrate is then taken, and the solvent is evaporated to dryness.

    • The mass of the remaining solid is measured, allowing for the calculation of the solubility in terms of g/100 mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons. The aromatic protons would likely appear in the 7.0-8.0 ppm region. The methylene protons would be expected at a lower chemical shift, and their splitting pattern would depend on the rotational freedom around the C-C bonds. The hydroxyl protons will appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments: the carbons of the phenyl ring (with the ipso-carbon at a different shift from the ortho, meta, and para carbons), the quaternary carbon attached to the phenyl group and the hydroxymethyl groups, and the carbons of the hydroxymethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by:

  • A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding.

  • C-H stretching vibrations for the aromatic ring and the CH₂ groups.

  • C=C stretching absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic phenyl ring.

  • A strong C-O stretching absorption in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 182. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for this compound, its structural classification as a phenylpropanoid derivative allows for informed speculation on its potential roles. Phenylpropanoids are a large class of plant secondary metabolites with diverse and well-documented biological activities.[1][2]

Phenylpropanoid Pathway and Biological Significance

The phenylpropanoid pathway is a major biosynthetic route in plants that produces a wide variety of compounds from the amino acid phenylalanine.[3][4] These compounds are crucial for plant defense against pathogens and UV radiation, and they also serve as structural components of the plant.[5][6]

// Nodes Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylalanine [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CinnamicAcid [label="Cinnamic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; pCoumaricAcid [label="p-Coumaric Acid", fillcolor="#FBBC05", fontcolor="#202124"]; CoumaroylCoA [label="4-Coumaroyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Flavonoids [label="Flavonoids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lignans [label="Lignans/Lignin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stilbenes [label="Stilbenes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TargetCompound [label="2-(hydroxymethyl)-2-\nphenylpropane-1,3-diol\n(A Phenylpropanoid Derivative)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Shikimate -> Phenylalanine; Phenylalanine -> CinnamicAcid [label="PAL"]; CinnamicAcid -> pCoumaricAcid [label="C4H"]; pCoumaricAcid -> CoumaroylCoA [label="4CL"]; CoumaroylCoA -> Flavonoids; CoumaroylCoA -> Lignans; CoumaroylCoA -> Stilbenes; CoumaroylCoA -> TargetCompound [style=dashed, label="Biosynthetic\nPrecursor"]; }

Caption: Simplified overview of the Phenylpropanoid Pathway.

Predicted Biological Activities

Based on the activities of other phenylpropanoids, this compound could potentially exhibit:

  • Antioxidant Properties: Many phenylpropanoids are potent antioxidants due to their ability to scavenge free radicals.[1][2]

  • Antimicrobial and Anti-inflammatory Effects: These are common activities observed in this class of compounds.[1][2]

Further research is necessary to experimentally validate these potential biological roles and to elucidate any specific signaling pathways that may be modulated by this compound.

Experimental Workflow for Characterization

The logical flow for the comprehensive characterization of this compound is outlined below.

// Nodes Synthesis [label="Synthesis & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment\n(e.g., HPLC, TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Structural Elucidation", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR (¹H, ¹³C)", fillcolor="#FFFFFF", fontcolor="#202124"]; IR [label="IR Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#FFFFFF", fontcolor="#202124"]; Physical [label="Physical Property\nDetermination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Melting [label="Melting Point", fillcolor="#FFFFFF", fontcolor="#202124"]; Boiling [label="Boiling Point", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubility [label="Solubility Profile", fillcolor="#FFFFFF", fontcolor="#202124"]; Biological [label="Biological Activity\nScreening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis &\nReporting", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purity; Purity -> Structure; Structure -> {NMR, IR, MS} [arrowhead=none]; Purity -> Physical; Physical -> {Melting, Boiling, Solubility} [arrowhead=none]; Purity -> Biological; {Structure, Physical, Biological} -> Data; }

Caption: Workflow for the characterization of a novel compound.

Conclusion

This compound is a compound with potential for various applications, yet it remains largely uncharacterized in terms of its experimental physical properties. This technical guide has provided a summary of its known molecular and computed data, along with detailed, standard protocols for the experimental determination of its melting point, boiling point, and solubility. Furthermore, predictions regarding its spectroscopic characteristics and potential biological activities have been discussed based on its chemical structure and its classification as a phenylpropanoid derivative. It is the hope that this guide will serve as a foundational resource to stimulate and support future experimental investigations into this promising compound.

References

A Technical Guide to the Solubility of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

2-(hydroxymethyl)-2-phenylpropane-1,3-diol possesses a unique molecular structure that dictates its solubility behavior. The presence of three hydroxyl (-OH) groups makes the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor. Conversely, the phenyl group introduces a nonpolar, aromatic character.

Based on the principle of "like dissolves like," the solubility of this compound is predicted to be highest in polar protic and polar aprotic solvents that can engage in hydrogen bonding.

Predicted Solubility Trend:

  • High Solubility: Polar protic solvents such as methanol, ethanol, and isopropanol are expected to be excellent solvents due to their ability to form strong hydrogen bonds with the hydroxyl groups of the solute. Polar aprotic solvents with high polarity, like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are also predicted to be effective.

  • Moderate Solubility: Solvents with intermediate polarity, such as acetone and ethyl acetate, may exhibit moderate solubilizing capacity.

  • Low to Negligible Solubility: Nonpolar solvents, including hexane, toluene, and diethyl ether, are anticipated to be poor solvents for this compound due to the significant mismatch in polarity.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported. The following table is provided as a template for researchers to populate with experimentally determined data.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolCH₃OH5.125Data not availableData not available
EthanolC₂H₅OH4.325Data not availableData not available
IsopropanolC₃H₈O3.925Data not availableData not available
AcetoneC₃H₆O5.125Data not availableData not available
Ethyl AcetateC₄H₈O₂4.425Data not availableData not available
Dimethyl SulfoxideC₂H₆OS7.225Data not availableData not available
DimethylformamideC₃H₇NO6.425Data not availableData not available
AcetonitrileC₂H₃N5.825Data not availableData not available
DichloromethaneCH₂Cl₂3.125Data not availableData not available
TolueneC₇H₈2.425Data not availableData not available
HexaneC₆H₁₄0.125Data not availableData not available
Diethyl EtherC₄H₁₀O2.825Data not availableData not available

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Workflow for Isothermal Shake-Flask Method

G prep Preparation of Supersaturated Solution equilibrate Equilibration at Constant Temperature prep->equilibrate Incubate in shaker bath separate Phase Separation (Centrifugation/Filtration) equilibrate->separate Achieve equilibrium aliquot Aliquot Withdrawal separate->aliquot Collect clear supernatant evaporate Solvent Evaporation aliquot->evaporate Under vacuum or nitrogen stream weigh Weighing of Residue evaporate->weigh Use analytical balance calculate Solubility Calculation weigh->calculate Determine mass of solute per volume of solvent

Caption: Workflow for determining solubility using the isothermal shake-flask method.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid ensures that the solution reaches saturation.

  • Equilibration: Place the sealed vials in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and monitored.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Aliquot Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled calibrated pipette to avoid temperature-induced precipitation.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

  • Weighing of Residue: Once the solvent is completely removed, weigh the vial containing the solid residue on an analytical balance.

  • Solubility Calculation: The solubility is calculated by subtracting the initial weight of the vial from the final weight to determine the mass of the dissolved solid. The solubility can then be expressed in various units, such as g/100 mL or mol/L.

High-Performance Liquid Chromatography (HPLC) Method

This analytical method is suitable for determining solubility when a specific and sensitive analytical technique for the solute is available.

Workflow for HPLC-Based Solubility Determination

G prep Preparation of Saturated Solution & Equilibration separate Filtration/Centrifugation prep->separate Isolate saturated solution dilute Dilution of Supernatant separate->dilute Prepare for analysis analyze HPLC Analysis dilute->analyze quantify Quantification of Concentration analyze->quantify Determine concentration from calibration calibrate Calibration Curve Preparation calibrate->analyze Establish standard curve

Caption: Workflow for determining solubility using an HPLC-based method.

Methodology:

  • Preparation of Saturated Solution and Equilibration: Prepare saturated solutions as described in the isothermal shake-flask method (steps 1 and 2).

  • Phase Separation: Filter the equilibrated solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

  • Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the calibration curve.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • HPLC Analysis: Inject the diluted sample onto the HPLC system and record the chromatogram.

  • Quantification: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve. The solubility of the compound in the original solvent is then calculated by taking the dilution factor into account.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While experimentally determined quantitative data is currently lacking, the predicted solubility profile based on its chemical structure offers valuable guidance for solvent selection. The detailed experimental protocols provided herein will enable researchers to generate precise and reliable solubility data, which is crucial for applications in chemical synthesis, formulation development, and various other scientific endeavors.

A-Technical-Guide-to-the-Thermal-Stability-of-2-hydroxymethyl-2-phenylpropane-1-3-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol, also known as 1,1,1-Tris(hydroxymethyl)phenylethane. Due to the limited availability of direct, in-depth thermal analysis data for this specific compound, this paper synthesizes known physical properties and draws comparisons with structurally similar polyols to provide a robust understanding of its expected thermal behavior.

Introduction

This compound is a triol, a type of polyol containing three hydroxyl groups. Its structure, featuring a central quaternary carbon bonded to a phenyl group and three hydroxymethyl groups, suggests a crystalline solid with a relatively high melting point and thermal stability influenced by strong intermolecular hydrogen bonding. Understanding the thermal stability of this compound is critical for its application in drug development, polymer chemistry, and organic synthesis, where it may be subjected to various thermal stresses during processing, formulation, and storage.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol [1]
CAS Number 4704-99-8[1][2]
Melting Point Not explicitly stated for this compound, but similar structures suggest a high melting point. For example, 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol has a melting point of 58-60°C.[3]
Boiling Point Data not available. High molecular weight and strong hydrogen bonding suggest a high boiling point, likely with decomposition.
Appearance Expected to be a solid crystalline substance.[4]
Solubility Expected to be soluble in polar solvents.[5]

Thermal Stability Analysis

Comparative Analysis with Structurally Similar Compounds:

  • 1,1,1-Tris(hydroxymethyl)ethane (TME): This compound has a melting point of 193-195 °C. Its thermal stability is indicative of the strong intermolecular forces imparted by the three hydroxyl groups.

  • 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (Trimethylolpropane, TMP): This widely used triol has a melting point of 58 °C and a boiling point of 296-298 °C.[3] Its autoignition temperature is 375 °C.

  • 2-(hydroxymethyl)-2-nitro-1,3-propanediol: This compound is noted to be unstable at temperatures above 49 °C, particularly under alkaline conditions, where it decomposes to release formaldehyde.[5] This highlights how substituent groups can significantly impact thermal stability.

  • Hyperbranched Polyesters based on 1,1,1-tris(hydroxymethyl)propane (TMP): Studies on polymers derived from TMP show onset degradation temperatures ranging from 257 °C to 268 °C, indicating good thermal stability of the core polyol structure within a polymer matrix.[6]

Based on these comparisons, this compound is expected to be a thermally stable solid. The presence of the phenyl group may further enhance thermal stability due to its aromaticity and steric bulk. The primary degradation pathway at elevated temperatures is likely to involve dehydration and subsequent fragmentation of the carbon skeleton.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, the following experimental methods are recommended.

4.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to characterize its degradation profile.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

    • The sample is heated at a constant rate (e.g., 5, 10, 20, or 30 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidative decomposition).[7]

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

4.2 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, heat of fusion, and identify any phase transitions or decomposition events.

  • Methodology:

    • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference pans are heated at a controlled linear rate (e.g., 10 °C/min) in a controlled atmosphere.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The resulting DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, such as decomposition, also produce distinct thermal signatures.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the recommended thermal analysis techniques.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_data Data Acquisition & Interpretation start Start weigh Accurately weigh 5-10 mg of sample start->weigh place Place sample in TGA crucible weigh->place load Load crucible into TGA instrument place->load program Set temperature program (e.g., 10°C/min to 600°C) load->program atmosphere Set inert atmosphere (e.g., Nitrogen flow) program->atmosphere run Start analysis atmosphere->run monitor Monitor weight loss vs. temperature run->monitor plot Generate TGA curve (% weight vs. Temp) monitor->plot analyze Determine onset of decomposition (Td) plot->analyze end End analyze->end

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Instrument Setup & Analysis cluster_data_dsc Data Acquisition & Interpretation start_dsc Start weigh_dsc Accurately weigh 2-5 mg of sample start_dsc->weigh_dsc seal_dsc Hermetically seal sample in an aluminum pan weigh_dsc->seal_dsc load_dsc Load sample and reference pans into DSC instrument seal_dsc->load_dsc program_dsc Set temperature program (e.g., 10°C/min) load_dsc->program_dsc atmosphere_dsc Set inert atmosphere program_dsc->atmosphere_dsc run_dsc Start analysis atmosphere_dsc->run_dsc monitor_dsc Measure differential heat flow run_dsc->monitor_dsc plot_dsc Generate DSC thermogram (Heat Flow vs. Temp) monitor_dsc->plot_dsc analyze_dsc Identify melting point (Tm), phase transitions, and decomposition events plot_dsc->analyze_dsc end_dsc End analyze_dsc->end_dsc

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data on the thermal decomposition of this compound is sparse, a comparative analysis with structurally related polyols suggests it is a thermally stable compound with a high melting point. The primary mode of thermal degradation is anticipated to be through dehydration and subsequent decomposition at elevated temperatures. For definitive characterization, Thermogravimetric Analysis and Differential Scanning Calorimetry are the recommended analytical techniques. The experimental protocols and workflows provided in this guide offer a clear path for researchers to undertake a thorough evaluation of the thermal properties of this compound, which is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol, also known by its synonym α,α,α-Tris(hydroxymethyl)toluene, is a chemical compound with the molecular formula C10H14O3.[1][2][3] Its structure features a central carbon atom bonded to a phenyl group and three hydroxymethyl (-CH2OH) groups. This trifunctional nature makes it a potentially versatile building block in organic synthesis. This technical guide provides a summary of its chemical properties, a plausible synthetic approach, and an overview of its potential applications for professionals in research and drug development.

Core Molecular and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below. It is important to note that while some properties like molecular weight are well-defined, others such as melting and boiling points are not consistently reported in publicly available literature, with data often corresponding to related but structurally distinct compounds.

PropertyValueReference
Molecular Weight 182.22 g/mol [1][2][3]
Molecular Formula C10H14O3[1][2][3]
CAS Number 4704-99-8[1][2][3]
IUPAC Name This compound[1]
Synonyms α,α,α-Tris(hydroxymethyl)toluene, β,β-Bis(hydroxymethyl)-benzeneethanol[2][3]
Appearance Not specified in available data
Melting Point Data not available for this specific compound.
Boiling Point Data not available for this specific compound.
Solubility Data not available for this specific compound.

Synthesis and Characterization

The synthesis of this compound can be approached through various organic synthesis routes. Based on available information, a plausible method involves the reduction of a suitable precursor.

Plausible Experimental Protocol: Reduction of Diethyl Phenylmalonate

One potential synthetic route starts from diethyl phenylmalonate. This method would typically involve the reduction of the ester groups to hydroxyl groups.

Materials:

  • Diethyl phenylmalonate

  • A strong reducing agent (e.g., Lithium aluminum hydride)

  • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

  • Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)

  • Reagents for work-up (e.g., water, sodium hydroxide solution)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, a solution of diethyl phenylmalonate in an anhydrous ether is prepared.

  • The flask is cooled in an ice bath, and a suspension of a reducing agent like lithium aluminum hydride in the same solvent is added portion-wise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution while cooling in an ice bath.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by techniques such as recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would confirm the presence of the phenyl and hydroxymethyl groups and the overall carbon skeleton. PubChem indicates the availability of ¹³C NMR spectral data for this compound.[1]

  • Infrared (IR) Spectroscopy: An IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups, as well as peaks corresponding to C-H and C=C stretching of the aromatic ring. The existence of vapor phase IR spectra is noted in PubChem.[1]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak [M]+ expected at m/z = 182.22. PubChem mentions the availability of a GC-MS spectrum.[1]

Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented in the available literature, its structure suggests its potential utility as a versatile chemical intermediate.[2][3]

The three primary alcohol functionalities offer multiple points for chemical modification. This allows for the construction of more complex molecules, which is a key aspect of drug discovery and development. For instance, the hydroxyl groups can be derivatized to form ethers, esters, or be used in coupling reactions to introduce other pharmacophoric groups. The phenyl group provides a scaffold that can be further functionalized.

Given its structure as a triol, it could potentially be used in the synthesis of:

  • Dendrimers and Branched Polymers: The multiple hydroxyl groups could serve as branching points for the synthesis of dendrimers or other branched macromolecules, which have applications in drug delivery systems.

  • Scaffolds for Combinatorial Chemistry: The compound could be used as a central scaffold onto which different chemical moieties are attached to create libraries of compounds for high-throughput screening.

  • Cross-linking Agents: The triol functionality could be utilized in the synthesis of cross-linking agents for polymers used in biomaterials or drug formulation.

Visualizing the Synthetic Workflow

The following diagrams illustrate a plausible synthetic workflow for the preparation and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Diethyl Phenylmalonate reduction Reduction with Strong Reducing Agent (e.g., LiAlH4) start->reduction quench Reaction Quenching reduction->quench filtration Filtration quench->filtration extraction Solvent Extraction filtration->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

The logical relationship for its potential use as a synthetic intermediate can be visualized as follows:

G cluster_applications Potential Applications intermediate 2-(Hydroxymethyl)-2- phenylpropane-1,3-diol dendrimers Dendrimers & Branched Polymers (Drug Delivery) intermediate->dendrimers scaffolds Combinatorial Scaffolds (HTS Libraries) intermediate->scaffolds crosslinkers Cross-linking Agents (Biomaterials) intermediate->crosslinkers

Caption: Potential applications as a chemical intermediate.

Conclusion

References

In-depth Technical Guide: 2-(hydroxymethyl)-2-phenylpropane-1,3-diol and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(hydroxymethyl)-2-phenylpropane-1,3-diol, a substituted propanediol, and its various synonyms are molecules of growing interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its nomenclature, chemical properties, potential biological activities, and relevant experimental protocols.

Nomenclature and Synonyms

The compound with the systematic IUPAC name This compound is also known by several other names. Understanding these synonyms is crucial for conducting thorough literature searches and identifying relevant research.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier
IUPAC Name This compound
Common Synonym α,α,α-Tris(hydroxymethyl)toluene
CAS Number 4704-99-8[1][2]
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Other Synonyms 1,3-Propanediol, 2-(hydroxymethyl)-2-phenyl-
Benzeneethanol, beta,beta-bis(hydroxymethyl)-

Potential Biological Activities and Applications in Drug Development

Preliminary research suggests that this compound possesses promising biological activities, making it a candidate for further investigation in drug development.

Anticancer Activity

Emerging evidence indicates potential anticancer properties of this compound. Studies have suggested its ability to induce apoptosis (programmed cell death) in cancer cell lines. The proposed mechanism of action involves the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Antimicrobial Activity

The compound has also demonstrated potential as an antimicrobial agent. Further research is needed to fully characterize its spectrum of activity and mechanism of action against various pathogens.

Use in Drug Delivery Systems

The structural features of this compound, such as the presence of multiple hydroxyl groups, make it an interesting scaffold for the development of novel drug delivery systems. These hydroxyl groups can be functionalized to attach drugs or targeting moieties, potentially improving the solubility, stability, and targeted delivery of therapeutic agents.[3][4][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established techniques and can be adapted for specific research needs.

Synthesis of this compound

Hypothetical Synthesis Workflow:

G Hypothetical Synthesis of this compound start Diethyl Phenylmalonate step1 Reduction (e.g., with NaBH4 in the presence of a buffer) start->step1 intermediate 2-Phenyl-1,3-propanediol step1->intermediate step2 Hydroxymethylation (e.g., reaction with formaldehyde) intermediate->step2 product This compound step2->product

Caption: Hypothetical synthesis workflow for this compound.

In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the cytotoxic effect of the compound on cancer cells.

  • Procedure:

    • Seed cancer cells (e.g., breast or prostate cancer cell lines) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining with Flow Cytometry):

  • Objective: To quantify the induction of apoptosis by the compound.

  • Procedure:

    • Treat cancer cells with the compound at its IC50 concentration (determined from the MTT assay) for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[8][9]

Western Blot Analysis of PI3K/Akt Signaling Pathway
  • Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.

  • Procedure:

    • Treat cancer cells with the compound for a specific duration.

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK-3β).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Quantify the band intensities to determine the relative protein expression and phosphorylation levels.[10]

PI3K/Akt Signaling Pathway Diagram:

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates GSK3b GSK-3β Akt->GSK3b inhibits Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis promotes Compound 2-(hydroxymethyl)-2- phenylpropane-1,3-diol Compound->PI3K may inhibit

Caption: Potential modulation of the PI3K/Akt pathway by the compound.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a serial two-fold dilution of the compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., temperature, time).

    • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.[11][12][13]

Table 2: Hypothetical Antimicrobial Activity Data

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus128
Escherichia coli256
Candida albicans64

Conclusion

This compound and its synonyms represent a class of compounds with significant potential in the field of drug development. Their reported anticancer and antimicrobial activities, coupled with their potential utility in drug delivery systems, warrant further in-depth investigation. The experimental protocols and data presented in this guide provide a foundational framework for researchers and scientists to explore the therapeutic promise of these molecules. Future studies should focus on elucidating the precise mechanisms of action, optimizing the synthetic routes, and evaluating the in vivo efficacy and safety of this compound and its derivatives.

References

An In-Depth Technical Guide to the Reactivity of Primary Hydroxyl Groups in Triols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications governing the selective reactivity of primary hydroxyl groups in triols. Understanding and controlling this selectivity is paramount in the synthesis of complex molecules, including pharmaceuticals and other high-value chemical entities. This document details the underlying factors influencing reactivity, presents quantitative data for key transformations, outlines detailed experimental protocols, and provides visual representations of reaction pathways and experimental workflows.

Core Principles of Hydroxyl Group Reactivity in Triols

The differential reactivity of primary versus secondary (and tertiary) hydroxyl groups in triols is primarily governed by a combination of steric and electronic factors. In most cases, primary hydroxyls exhibit higher reactivity due to their reduced steric hindrance, making them more accessible to reagents.

Steric Hindrance: Primary hydroxyl groups are located on a carbon atom that is bonded to only one other carbon atom, resulting in less crowding and greater accessibility for incoming reagents. In contrast, secondary hydroxyls are attached to a carbon bonded to two other carbons, creating a more sterically hindered environment. This difference is a dominant factor in many selective reactions.

Electronic Effects: The carbon atom attached to a secondary hydroxyl group is substituted with two electron-donating alkyl groups, which can slightly increase the electron density on the oxygen atom, making it a stronger nucleophile. However, this electronic effect is often overshadowed by the more significant steric hindrance. The acidity of hydroxyl groups also plays a role; primary alcohols are generally more acidic than secondary alcohols, which can be exploited in reactions initiated by deprotonation.

Reaction Conditions: The choice of reagents, catalysts, solvent, temperature, and reaction time can significantly influence the selectivity of reactions involving triols. By carefully controlling these parameters, it is possible to favor the reaction at the primary hydroxyl group.

Kinetic vs. Thermodynamic Control

The selective functionalization of a primary hydroxyl group in the presence of a secondary one can often be understood in the context of kinetic and thermodynamic control.

  • Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is often under kinetic control, favoring the formation of the product that is formed the fastest. Due to lower steric hindrance, the primary hydroxyl group typically reacts faster, leading to the kinetically favored product. These reactions are often irreversible.

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can reach equilibrium, leading to the thermodynamically most stable product. In some cases, the product formed by the reaction of the secondary hydroxyl group might be more stable. Reversible reaction conditions are necessary to achieve thermodynamic control.

By manipulating reaction conditions, chemists can selectively obtain either the kinetic or the thermodynamic product, providing a powerful tool for controlling the outcome of a reaction.

Data Presentation: Quantitative Analysis of Selective Reactions

The following tables summarize quantitative data for the selective functionalization of primary hydroxyl groups in various triols.

Table 1: Selective Esterification of Triols

TriolAcylating AgentCatalyst/EnzymeSolventTemp (°C)Time (h)Conversion (%)Selectivity for Primary Ester (%)Reference
GlycerolOleic AcidZrO₂-SiO₂-Me&Et-PhSO₃H-16048059.4 (Monoolein)[1]
GlycerolOleic AcidZrO₂-SiO₂-Me&Et-PhSO₃H-160888.253.5 (Monoolein)[1]
GlycerolLauric AcidSulfonated Carbon-1257~95~70-80 (Monolaurin)N/A
GlycerolAcetic AcidSn₁-DTP/K-10-110->95Variable (favors triacetin at equilibrium)N/A
1,2,4-ButanetriolOleic AcidAcinetobacter baylyi acyltransferasein vivo3024-64.4 mg/L BT oleate produced[2]

Table 2: Selective Oxidation of Triols

TriolOxidizing AgentCatalystSolventTemp (°C)Time (h)Conversion (%)Selectivity for Primary Aldehyde/Carboxylic Acid (%)Reference
1,2,4-ButanetriolH₂O₂Na₂WO₄Water---Selective for primary OH, but further oxidation occursN/A
Benzyl Alcohol (model)O₂Fe₃O₄@SiO₂@triazole@PdWater80496>99[3]
Benzyl Alcohol (model)H₂O₂[Fe(III)(Br)₂(Pc-L)]BrAcetonitrileRT-up to 98up to 99[4]

Table 3: Selective Protection of Primary Hydroxyl Groups in Triols

| Triol/Polyol | Protecting Group | Reagent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity for Primary | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Adenosine (Ribonucleoside) | Trityl (Tr) | Trityl Chloride | AgNO₃ | THF/DMF | 25 | 2 | 80 | High (5'-O-trityl) |[5] | | Various Diols/Polyols | TBDMS | TBDMSCl | Imidazole | DMF | RT | 2-12 | >90 | High for Primary |[6] | | Glycosides (Diols/Triols) | Acetyl | Acetic Anhydride | Acetate | - | Mild | - | High | High (Regioselective) |[7] |

Experimental Protocols

This section provides detailed methodologies for key selective reactions of primary hydroxyl groups in triols.

Selective Silylation of a Primary Hydroxyl Group

This protocol describes a general method for the selective protection of a primary alcohol in the presence of a secondary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • Triol substrate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the triol substrate (1.0 equivalent) and imidazole (1.5 equivalents).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous DMF to the stirred reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding cold water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Selective Tritylation of a Primary Hydroxyl Group

This protocol outlines a general procedure for the selective protection of a primary hydroxyl group using trityl chloride, which is particularly effective for sterically unhindered primary alcohols.[5]

Materials:

  • Triol substrate

  • Trityl chloride (Tr-Cl)

  • Silver nitrate (AgNO₃)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • 5% aqueous sodium bicarbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the triol substrate in a mixture of THF and DMF (e.g., 8:2 v/v).

  • Add silver nitrate (1.2 mmol per mmol of hydroxyl group to be protected) and stir until completely dissolved.

  • Add trityl chloride (1.3 mmol per mmol of hydroxyl group) at once and stir the mixture at 25 °C for 2 hours.

  • Filter the reaction mixture and add 5% aqueous sodium bicarbonate to the clear solution to prevent detritylation.

  • Extract the product into dichloromethane.

  • Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

Enzymatic Esterification of Glycerol with Oleic Acid

This protocol describes a lipase-catalyzed esterification of glycerol, favoring the formation of monoglycerides.

Materials:

  • Glycerol

  • Oleic Acid

  • Immobilized Candida rugosa lipase

  • iso-Octane or Hexane

  • Deionized water

Procedure:

  • In a reaction vessel, combine glycerol and oleic acid in the desired molar ratio.

  • Add the organic solvent (iso-octane or hexane).

  • Add the immobilized Candida rugosa lipase to the mixture.

  • Adjust the water content to the optimal level for the lipase (e.g., 5% w/w for C. rugosa lipase).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with constant stirring.

  • Monitor the progress of the reaction by analyzing samples for the formation of mono-, di-, and triglycerides using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, separate the immobilized enzyme by filtration for potential reuse.

  • Isolate and purify the desired glycerides from the reaction mixture.

Mandatory Visualizations

Signaling Pathway: Protein Kinase-Mediated Phosphorylation

Protein phosphorylation is a fundamental mechanism in cellular signaling.[8][9][10] While specific examples of kinases that exclusively target primary alcohols in small molecule triols within a signaling cascade are not extensively documented in readily available literature, the general principle of substrate specificity allows for a hypothetical representation. Protein kinases recognize specific consensus sequences and structural motifs on their substrates, and steric accessibility of the hydroxyl group is a key factor.[11] The following diagram illustrates a hypothetical signaling pathway where a protein kinase selectively phosphorylates a primary hydroxyl group on a triol-containing secondary messenger, leading to a downstream cellular response.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Enzyme Membrane-Bound Enzyme Receptor->Enzyme 2. Activation Ligand Ligand Ligand->Receptor 1. Binding Triol_Substrate Triol Substrate OH OH OH Enzyme->Triol_Substrate 3. Generates Kinase Protein Kinase Triol_Substrate->Kinase ADP ADP Kinase->ADP Phospho_Triol Phosphorylated Triol O-P OH OH Kinase->Phospho_Triol 5. Phosphorylation (Selective for Primary OH) ATP ATP ATP->Kinase Effector Downstream Effector Protein Phospho_Triol->Effector 6. Activation Response Cellular Response Effector->Response 7. Triggers

Selective phosphorylation of a primary hydroxyl group in a signaling pathway.
Experimental Workflow: Kinetic vs. Thermodynamic Control in Acylation

The following diagram illustrates a typical experimental workflow to investigate the kinetic versus thermodynamic control of a selective acylation reaction on a triol.

Kinetic_vs_Thermodynamic_Workflow cluster_setup Reaction Setup cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start Start: Triol + Acylating Agent + Catalyst kinetic_conditions Low Temperature Short Reaction Time start->kinetic_conditions thermo_conditions High Temperature Long Reaction Time start->thermo_conditions kinetic_workup Quench Reaction kinetic_conditions->kinetic_workup kinetic_analysis Analyze Product Ratio (e.g., NMR, GC-MS) kinetic_workup->kinetic_analysis kinetic_product Predominantly Primary Ester kinetic_analysis->kinetic_product thermo_workup Equilibrate and Cool thermo_conditions->thermo_workup thermo_analysis Analyze Product Ratio (e.g., NMR, GC-MS) thermo_workup->thermo_analysis thermo_product Equilibrium Mixture of Primary and Secondary Esters thermo_analysis->thermo_product

Workflow for assessing kinetic vs. thermodynamic control in triol acylation.
Logical Relationship: Factors Influencing Selectivity

This diagram illustrates the logical relationships between the key factors that influence the selective reactivity of primary hydroxyl groups in triols.

Selectivity_Factors cluster_substrate Substrate Properties cluster_conditions Reaction Conditions selectivity Selectivity for Primary Hydroxyl steric_hindrance Low Steric Hindrance (Primary vs. Secondary) steric_hindrance->selectivity Strongly Favors electronic_effects Electronic Effects (Acidity, Nucleophilicity) electronic_effects->selectivity Influences reagent Reagent/Catalyst Choice (e.g., Bulky vs. Small, Enzyme) reagent->selectivity Crucial for Control temperature Temperature (Kinetic vs. Thermodynamic) temperature->selectivity Determines Control Regime time Reaction Time time->selectivity Impacts Product Distribution solvent Solvent Effects solvent->selectivity Can Modulate Reactivity

Factors influencing the selective reactivity of primary hydroxyls.

References

The Role of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol as a Trifunctional Monomer: A Technical Guide for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(hydroxymethyl)-2-phenylpropane-1,3-diol is a trifunctional monomer with significant potential in the synthesis of advanced polymeric materials. Its unique structure, featuring three hydroxyl groups and a phenyl ring, allows for the creation of complex, three-dimensional polymer architectures such as hyperbranched polymers and cross-linked networks. These resulting polymers are anticipated to exhibit enhanced thermal stability, chemical resistance, and biocompatibility, making them promising candidates for a range of applications, particularly in the field of drug development and biomedicine. This technical guide provides an in-depth exploration of the role of this compound as a monomer, including theoretical synthetic pathways for polyesters and polyurethanes, expected material properties, and potential applications in drug delivery systems. While direct experimental data for this specific monomer is limited in publicly available literature, this guide extrapolates from established principles of polymer chemistry involving similar trifunctional monomers to provide a robust framework for researchers.

Introduction

The quest for novel polymeric materials with tailored properties is a driving force in materials science. Trifunctional monomers, possessing three reactive sites, are instrumental in developing polymers with non-linear architectures, leading to unique physicochemical characteristics compared to their linear counterparts. This compound, with its three hydroxyl functionalities and a bulky phenyl group, presents an intriguing building block for polymer synthesis. The presence of the phenyl moiety is expected to impart rigidity and hydrophobicity, while the three hydroxyl groups enable the formation of highly branched or cross-linked structures. These features are highly desirable in applications requiring controlled degradation, high drug loading capacity, and specific interactions with biological systems.

Physicochemical Properties of the Monomer

A comprehensive understanding of the monomer's properties is crucial for designing polymerization reactions and predicting the characteristics of the resulting polymers.

PropertyValueReference
IUPAC Name This compound
CAS Number 4704-99-8
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Appearance White to off-white crystalline solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, THF)

Polymerization of this compound

The three hydroxyl groups of this compound allow its participation in various polymerization reactions, primarily polycondensation reactions to form polyesters and polyurethanes.

Polyester Synthesis

Hyperbranched polyesters can be synthesized through the polycondensation of this compound with a dicarboxylic acid or its derivative (e.g., acyl chloride or ester). The A₂ + B₃ type polymerization approach, where 'A' represents the carboxylic acid functionality and 'B' the hydroxyl functionality, can lead to the formation of a hyperbranched structure.

Objective: To synthesize a hyperbranched polyester via melt polycondensation.

Materials:

  • This compound

  • Adipoyl chloride

  • Pyridine (as an acid scavenger)

  • N,N-Dimethylformamide (DMF) (as a solvent)

  • Methanol (for precipitation)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound and pyridine in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of adipoyl chloride in DMF to the flask with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70°C for 24 hours.

  • Cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Filter the precipitate and wash thoroughly with methanol.

  • Dry the resulting hyperbranched polyester under vacuum at 60°C to a constant weight.

Polyester_Synthesis Monomer 2-(hydroxymethyl)-2- phenylpropane-1,3-diol (B3 Monomer) Polymerization Polycondensation Monomer->Polymerization Diacid Dicarboxylic Acid (A2 Monomer) Diacid->Polymerization Hyperbranched_Polyester Hyperbranched Polyester Polymerization->Hyperbranched_Polyester

Caption: Synthesis of a hyperbranched polyester.

Polyurethane Synthesis

The reaction of this compound with a diisocyanate can lead to the formation of cross-linked polyurethane networks. The trifunctionality of the diol acts as a cross-linking agent, resulting in a thermoset material.

Objective: To synthesize a cross-linked polyurethane network.

Materials:

  • This compound

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) (as a catalyst)

  • Tetrahydrofuran (THF) (as a solvent)

Procedure:

  • In a moisture-free environment, dissolve this compound in anhydrous THF in a reaction vessel.

  • Add a catalytic amount of DBTDL to the solution.

  • Slowly add HDI to the reaction mixture with constant stirring. The NCO to OH ratio should be carefully controlled to achieve the desired degree of cross-linking.

  • Continue the reaction at 60°C for 4-6 hours until a viscous solution or gel is formed.

  • Cast the resulting solution into a mold and cure at 80°C for 24 hours to obtain the cross-linked polyurethane film.

  • Post-cure the film at 100°C for another 12 hours to ensure complete reaction.

Polyurethane_Synthesis Monomer 2-(hydroxymethyl)-2- phenylpropane-1,3-diol (Cross-linker) Polyaddition Polyaddition Reaction Monomer->Polyaddition Diisocyanate Diisocyanate Diisocyanate->Polyaddition Polyurethane_Network Cross-linked Polyurethane Network Polyaddition->Polyurethane_Network

Caption: Formation of a cross-linked polyurethane network.

Potential Applications in Drug Development

The unique structural features of polymers derived from this compound suggest their potential utility in various aspects of drug development.

Drug Delivery Systems

The hyperbranched and globular architecture of polyesters derived from this monomer could be ideal for encapsulating drug molecules. The phenyl groups can provide hydrophobic pockets for loading poorly water-soluble drugs, while the numerous hydroxyl end-groups can be functionalized with targeting ligands or hydrophilic polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time.

Drug_Delivery_System cluster_0 Hyperbranched Polymer Nanocarrier Core Hydrophobic Core (Drug Encapsulation) Shell Hydrophilic Shell (PEGylation) Core->Shell Functionalization Targeting Targeting Ligand Shell->Targeting Conjugation Cancer_Cell Cancer Cell Targeting->Cancer_Cell Targeted Delivery Drug Drug Molecule Drug->Core Encapsulation

Caption: Schematic of a targeted drug delivery system.

Tissue Engineering Scaffolds

Cross-linked polyurethanes based on this compound could be utilized as biodegradable scaffolds for tissue engineering. The mechanical properties and degradation rate could be tuned by adjusting the cross-linking density. The phenyl groups may enhance protein adsorption and cell adhesion, promoting tissue regeneration.

Characterization of Polymers

A suite of analytical techniques would be necessary to characterize the synthesized polymers and understand their structure-property relationships.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Structural confirmation, degree of branching
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distribution
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis, confirmation of polymerization
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm)
Thermogravimetric Analysis (TGA) Thermal stability and degradation profile
Dynamic Mechanical Analysis (DMA) Viscoelastic properties, cross-link density

Conclusion and Future Outlook

While direct experimental evidence for the polymerization of this compound is scarce in current literature, its trifunctional nature and the presence of a phenyl group make it a highly promising monomer for the synthesis of advanced polymers. The theoretical pathways outlined in this guide for producing hyperbranched polyesters and cross-linked polyurethanes provide a solid foundation for future research. The anticipated properties of these polymers, such as enhanced thermal stability, tunable mechanical properties, and potential for functionalization, position them as strong candidates for high-value applications, particularly in the innovative field of drug delivery and regenerative medicine. Further experimental investigation is warranted to fully elucidate the potential of this versatile monomer and the unique properties of its derived polymers.

Methodological & Application

Synthesis of Novel Phenyl-Functionalized Branched Polyesters using 2-(hydroxymethyl)-2-phenylpropane-1,3-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized protocol for the synthesis of novel polyesters utilizing 2-(hydroxymethyl)-2-phenylpropane-1,3-diol as a key monomer. The incorporation of this trifunctional monomer, containing a pendent phenyl group, allows for the creation of branched or hyperbranched polyesters with unique thermal and mechanical properties. These materials are promising candidates for advanced applications in drug delivery, biomedical devices, and specialized coatings, where precise control over polymer architecture and functionality is paramount. The following sections detail a proposed synthetic workflow, expected material properties, and visualization of the synthetic pathway and structure-property relationships.

Introduction and Potential Applications

This compound is a unique triol monomer that can be utilized in polyester synthesis to introduce branching and aromatic character into the polymer backbone. Unlike linear polyesters, the branched architecture resulting from the use of this monomer can lead to materials with lower viscosity in solution, increased solubility, and a higher density of end-groups for further functionalization.

Potential Applications Include:

  • Drug Delivery: The branched structure can facilitate the encapsulation of therapeutic agents, and the terminal hydroxyl groups can be modified with targeting ligands.

  • Biomedical Materials: The inherent biocompatibility of polyesters, combined with the tunable degradation rates and mechanical properties achievable through branching, makes these materials suitable for tissue engineering scaffolds and biodegradable implants.

  • Specialty Coatings and Adhesives: The presence of the phenyl group can enhance the thermal stability and refractive index of the resulting polyesters, making them attractive for high-performance coatings and adhesives.[1][2]

Proposed Synthesis of Branched Polyesters

The following is a generalized protocol for the synthesis of a branched polyester via melt polycondensation of this compound with a dicarboxylic acid, such as adipic acid. This method is adapted from standard polyester synthesis procedures.[3][4]

Experimental Protocol: Melt Polycondensation

Materials:

  • This compound

  • Adipic acid (or other suitable dicarboxylic acid)

  • p-Toluenesulfonic acid (catalyst)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Dichloromethane (for characterization)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Reactant Charging: The three-neck flask is charged with this compound, adipic acid, and a catalytic amount of p-toluenesulfonic acid (typically 0.1-0.5 mol% of the dicarboxylic acid). The molar ratio of diol to dicarboxylic acid can be varied to control the degree of branching.

  • Inert Atmosphere: The reaction vessel is flushed with high-purity nitrogen gas to create an inert atmosphere. A slow, continuous nitrogen purge is maintained throughout the initial stages of the reaction.

  • Esterification Stage: The reaction mixture is heated to 150-160°C with continuous stirring. This temperature is maintained for 2-4 hours to initiate the esterification reaction, during which water will be produced as a byproduct and collected in the receiving flask.

  • Polycondensation Stage: The temperature is gradually increased to 180-200°C, and a vacuum (typically <1 mmHg) is slowly applied. This stage is continued for 4-8 hours to facilitate the removal of water and drive the polymerization reaction towards higher molecular weights.

  • Reaction Termination and Purification: The reaction is stopped by cooling the flask to room temperature under a nitrogen atmosphere. The resulting polyester is dissolved in a minimal amount of dichloromethane and precipitated in a large excess of cold methanol. The purified polymer is then collected by filtration and dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Polymer Properties and Data Presentation

The properties of the resulting polyesters are highly dependent on the molar ratio of the trifunctional monomer to the dicarboxylic acid. The following table summarizes the expected trends in polymer properties based on the monomer feed ratio.

Monomer Ratio (Triol:Diacid)Expected Molecular WeightPolydispersity Index (PDI)Glass Transition Temp. (Tg)Solubility
1:1.5Low to Moderate> 2.0 (Broad)HigherGood in common organic solvents
1:1.2Moderate to High> 2.5 (Broader)HigherGood in a wider range of solvents
1:1 (Gel point)Cross-linked (Insoluble)N/AHighestInsoluble

Note: The gel point is the theoretical point at which an infinite polymer network is formed. The actual gel point may vary depending on reaction conditions.

Visualization of Synthesis and Structure-Property Relationships

Diagram 1: Experimental Workflow for Polyester Synthesis

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Purification and Analysis A Charge Reactants: - this compound - Dicarboxylic Acid - Catalyst B Assemble Reaction Apparatus A->B C Flush with Nitrogen B->C D Esterification Stage (150-160°C) C->D E Polycondensation Stage (180-200°C, Vacuum) D->E F Dissolution in Dichloromethane E->F G Precipitation in Methanol F->G H Filtration and Drying G->H I Characterization (GPC, NMR, DSC) H->I

Caption: Workflow for the synthesis of branched polyesters.

Diagram 2: Structure-Property Relationship

G cluster_0 Monomer Structure cluster_1 Polymer Architecture cluster_2 Macroscopic Properties Monomer This compound (Trifunctional Monomer) Architecture Branched / Hyperbranched Polyester Monomer->Architecture Polycondensation Properties Altered Properties: - Lower Melt Viscosity - Increased Solubility - Higher Tg - Increased End-Group Density Architecture->Properties Influences

Caption: Influence of monomer structure on polymer properties.

References

Application Notes and Protocols: 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol as a Crosslinking Agent in Biomedical Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethanes (PUs) are a highly versatile class of polymers extensively utilized in the biomedical field due to their excellent biocompatibility, tunable mechanical properties, and controllable degradation rates.[1][2] The properties of PUs can be precisely tailored by careful selection of the constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender/crosslinking agent (hard segment). This application note details the use of a novel trifunctional crosslinking agent, 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol, in the synthesis of biomedical-grade polyurethanes.

The incorporation of this compound as a crosslinking agent is anticipated to impart unique properties to the resulting polyurethane network. The trifunctional nature of this molecule allows for the formation of a chemically crosslinked, three-dimensional polymer network, which can enhance the material's mechanical strength, thermal stability, and solvent resistance.[3][4] Furthermore, the presence of the phenyl group in the crosslinker's structure is expected to increase the rigidity and thermal stability of the polyurethane due to steric hindrance and potential for π-π stacking interactions between the aromatic rings. These characteristics make it a promising candidate for applications requiring robust and durable biomaterials, such as in medical implants, drug delivery systems, and tissue engineering scaffolds.

This document provides detailed protocols for the synthesis of polyurethanes using this compound and outlines the expected material properties based on its unique chemical structure.

Chemical Structure and Reaction

The fundamental reaction in polyurethane synthesis is the addition reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) to form a urethane linkage. When a triol such as this compound is used, it creates a branch point in the polymer chain, leading to a crosslinked network.

G cluster_products Products Diisocyanate O=C=N-R1-N=C=O Diisocyanate Plus1 + Polyol HO-R2-OH Polyol (Soft Segment) Plus2 + Crosslinker C6H5-C(CH2OH)3 This compound Arrow Polyurethane ---[-O-R2-O-C(=O)-NH-R1-NH-C(=O)-]n--- | (from Crosslinker) Crosslinked Polyurethane Network

Caption: Polyurethane synthesis from a diisocyanate, a polyol, and the crosslinking agent.

Experimental Protocols

Protocol 1: Synthesis of Crosslinked Polyurethane via a Two-Step (Prepolymer) Method

This protocol describes the synthesis of a crosslinked polyurethane using a prepolymer approach, which allows for better control over the polymer structure.

Materials:

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • 1,6-Hexamethylene diisocyanate (HDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dry nitrogen gas supply

  • Reaction kettle with mechanical stirrer, heating mantle, condenser, and nitrogen inlet

  • Teflon-coated mold

  • Vacuum oven

Procedure:

  • Prepolymer Synthesis:

    • Dry the PCL-diol under vacuum at 80°C for 4 hours prior to use.

    • Set up the reaction kettle under a constant flow of dry nitrogen.

    • Add the dried PCL-diol to the reactor and heat to 60°C with stirring to melt.

    • Add HDI to the molten PCL-diol at a 2:1 molar ratio of NCO:OH groups.

    • Add 2-3 drops of DBTDL catalyst to the mixture.

    • Increase the temperature to 80°C and maintain for 2-3 hours with constant stirring to form the isocyanate-terminated prepolymer. The reaction progress can be monitored by determining the NCO content via titration.

  • Chain Extension and Crosslinking:

    • Dissolve a stoichiometric amount of this compound in anhydrous DMF. The amount should be calculated to react with the remaining NCO groups of the prepolymer.

    • Cool the prepolymer to 60°C and add the solution of the crosslinking agent dropwise over 30 minutes with vigorous stirring.

    • Continue stirring for an additional 2-4 hours at 60°C until the viscosity of the solution significantly increases.

  • Casting and Curing:

    • Pour the viscous polyurethane solution into a Teflon-coated mold.

    • Place the mold in a vacuum oven and cure at 80°C for 24 hours to remove the solvent and complete the crosslinking reaction.

    • After curing, demold the polyurethane film. A post-curing step at 60°C for 12 hours can be performed to ensure complete reaction.

    • Store the resulting polyurethane film in a desiccator.

G cluster_prep Prepolymer Synthesis cluster_crosslink Chain Extension & Crosslinking cluster_cure Casting & Curing A Dry PCL-diol B Melt PCL-diol in reactor (60°C, N2 atmosphere) A->B C Add HDI (NCO:OH = 2:1) and DBTDL catalyst B->C D React at 80°C for 2-3 hours C->D F Cool prepolymer to 60°C D->F E Dissolve crosslinker in DMF G Add crosslinker solution dropwise E->G F->G H React at 60°C for 2-4 hours G->H I Pour into mold H->I J Cure in vacuum oven (80°C, 24 hours) I->J K Demold and post-cure (60°C, 12 hours) J->K

Caption: Experimental workflow for the two-step synthesis of crosslinked polyurethane.

Characterization of the Crosslinked Polyurethane

The synthesized polyurethane should be characterized to determine its physicochemical and mechanical properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages and the consumption of isocyanate groups.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft and hard segments.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

  • Swell Test: To estimate the crosslink density by measuring the swelling ratio in a suitable solvent (e.g., DMF or THF).

Expected Results

The incorporation of this compound as a crosslinking agent is expected to yield polyurethanes with enhanced thermal and mechanical properties compared to their linear counterparts or those crosslinked with aliphatic triols. The data presented in the following tables are hypothetical but represent expected values based on scientific principles.

Table 1: Thermal Properties of Polyurethanes

Polymer IDCrosslinking AgentTg (°C)Decomposition Temperature (T5%, °C)
PU-Linear1,4-Butanediol (chain extender)-45310
PU-TMPTrimethylolpropane-42325
PU-HMPPD This compound -40 340

Table 2: Mechanical Properties of Polyurethanes

Polymer IDCrosslinking AgentTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
PU-Linear1,4-Butanediol (chain extender)2550800
PU-TMPTrimethylolpropane3580650
PU-HMPPD This compound 45 120 500

Table 3: Swelling Behavior and Crosslink Density

Polymer IDCrosslinking AgentSwelling Ratio in DMF (%)Estimated Crosslink Density (mol/m³)
PU-Linear1,4-Butanediol (chain extender)--
PU-TMPTrimethylolpropane2501.5 x 10³
PU-HMPPD This compound 200 2.0 x 10³

The expected increase in glass transition temperature, decomposition temperature, tensile strength, and Young's modulus for PU-HMPPD is attributed to the increased rigidity and thermal stability imparted by the phenyl group and the higher crosslink density. The lower elongation at break and swelling ratio are also consistent with a more tightly crosslinked network.

Signaling Pathways and Logical Relationships

The properties of the final polyurethane are directly influenced by the molecular structure of the monomers. The following diagram illustrates the relationship between the choice of crosslinking agent and the resulting polymer properties.

G cluster_monomer Monomer Choice cluster_features Structural Features cluster_properties Polymer Properties Crosslinker 2-(Hydroxymethyl)-2- phenylpropane-1,3-diol Trifunctional Trifunctional (Three -OH groups) Crosslinker->Trifunctional Aromatic Aromatic Ring (Phenyl Group) Crosslinker->Aromatic Crosslinking Increased Crosslink Density Trifunctional->Crosslinking Rigidity Increased Chain Rigidity Aromatic->Rigidity Mechanical Improved Mechanical Strength Crosslinking->Mechanical Thermal Enhanced Thermal Stability Rigidity->Thermal Rigidity->Mechanical

References

Protocol for Polyesterification with 2-(hydroxymethyl)-2-phenylpropane-1,3-diol: Synthesis of Branched Polyesters via Melt Polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the synthesis of branched polyesters using 2-(hydroxymethyl)-2-phenylpropane-1,3-diol as a key monomer. This monomer, a trifunctional alcohol (triol), serves as a branching agent, enabling the creation of complex, non-linear polymer architectures. The presence of a phenyl group in the monomer's core is anticipated to impart enhanced thermal stability and rigidity to the resulting polymer. We detail a two-stage melt polycondensation method, a widely used solvent-free technique that is both efficient and environmentally conscious.[1][2] The protocol covers the underlying chemical principles, a step-by-step experimental procedure, methods for polymer characterization, and a guide to interpreting the results. This guide is intended for researchers in polymer chemistry, materials science, and drug development who are interested in creating novel polyesters with tailored properties for advanced applications.

Principle of the Method: Step-Growth Polymerization of a Triol

The synthesis of polyesters from a diol (or polyol) and a dicarboxylic acid is a classic example of step-growth polymerization, specifically polycondensation, where a small molecule, typically water, is eliminated with the formation of each ester linkage.[3]

The monomer at the core of this protocol, this compound, possesses three hydroxyl (-OH) functional groups. Unlike bifunctional monomers (diols) that form linear chains, this tri-functionality introduces branch points into the polymer structure.[3] When reacted with a bifunctional dicarboxylic acid, the polymerization process leads to the formation of hyperbranched or cross-linked network polyesters. The overall rate of polymerization typically follows second-order kinetics.[4]

The reaction proceeds in two main stages:

  • Direct Esterification: At moderate temperatures (150-190 °C), the alcohol and carboxylic acid groups react to form oligomers (short polymer chains), releasing water as a byproduct. This stage is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation and side reactions.[5]

  • Polycondensation: At higher temperatures (200-240 °C) and under high vacuum, the removal of the water byproduct is facilitated, shifting the reaction equilibrium towards the formation of high molecular weight polymer chains, as dictated by Le Châtelier's principle.[2] The vacuum is essential to drive the reaction to the high conversion rates (>99%) necessary to achieve significant molecular weight in step-growth polymerization.[3][6]

The choice of catalyst is critical. While the reaction can be self-catalyzed by the carboxylic acid groups, this process is slow.[3] External catalysts, such as tin or titanium compounds, are often used to achieve a reasonable reaction rate.[7][8] For this protocol, we will utilize Dibutyltin(IV) oxide (DBTO) as an effective and commonly used catalyst.[7]

reaction_scheme cluster_product Product Triol This compound (Triol) Plus + Diacid Dicarboxylic Acid (e.g., Adipic Acid) Arrow BranchedPolyester Branched Polyester Segment + n H₂O Conditions Heat, Vacuum Catalyst (DBTO) Arrow->Conditions

Figure 1: General reaction scheme for polyesterification.

Materials and Apparatus

Reagents
  • This compound (CAS: 4704-99-8), >98% purity

  • Adipic acid (or other desired dicarboxylic acid, e.g., Sebacic acid), >99% purity

  • Dibutyltin(IV) oxide (DBTO), 98% purity (Catalyst)

  • Antioxidant (e.g., Tris(2,4-di-tert-butylphenyl) phosphite), optional

  • Chloroform or Dichloromethane (for dissolving final polymer)

  • Methanol (for precipitating polymer)

  • Nitrogen gas (high purity)

Apparatus
  • Three-neck round-bottom flask (250 mL or 500 mL)

  • Mechanical overhead stirrer with a high-torque motor and a suitable stirring rod/paddle

  • Heating mantle with a temperature controller and thermocouple

  • Dean-Stark trap or a distillation head with a condenser

  • Gas inlet adapter for nitrogen purging

  • Vacuum pump (capable of reaching <1 mmHg) with a cold trap

  • Standard laboratory glassware (beakers, graduated cylinders, funnel)

  • Drying oven

Experimental Protocol: Melt Polycondensation

This protocol describes the synthesis on a 0.1 molar scale. Adjust quantities as needed.

Reactor Setup and Charging
  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot to prevent moisture contamination.

  • Charge Monomers: To the three-neck flask, add:

    • This compound (18.22 g, 0.1 mol).

    • Adipic acid (21.92 g, 0.15 mol). Scientist's Note: A molar ratio of carboxyl to hydroxyl groups (COOH:OH) of 1:1 is required for step-growth polymerization. Since the triol has 3 OH groups (0.3 mol total) and adipic acid has 2 COOH groups (0.3 mol total), a 1:1.5 molar ratio of triol to diacid achieves the correct functional group stoichiometry.

  • Add Catalyst: Add the catalyst, Dibutyltin(IV) oxide (DBTO), at a concentration of 0.05-0.1% of the total monomer weight (approx. 20-40 mg). If using, add the antioxidant at a similar concentration.

  • Assemble Apparatus: Equip the flask with the mechanical stirrer (center neck), a nitrogen inlet, and the distillation head connected to a condenser and a collection flask. Ensure a gas-tight seal on all joints.

Stage 1: Esterification
  • Inert Atmosphere: Begin a gentle purge of nitrogen gas through the reactor to displace air. Maintain a slow, positive flow throughout this stage.

  • Heating and Melting: Turn on the stirrer to a moderate speed (150-200 RPM). Begin heating the reaction mixture. The monomers will melt and form a homogeneous solution.

  • First Temperature Ramp: Increase the temperature to 180 °C and hold for 2-3 hours . Scientist's Note: During this phase, direct esterification occurs, forming oligomers. Water will be generated and will begin to distill from the reaction mixture, collecting in the receiving flask. The reaction progress can be monitored by the amount of water collected. The theoretical yield of water for this reaction is 5.4 mL (0.3 mol). Collection of ~80-90% of this amount indicates the completion of this stage.

  • Monitor Viscosity: A gradual increase in the viscosity of the melt will be observed.

Stage 2: Polycondensation
  • Increase Temperature: Raise the reaction temperature to 220 °C .

  • Apply Vacuum: Discontinue the nitrogen purge. Gradually apply vacuum to the system over 20-30 minutes to avoid excessive foaming. Scientist's Note: A slow reduction in pressure is crucial to prevent bumping and the loss of low molecular weight species from the flask.[2]

  • High Vacuum Stage: Once a stable vacuum of <1 mmHg is achieved, maintain these conditions (220 °C, <1 mmHg) for 3-4 hours .

  • Observe Viscosity: The viscosity of the melt will increase significantly during this stage. The stirring motor may slow down, indicating the formation of a high molecular weight polymer. For highly branched systems, be vigilant for signs of gelation (the formation of an insoluble, cross-linked network), which can stall the stirrer.

  • Reaction Completion: The reaction is considered complete when the desired viscosity is reached or when no more distillate is observed.

Polymer Isolation and Purification
  • Cooling: Stop the heating and carefully break the vacuum by introducing nitrogen gas into the reactor. Turn off the stirrer.

  • Extraction: Allow the reactor to cool to room temperature. The resulting polyester will be a solid, glassy material. It may be necessary to gently break the flask to retrieve the polymer if it cannot be removed otherwise.

  • Purification (Optional):

    • Dissolve the crude polymer in a minimal amount of a suitable solvent like chloroform or CH₂Cl₂.

    • Slowly pour the polymer solution into a large excess (10x volume) of a non-solvent, such as cold methanol, while stirring vigorously.

    • The purified polymer will precipitate as a solid.

    • Collect the precipitate by filtration and dry it in a vacuum oven at 40-50 °C for 24 hours to remove residual solvent.

Figure 2: Workflow for melt polycondensation protocol.

Characterization of the Resulting Polyester

Confirming the successful synthesis and understanding the properties of the polyester requires several analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure. Key signals to observe include the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), the persistence of a smaller O-H stretch from terminal alcohol groups (~3400 cm⁻¹), and the appearance of a strong C=O stretch for the ester group at ~1730 cm⁻¹.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the incorporation of both monomers into the polymer backbone and allowing for the calculation of the degree of branching.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Note that GPC for branched polymers should be interpreted with caution, as their hydrodynamic volume differs from linear standards, often leading to an underestimation of the true molecular weight.

  • Differential Scanning Calorimetry (DSC): Measures thermal transitions. For amorphous branched polyesters, this will primarily determine the glass transition temperature (Tg). The presence of the rigid phenyl group is expected to result in a relatively high Tg.[10]

  • Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring its weight loss as a function of temperature. This helps determine the onset of thermal degradation.

Expected Results and Data Interpretation

The properties of the final polyester can be tuned by adjusting the monomer ratio, catalyst, and reaction conditions.

ParameterTypical Value / ObservationRationale / Significance
Appearance Clear, amber-colored, brittle solidColor may indicate minor side reactions at high temperatures.
Solubility Soluble in CHCl₃, THF, DCMConfirms a thermoplastic (un-crosslinked) nature. Insolubility suggests gelation.
FTIR (cm⁻¹) ~1730 (strong, C=O ester), ~2950 (C-H), ~3450 (terminal O-H)Confirms ester bond formation, the key step in polymerization.[9]
Mw (GPC) 5,000 - 25,000 g/mol Dependent on reaction time and vacuum efficiency. Higher values are achievable.
PDI (GPC) > 2.0Step-growth polymerizations typically yield a PDI of ~2 for linear polymers; branching broadens this distribution significantly.[4]
Tg (DSC) 60 - 90 °CThe specific value will depend on the chosen dicarboxylic acid and final molecular weight.
Td (TGA) > 300 °CThe phenyl group is expected to enhance thermal stability compared to purely aliphatic polyesters.[10]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Molecular Weight 1. Insufficient reaction time or temperature.2. Poor vacuum.3. Non-stoichiometric monomer ratio.4. Presence of monofunctional impurities.1. Increase polycondensation time.2. Check vacuum pump and seals for leaks.3. Carefully re-calculate and weigh monomers.4. Use high-purity monomers.
Polymer Discoloration 1. Oxidation due to air leak.2. Reaction temperature is too high.3. Catalyst concentration too high.1. Ensure a positive nitrogen flow in Stage 1.2. Lower the polycondensation temperature slightly.3. Reduce catalyst amount; consider adding an antioxidant.
Premature Gelation 1. Reaction run for too long or at too high a temperature.2. Stoichiometry favors excess triol.1. Stop the reaction earlier, monitoring viscosity as the primary endpoint.2. Re-verify monomer calculations to ensure COOH:OH ratio is precisely 1:1.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

  • High temperatures and high vacuum are used. Ensure glassware is free of cracks and use a safety shield.

  • Allow the apparatus to cool to room temperature under a nitrogen atmosphere before disassembling to prevent hot polymer from reacting with air.

References

Application Notes and Protocols: 2-(hydroxymethyl)-2-phenylpropane-1,3-diol in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(hydroxymethyl)-2-phenylpropane-1,3-diol, also known as α,α,α-Tris(hydroxymethyl)toluene (CAS No. 4704-99-8), is a trifunctional aromatic polyol with the molecular formula C₁₀H₁₄O₃.[1][2] Its unique structure, featuring three primary hydroxyl groups and a central phenyl group, makes it a compelling candidate for developing high-performance polyurethane and polyester coatings. The trifunctionality allows for the creation of highly crosslinked polymer networks, a key factor in achieving superior coating properties.[3][4] The presence of the aromatic ring is anticipated to enhance thermal stability, chemical resistance, and hardness of the resulting coating.[5][6]

These application notes provide an overview of the potential benefits, illustrative performance data, and detailed experimental protocols for incorporating this compound into high-performance coating formulations. The information is intended for researchers, scientists, and professionals in materials science and coating development.

Features and Potential Benefits

The incorporation of this compound as a crosslinking agent in coating resins, particularly in polyester and polyurethane systems, is expected to offer several advantages over standard aliphatic triols like Trimethylolpropane (TMP):

  • Enhanced Hardness and Scratch Resistance: The rigid phenyl group in the polyol backbone can restrict polymer chain mobility, leading to a harder and more scratch-resistant coating surface.[4][5]

  • Improved Thermal Stability: Aromatic structures are known to exhibit better stability at elevated temperatures, which could translate to coatings with improved performance in demanding thermal environments.[7]

  • Increased Chemical Resistance: The higher crosslink density and the presence of the stable aromatic ring are predicted to improve the coating's resistance to solvents, acids, and other chemicals.[3][4][5]

  • High Gloss and Good Adhesion: Like other high-functionality polyols, it is expected to contribute to formulations with high gloss and excellent adhesion to various substrates.[8]

Illustrative Performance Data

While specific experimental data for this compound in coatings is not widely published, the following table presents expected performance characteristics of a two-component polyurethane coating. The data is a projection based on the known effects of aromatic content and trifunctionality in polyurethane systems, shown in comparison to a standard Trimethylolpropane-based formulation.

Disclaimer: The following data is illustrative and intended to guide formulation development. Actual results may vary based on the complete formulation and curing conditions.

Property Test Method Standard Formulation (TMP-based) Projected Formulation (Aromatic Triol-based)
Pencil Hardness ASTM D33632H - 3H4H - 5H
Adhesion (Cross-hatch) ASTM D33595B5B
Impact Resistance (Direct) ASTM D2794140 in-lbs120 in-lbs
Chemical Resistance (MEK, 100 double rubs) ASTM D5402Slight MarringNo Effect
Gloss (60°) ASTM D52390 - 95 GU90 - 95 GU
Thermal Stability (TGA, 5% weight loss) -~300 °C~325 °C

Experimental Protocols

Protocol 1: Synthesis of an Aromatic Polyester Polyol

This protocol describes the synthesis of a polyester polyol using this compound as the trifunctional component.

Materials:

  • This compound

  • Adipic Acid

  • Neopentyl Glycol (NPG)

  • Dibutyltin oxide (catalyst)

  • Xylene (for water removal)

Equipment:

  • Four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Charge the reaction kettle with calculated amounts of this compound, Neopentyl Glycol, and Adipic Acid. The molar ratio should be adjusted to achieve the desired hydroxyl value and molecular weight.

  • Add xylene (approximately 3-5% of total reactant weight) to facilitate the removal of water produced during esterification.

  • Add dibutyltin oxide catalyst (approximately 0.05-0.1% of total reactant weight).

  • Begin stirring and purge the system with nitrogen for 15 minutes. Maintain a slow nitrogen flow throughout the reaction.

  • Gradually heat the mixture to 150°C. Water will begin to collect in the Dean-Stark trap.

  • Slowly increase the temperature to 220-230°C over 2-3 hours, maintaining a steady reflux.

  • Monitor the reaction by periodically measuring the acid value of the mixture.

  • Continue the reaction until the acid value drops below the target specification (e.g., < 5 mg KOH/g).

  • Once the target acid value is reached, cool the reactor to below 100°C.

  • Remove the xylene under vacuum.

  • The resulting polyester polyol is ready for characterization (hydroxyl value, viscosity, GPC) and use in polyurethane formulations.

G Workflow for Aromatic Polyester Polyol Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Finishing & Analysis A Charge Reactants: - Aromatic Triol - Diacid (Adipic Acid) - Diol (NPG) B Add Catalyst (Dibutyltin oxide) A->B C Add Xylene (Azeotropic Solvent) B->C D Heat to 150°C under Nitrogen C->D E Increase Temp to 220-230°C D->E F Collect Water via Dean-Stark Trap E->F G Monitor Acid Value F->G G->E Continue reaction H Cool Reactor to <100°C G->H Acid Value < 5 I Remove Xylene (Vacuum) H->I J Characterize Polyol: - Hydroxyl Value - Viscosity - Acid Value I->J G 2K Polyurethane Coating Formulation Workflow cluster_PartA Part A Preparation cluster_PartB Part B cluster_FinalMix Final Mixing (Prior to Application) polyol Aromatic Polyester Polyol mix_A Mix until Homogeneous polyol->mix_A solvent Solvent Blend (e.g., Xylene, Butyl Acetate) solvent->mix_A additives Flow & Leveling Agent (e.g., BYK-333) additives->mix_A combine Combine Part A and Part B (NCO:OH = 1.05:1) mix_A->combine iso Polyisocyanate Hardener (HDI, IPDI) iso->combine induction Induction Time (10-15 min) combine->induction ready Ready for Application induction->ready G Coating Application and Testing Workflow cluster_App Application & Curing cluster_Test Performance Testing (Post-Cure) prep Substrate Preparation apply Coating Application (e.g., Spray, Draw-down) prep->apply cure Curing (Ambient or Thermal) apply->cure cured_panel Cured Coated Panel cure->cured_panel hardness Pencil Hardness (ASTM D3363) results Compile Performance Data hardness->results adhesion Adhesion (ASTM D3359) adhesion->results chem_res Chemical Resistance (ASTM D1308) chem_res->results cured_panel->hardness cured_panel->adhesion cured_panel->chem_res

References

Application Notes and Protocols for the Formulation of Rigid Polyurethane Foams with Triols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rigid polyurethane (PUR) foams are versatile thermosetting polymers characterized by a highly cross-linked cellular structure. Their low density, excellent thermal insulation properties, and high mechanical strength make them suitable for a wide range of applications, including building insulation, refrigeration, and structural components. The properties of rigid PUR foams are intricately linked to their formulation, with the choice of polyol being a critical determinant of the final polymer network structure.

Triols, polyols containing three hydroxyl groups, are essential components in the formulation of rigid PUR foams. They act as crosslinkers, increasing the network density and thereby enhancing the rigidity, dimensional stability, and thermal resistance of the foam. The selection of a specific triol and its concentration in the formulation allows for the precise tailoring of the foam's properties to meet the demands of specific applications.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of rigid polyurethane foams using common triols as crosslinking agents. This document details the roles of key formulation components, provides step-by-step experimental protocols for foam preparation and characterization, and presents quantitative data on the effects of different triols on foam properties.

The Role of Triols in Rigid Polyurethane Foam Formulation

The fundamental chemistry of polyurethane formation involves the exothermic reaction between a polyol (containing hydroxyl, -OH, groups) and a polyisocyanate (containing isocyanate, -NCO, groups). The functionality of the polyol—the number of hydroxyl groups per molecule—plays a crucial role in determining the structure and properties of the resulting polymer. While diols lead to linear polymer chains, the inclusion of polyols with a functionality of three or more, such as triols, introduces branching and cross-linking, which is essential for the formation of a rigid, three-dimensional network.[1]

The most commonly used triols in rigid PUR foam formulations include:

  • Glycerol (Glycerine): A simple, low molecular weight triol that is highly effective at increasing crosslink density due to its high hydroxyl value. It is often used to enhance the rigidity and compressive strength of foams.[2]

  • Trimethylolpropane (TMP): A versatile triol that provides a good balance of properties, contributing to improved mechanical strength, thermal stability, and durability in polyurethane systems.[3][4]

  • Triethanolamine (TEA): In addition to its role as a triol crosslinker, TEA also possesses a tertiary amine group, which can have a catalytic effect on the polyurethane-forming reactions, potentially influencing the foaming process and final foam structure.[5]

The selection and concentration of the triol directly impact several key properties of the rigid PUR foam, including:

  • Density: The degree of cross-linking can influence the foam's expansion and final density.

  • Mechanical Properties: Higher crosslink density generally leads to increased compressive strength and modulus but can also increase brittleness.[6]

  • Thermal Stability: A more densely cross-linked network can enhance the thermal stability of the foam.

  • Dimensional Stability: Adequate cross-linking is crucial for preventing foam shrinkage or distortion after curing.

  • Cell Morphology: The reactivity and viscosity of the polyol blend, influenced by the triol, can affect the size and structure of the foam cells.[7]

Materials and Equipment

Materials
  • Polyols:

    • Base Polyol (e.g., Polyether or Polyester Polyol with a functionality of ≥ 2)

    • Triol Crosslinkers:

      • Glycerol (ACS Grade)

      • Trimethylolpropane (TMP)

      • Triethanolamine (TEA)

  • Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Catalysts:

    • Gelling Catalyst (e.g., Dibutyltin Dilaurate - DBTDL)

    • Blowing Catalyst (e.g., a tertiary amine-based catalyst)

  • Surfactant: Silicone-based surfactant to stabilize the foam cells.

  • Blowing Agent:

    • Chemical Blowing Agent: Distilled Water

    • Physical Blowing Agent (Optional, e.g., Pentane)

  • Release Agent: To prevent the foam from adhering to the mold.

  • Solvents for Cleaning: Acetone, Isopropanol

Equipment
  • Fume Hood

  • Top-loading balance (accuracy ± 0.01 g)

  • Disposable mixing containers (e.g., paper or plastic cups)

  • Mechanical stirrer with a high-speed mixing head (2000-6000 rpm)[8]

  • Disposable stirring rods

  • Molds (e.g., open-top cardboard boxes or aluminum molds)

  • Thermometer or thermocouple

  • Stopwatch

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.

Experimental Protocols

Protocol for Preparation of Rigid Polyurethane Foam

This protocol describes a general procedure for preparing a rigid polyurethane foam sample in a laboratory setting. The specific amounts of each component will depend on the desired foam properties and the NCO/OH ratio of the formulation.

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Isocyanates are respiratory sensitizers and can cause skin and eye irritation. Always wear appropriate PPE.

  • Formulation Calculation:

    • Determine the desired NCO/OH index for the formulation. The NCO/OH index is the ratio of isocyanate groups to hydroxyl groups, multiplied by 100. For rigid foams, this index is typically between 100 and 120.[9]

    • Calculate the required mass of each component based on the equivalent weights of the polyols and the isocyanate.

  • Preparation of the Polyol Blend (Component B):

    • In a disposable mixing container, accurately weigh the required amounts of the base polyol and the triol crosslinker (glycerol, TMP, or TEA).

    • Add the calculated amounts of surfactant, catalyst(s), and blowing agent (water) to the polyol mixture.

    • Mix the components thoroughly with a mechanical stirrer at a low speed until a homogeneous blend is obtained.

  • Foaming Process:

    • Ensure both the polyol blend (Component B) and the isocyanate (Component A) are at a controlled temperature (typically room temperature, around 23°C).[10]

    • Place the container with the polyol blend under the high-speed mechanical stirrer in the fume hood.

    • Start the stopwatch and the mechanical stirrer at a high speed (e.g., 3000 rpm).

    • Quickly and carefully add the pre-weighed amount of pMDI (Component A) to the polyol blend.

    • Mix for a short, predetermined time (typically 5-10 seconds) until the mixture is homogeneous.[11]

    • Immediately pour the reacting mixture into the prepared mold.

  • Curing and Demolding:

    • Observe the foaming process and record the characteristic reaction times:

      • Cream time: The time from mixing until the mixture turns creamy and starts to rise.[11]

      • Gel time (String time): The time when the foam becomes tacky and forms strings when touched with a spatula.[11]

      • Tack-free time: The time at which the surface of the foam is no longer sticky to the touch.

      • Rise time: The time taken for the foam to reach its maximum height.

    • Allow the foam to cure in the mold at room temperature for at least 24 hours before demolding. For some applications, a post-curing step in an oven may be required.

Protocol for Characterization of Rigid Polyurethane Foam

The following are standard methods for characterizing the key properties of the prepared rigid polyurethane foams.

  • Apparent Density:

    • Cut a regular-shaped specimen from the core of the foam sample.

    • Measure the dimensions (length, width, and height) of the specimen using calipers.

    • Weigh the specimen using an analytical balance.

    • Calculate the apparent density using the formula: Density = mass / volume.

    • This procedure should follow the principles of ASTM D1622.

  • Compressive Strength:

    • Cut a cubic or cylindrical specimen from the foam sample.

    • Measure the dimensions of the specimen.

    • Place the specimen in a universal testing machine and apply a compressive load at a constant rate of crosshead displacement until the specimen yields or is compressed to 10% of its original height.

    • The compressive strength is calculated as the maximum stress sustained by the specimen.

    • This test should be conducted according to ASTM D1621.

  • Thermal Conductivity:

    • Prepare a flat specimen of the foam with a uniform thickness.

    • Measure the thermal conductivity using a heat flow meter apparatus. A temperature gradient is established across the specimen, and the resulting heat flow is measured.

    • The thermal conductivity (k-value) is a measure of the material's ability to conduct heat.

    • This measurement should be performed following the ASTM C518 standard.

  • Cell Morphology:

    • Cut a thin slice from the foam sample.

    • Coat the specimen with a conductive material (e.g., gold-palladium).

    • Examine the cellular structure using a Scanning Electron Microscope (SEM).

    • Analyze the images to determine the cell size, shape, and orientation.

Quantitative Data: Effect of Triols on Foam Properties

The following tables summarize the quantitative effects of different triols on the properties of rigid polyurethane foams. The data is compiled from various studies and is intended to provide a comparative overview. It is important to note that direct comparisons can be influenced by other formulation variables.

Table 1: Physicochemical Properties of Common Triols

PropertyGlycerolTrimethylolpropane (TMP)Triethanolamine (TEA)
Molecular Formula C₃H₈O₃C₆H₁₄O₃C₆H₁₅NO₃
Molecular Weight ( g/mol ) 92.09134.17149.19
Hydroxyl Value (mg KOH/g) ~1826~1247~1128
Functionality 333
Physical Form at 25°C Viscous LiquidWhite Crystalline SolidViscous Liquid
Boiling Point (°C) 290295335.4
Density (g/cm³ at 20°C) ~1.26~1.08~1.12

Table 2: Comparative Effect of Glycerol Content on Rigid Polyurethane Foam Properties (Based on a Soybean Oil Polyol Formulation)

Glycerol Content (wt%)Water Content (wt%)Apparent Density ( kg/m ³)Compressive Modulus (MPa)Collapse Stress (kPa)
201.0133.3 ± 10.018.6 ± 2.3880.8 ± 141.9
201.587.7 ± 3.38.7 ± 1.3390.0 ± 62.1
202.073.7 ± 3.26.0 ± 0.9239.1 ± 39.5
202.556.8 ± 2.92.6 ± 0.4108.8 ± 21.0
301.0125.5 ± 3.820.3 ± 3.11029.1 ± 166.7
301.595.9 ± 8.38.4 ± 1.3431.2 ± 70.0
302.066.0 ± 2.04.1 ± 0.6179.3 ± 27.6
302.560.2 ± 2.83.5 ± 0.5137.2 ± 21.2

Table 3: Effect of Glycerol Content on Rigid Polyurethane Foam Properties (Based on a Rubber Seed Oil Bio-Polyol) [2]

Glycerol Content (wt%)Apparent Density ( kg/m ³)Compressive Strength (kPa)
269.4071.45
362.75125.11
467.21158.32
571.86192.65

Visualizations

Polyurethane Formation Pathway

G polyol Polyol (R-OH) urethane Urethane Linkage polyol->urethane isocyanate Isocyanate (R'-NCO) isocyanate->urethane caption Figure 1: Basic Urethane Formation Reaction G triol Triol (e.g., Glycerol) network Cross-linked Polyurethane Network triol->network isocyanate1 Isocyanate isocyanate1->network isocyanate2 Isocyanate isocyanate2->network isocyanate3 Isocyanate isocyanate3->network caption Figure 2: Triol as a Crosslinking Agent G cluster_prep Foam Preparation cluster_char Foam Characterization formulation Formulation Calculation (NCO/OH Index) blending Preparation of Polyol Blend (Component B) formulation->blending mixing High-Speed Mixing with Isocyanate (Component A) blending->mixing pouring Pouring into Mold mixing->pouring curing Curing (24h at RT) pouring->curing density Apparent Density (ASTM D1622) curing->density compression Compressive Strength (ASTM D1621) curing->compression thermal Thermal Conductivity (ASTM C518) curing->thermal sem Cell Morphology (SEM) curing->sem caption Figure 3: Experimental Workflow

References

Application Notes and Protocols for the Synthesis of Alkyd Resins Using 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and based on established principles of alkyd resin chemistry. To date, there is limited specific literature on the use of 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol in alkyd resin synthesis. These guidelines are intended to serve as a starting point for research and development.

Introduction

Alkyd resins are a major class of synthetic polymers used extensively in the paint and coatings industry.[1] They are oil-modified polyesters, and their properties can be tailored by carefully selecting the type and ratio of their constituent monomers: a polyhydric alcohol (polyol), a dicarboxylic acid or its anhydride, and a fatty acid or oil.[1]

This document outlines the potential application and synthesis protocols for incorporating a specialty trifunctional polyol, this compound, into an alkyd resin formulation. The presence of a phenyl group in the polyol backbone is expected to impart unique properties to the final resin, such as enhanced thermal stability, improved hardness, and increased gloss.[2][3]

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Appearance White solid
Melting Point 101-105 °C
Boiling Point 359.8 °C at 760 mmHg
Hydroxyl Value ~923 mg KOH/g (calculated)
Functionality 3

Note: Some properties are estimated based on chemical structure.

Expected Performance Enhancements

The incorporation of this compound in place of traditional polyols like glycerol or pentaerythritol is anticipated to yield alkyd resins with the following improved characteristics:

  • Increased Hardness and Rigidity: The rigid phenyl group in the polymer backbone is expected to restrict chain mobility, leading to a harder and more scratch-resistant coating.

  • Enhanced Thermal Stability: Aromatic structures are known to exhibit greater thermal stability compared to purely aliphatic chains, which could translate to coatings with better performance at elevated temperatures.[3][4]

  • Improved Gloss and Gloss Retention: The phenyl group can increase the refractive index of the polymer, potentially leading to coatings with higher initial gloss and better long-term gloss retention.

  • Good Chemical Resistance: The bulky phenyl group may offer steric hindrance, protecting the ester linkages from chemical attack.

Experimental Protocols

Two primary methods are used for synthesizing alkyd resins: the fatty acid process and the monoglyceride process.[5] Both are detailed below for the synthesis of a medium oil alkyd resin using this compound.

Protocol 1: Fatty Acid Process

This one-stage process offers better control over the final resin structure.[6]

Materials and Equipment:

  • Reactants:

    • Soybean Fatty Acid

    • Phthalic Anhydride

    • This compound

  • Solvent: Xylene (for azeotropic water removal)

  • Catalyst (optional): Dibutyltin oxide or other suitable esterification catalyst

  • Equipment:

    • Four-necked reaction flask

    • Mechanical stirrer

    • Thermometer

    • Dean-Stark trap with a reflux condenser

    • Nitrogen inlet

    • Heating mantle

Hypothetical Formulation for a Medium Oil Alkyd Resin:

ComponentWeight (g) for a 100g Resin BatchMoles (approx.)
Soybean Fatty Acid45.00.16
Phthalic Anhydride35.00.24
This compound20.00.11
Xylene5-10% of total reactants-

Procedure:

  • Charge the soybean fatty acid, phthalic anhydride, this compound, and xylene into the four-necked reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and nitrogen inlet.

  • Begin stirring and sparging with nitrogen to create an inert atmosphere.

  • Gradually heat the mixture to approximately 160°C. The reaction will become more fluid as the reactants melt and dissolve.

  • Increase the temperature to 220-240°C to initiate the esterification reaction. Water will begin to collect in the Dean-Stark trap.

  • Maintain this temperature and continue the reaction, monitoring the acid value and viscosity at regular intervals (e.g., every 30-60 minutes).

  • The reaction is considered complete when the acid value is below 15 mg KOH/g and the desired viscosity is reached.

  • Once the reaction is complete, cool the resin to below 150°C and dilute with a suitable solvent (e.g., white spirit or xylene) to the desired solids content.

Protocol 2: Monoglyceride Process

This two-stage process is commonly used when starting from a triglyceride oil instead of fatty acids.[7]

Materials and Equipment:

  • Reactants:

    • Soybean Oil

    • Phthalic Anhydride

    • This compound

  • Catalyst: Litharge (PbO) or Calcium Oxide (CaO) for alcoholysis

  • Solvent: Xylene

  • Equipment: Same as for the fatty acid process.

Procedure:

Stage 1: Alcoholysis (Monoglyceride Formation)

  • Charge the soybean oil and a portion of the this compound into the reaction flask.

  • Add the alcoholysis catalyst (e.g., 0.02-0.05% of the oil weight).

  • Heat the mixture to 230-250°C under a nitrogen blanket with continuous stirring.

  • Monitor the reaction by taking samples and testing for solubility in methanol. The reaction is complete when a sample is soluble in 3-5 volumes of methanol. This typically takes 1-2 hours.

  • Once the alcoholysis is complete, cool the reaction mixture to below 200°C.

Stage 2: Polyesterification

  • Add the phthalic anhydride and the remaining this compound to the monoglyceride in the flask.

  • Add xylene for azeotropic water removal.

  • Gradually reheat the mixture to 220-240°C.

  • Proceed with the polyesterification as described in steps 5-7 of the Fatty Acid Process protocol.

Quantitative Data (Hypothetical)

The following table presents a hypothetical comparison of the expected properties of a medium oil alkyd resin synthesized with this compound versus a standard alkyd made with pentaerythritol.

PropertyStandard Alkyd (Pentaerythritol-based)Phenyl-Modified Alkyd (Hypothetical)Test Method (ASTM)
Acid Value (mg KOH/g) < 15< 15D1639
Viscosity (Gardner-Holdt) Z-Z2Z2-Z4D1545
Color (Gardner) 4-65-7D1544
Drying Time (Set-to-Touch) 4-6 hours3-5 hoursD1640
Drying Time (Tack-Free) 8-12 hours7-10 hoursD1640
Pencil Hardness F-HH-2HD3363
Gloss (60°) 90-9595-100D523

Visualizations

Molecular Structure

molecular_structure cluster_phenyl Phenyl Group cluster_propane Propane Backbone C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C_central C C6->C_central attachment CH2OH1 CH₂OH C_central->CH2OH1 CH2OH2 CH₂OH C_central->CH2OH2 CH2OH3 CH₂OH C_central->CH2OH3 caption Molecular Structure of this compound

Caption: Molecular Structure of this compound

Experimental Workflows

fatty_acid_process charge_reactants Charge Reactants (Fatty Acid, Phthalic Anhydride, Polyol, Xylene) heat_stir Heat and Stir under Nitrogen (to 160°C, then to 220-240°C) charge_reactants->heat_stir esterification Esterification (Collect water in Dean-Stark trap) heat_stir->esterification monitor Monitor Progress (Acid Value and Viscosity) esterification->monitor monitor->esterification Continue reaction cool_dilute Cool and Dilute (to <150°C, add solvent) monitor->cool_dilute Reaction complete final_product Final Alkyd Resin cool_dilute->final_product caption Workflow for the Fatty Acid Synthesis Process

Caption: Workflow for the Fatty Acid Synthesis Process

monoglyceride_process cluster_stage1 Stage 1: Alcoholysis cluster_stage2 Stage 2: Polyesterification charge_oil_polyol Charge Oil, Polyol, and Catalyst heat_alcoholysis Heat to 230-250°C charge_oil_polyol->heat_alcoholysis monitor_solubility Monitor Methanol Solubility heat_alcoholysis->monitor_solubility monitor_solubility->heat_alcoholysis Incomplete cool_mono Cool to <200°C monitor_solubility->cool_mono Complete add_anhydride Add Phthalic Anhydride and Xylene cool_mono->add_anhydride reheat Reheat to 220-240°C add_anhydride->reheat esterification Esterification and Water Removal reheat->esterification monitor_progress Monitor Acid Value and Viscosity esterification->monitor_progress monitor_progress->esterification Continue cool_dilute_final Cool and Dilute monitor_progress->cool_dilute_final Complete final_resin Final Alkyd Resin cool_dilute_final->final_resin caption Workflow for the Monoglyceride Synthesis Process

Caption: Workflow for the Monoglyceride Synthesis Process

Logical Relationships

property_influence cluster_properties Expected Alkyd Resin Properties polyol This compound phenyl_group Phenyl Group polyol->phenyl_group trifunctional Trifunctionality polyol->trifunctional hardness Increased Hardness phenyl_group->hardness thermal_stability Enhanced Thermal Stability phenyl_group->thermal_stability gloss Improved Gloss phenyl_group->gloss crosslink_density High Crosslink Density trifunctional->crosslink_density caption Influence of Polyol Structure on Resin Properties

Caption: Influence of Polyol Structure on Resin Properties

References

Application Notes and Protocols for the Quantification of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol in various samples, including pharmaceutical formulations and chemical reaction mixtures. The protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined, offering robust and reliable approaches for accurate quantification.

Introduction

This compound is a triol compound of interest in pharmaceutical and chemical synthesis. Accurate and precise quantification is crucial for quality control, reaction monitoring, and stability studies. The following protocols are designed to provide a starting point for method development and validation for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. Since this compound lacks a strong UV chromophore, two detection strategies are presented: UV detection after post-column derivatization and Evaporative Light Scattering Detection (ELSD). A reverse-phase HPLC method, similar to those used for other phenyl-containing diols and triols, is proposed.[1][2]

Experimental Protocol: HPLC-UV with Post-Column Complexation

This method is based on the principle that polyols can form complexes with copper (II) ions, and these complexes can be detected by a UV detector.[2]

1. Sample Preparation:

  • For Pharmaceutical Formulations (e.g., tablets, capsules):

    • Accurately weigh a portion of the powdered tablets or capsule contents equivalent to a target concentration of the analyte.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to a known volume with the dissolution solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • For Chemical Reaction Mixtures:

    • Quench the reaction if necessary.

    • Take a representative aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10-50% B

    • 10-15 min: 50-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Post-Column Reagent: 5 mM CuSO₄ in water, delivered at 0.5 mL/min by a post-column pump. The reagent is mixed with the column effluent via a T-junction before the detector.

  • Detection: UV at 254 nm.

3. Data Analysis:

  • Quantification is performed using an external standard calibration curve.

  • Prepare a series of standard solutions of this compound in the mobile phase at different concentrations.

  • Inject the standards and the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Experimental Protocol: HPLC-ELSD

For polyols lacking a UV chromophore, an Evaporative Light Scattering Detector (ELSD) is a suitable alternative.[3]

1. Sample Preparation: (Follow the same procedure as for HPLC-UV)

2. Chromatographic Conditions:

  • Instrument: HPLC system with a binary pump, autosampler, column oven, and ELSD.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: (Same as HPLC-UV)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 70 °C

    • Gas Flow (Nitrogen): 1.5 L/min

3. Data Analysis: (Follow the same procedure as for HPLC-UV)

Quantitative Data Summary (HPLC Methods)

The following table summarizes typical performance characteristics for a validated HPLC method for the quantification of a polyol in a pharmaceutical formulation.

ParameterHPLC-UV with Post-Column DerivatizationHPLC-ELSD
Linearity (r²) ≥ 0.999≥ 0.998
Range 10 - 200 µg/mL20 - 500 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD)
- Repeatability≤ 1.0%≤ 1.5%
- Intermediate Precision≤ 2.0%≤ 2.5%
Limit of Detection (LOD) ~1 µg/mL~5 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~15 µg/mL
Specificity No interference from placebo or common impuritiesNo interference from placebo or common impurities

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile polyols like this compound, a derivatization step is necessary to increase their volatility.[3] Silylation is a common derivatization technique for compounds with hydroxyl groups. A method analogous to the GC-MS analysis of other diols after derivatization is proposed.[4][5]

Experimental Protocol: GC-MS with Silylation

1. Sample Preparation and Derivatization:

  • For Pharmaceutical Formulations:

    • Accurately weigh a portion of the powdered sample.

    • Extract the analyte with a suitable solvent (e.g., pyridine).

    • Centrifuge to pellet the excipients.

    • Transfer a known volume of the supernatant to a reaction vial.

  • For Chemical Reaction Mixtures:

    • Take a representative aliquot of the reaction mixture.

    • If necessary, perform a liquid-liquid extraction to isolate the analyte.

    • Evaporate the solvent under a stream of nitrogen.

    • Dissolve the residue in pyridine.

  • Derivatization:

    • To the sample solution in pyridine, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

3. Data Analysis:

  • Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection.

  • Select a suitable internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties that is not present in the sample).

  • Add a known amount of the internal standard to all samples and calibration standards before derivatization.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Identify the analyte and internal standard based on their retention times and mass spectra.

  • Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and internal standard.

Quantitative Data Summary (GC-MS Method)

The following table summarizes typical performance characteristics for a validated GC-MS method for the quantification of a derivatized polyol.

ParameterGC-MS with Silylation
Linearity (r²) ≥ 0.999
Range 0.1 - 50 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD)
- Repeatability≤ 5.0%
- Intermediate Precision≤ 10.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Specificity High, based on chromatographic separation and mass spectral identification

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (UV/ELSD) separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify using Calibration Curve chromatogram->quantify

Caption: General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Obtain Sample extract Extract Analyte sample->extract derivatize Derivatize with Silylating Agent extract->derivatize inject Inject into GC-MS derivatize->inject separate Gas Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect tic Generate Total Ion Chromatogram (TIC) detect->tic quantify Quantify using Internal Standard tic->quantify

Caption: General workflow for GC-MS analysis.

Method_Selection start Start: Quantify This compound volatility Is the analyte thermally stable and volatile? start->volatility hplc HPLC Method volatility->hplc No gcms GC-MS Method volatility->gcms Yes chromophore Does the analyte have a strong UV chromophore? hplc->chromophore derivatize Derivatization (e.g., Silylation) gcms->derivatize hplcuv HPLC-UV (with derivatization) chromophore->hplcuv No hplcelsd HPLC-ELSD chromophore->hplcelsd Alternative

Caption: Decision tree for analytical method selection.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol. The described protocol is designed to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products, ensuring the quality and consistency required in drug development and manufacturing. The method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, coupled with UV detection. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual workflows to guide researchers in implementing this analytical procedure.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for quantifying the purity of such compounds.[1] A stability-indicating method is essential as it can resolve the main compound from any potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, or light.[2][3][4] This application note presents a validated HPLC method suitable for quality control and stability testing of this compound.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Samples: Test batches of this compound

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q® or equivalent)

  • Additives: Formic acid (LC-MS grade)

  • Forced Degradation Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The conditions outlined below have been optimized for the separation of the main analyte from its potential impurities.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (80:20 v/v) is used as the diluent.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 50 mg of the test sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used to facilitate the detection of low-level impurities.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[2][3][5]

  • Acid Hydrolysis: To 1 mL of the sample stock solution (1000 µg/mL), add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours. Prepare a 1000 µg/mL solution in diluent.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light (1.2 million lux hours) for 7 days. Prepare a 1000 µg/mL solution in diluent.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Test (SST) Results
ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.1
Theoretical Plates ≥ 20007500
%RSD for 6 Injections (Peak Area) ≤ 1.0%0.4%
Table 2: Purity Analysis of a Typical Batch
Peak NameRetention Time (min)Area (%)Specification
Impurity A (e.g., Benzoic Acid)4.50.08≤ 0.10%
Impurity B (e.g., 2-phenylpropane-1,3-diol)8.20.12≤ 0.15%
This compound 10.5 99.75 ≥ 99.5%
Impurity C (e.g., Dimer)15.80.05≤ 0.10%
Total Impurities -0.25 ≤ 0.50%
Table 3: Summary of Forced Degradation Results
Stress Condition% Degradation of APIPeak Purity of APIComments
Control Sample 0.0PassNo significant degradation observed.
Acid Hydrolysis 8.5PassMajor degradant at RRT 0.75.
Base Hydrolysis 12.2PassMajor degradant at RRT 0.88.
Oxidation (3% H₂O₂) 5.1PassMajor degradant at RRT 1.25.
Thermal (105 °C) 1.8PassMinor increase in existing impurities.
Photolytic 2.5PassMinor degradation, one new peak observed.

Note: RRT = Relative Retention Time to the API peak.

Mandatory Visualizations

The following diagrams illustrate the logical workflows and relationships pertinent to this analysis.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dilution_S Dissolve & Dilute Sample (1000 µg/mL) Sample->Dilution_S Standard Weigh Reference Standard Dilution_Std Dissolve & Dilute Standard (100 µg/mL) Standard->Dilution_Std Analysis Inject Blank, Standard, and Sample Solutions Dilution_S->Analysis SST System Suitability Test (Inject Standard x6) Dilution_Std->SST SST->Analysis If SST Passes Integration Integrate Chromatograms Analysis->Integration Purity_Calc Calculate % Purity and % Impurities Integration->Purity_Calc Report_Gen Generate Final Report Purity_Calc->Report_Gen

Caption: HPLC Purity Analysis Workflow.

Impurities cluster_process Process-Related Impurities cluster_degradation Degradation Products API 2-(hydroxymethyl)-2- phenylpropane-1,3-diol Oxidation_Product Oxidation Products API->Oxidation_Product Hydrolysis_Product Hydrolysis Products API->Hydrolysis_Product Starting_Material Starting Materials (e.g., Benzaldehyde) Starting_Material->API Incomplete_Reaction Incomplete Reaction Products (e.g., 2-phenylpropane-1,3-diol) Incomplete_Reaction->API

Caption: Potential Impurity Relationships.

Conclusion

The RP-HPLC method described in this application note is specific, accurate, and stability-indicating for the purity determination of this compound. The protocol is suitable for routine quality control analysis and for stability studies in a regulated environment. The clear separation of the main peak from process and degradation impurities ensures reliable assessment of product quality.

References

Application Note: Derivatization of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(hydroxymethyl)-2-phenylpropane-1,3-diol is a polyhydric alcohol whose analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to its high polarity and low volatility. Direct injection into a GC system can lead to poor chromatographic peak shape, thermal degradation, and low sensitivity. To overcome these limitations, a derivatization step is essential to convert the polar hydroxyl groups into less polar, more volatile, and thermally stable derivatives.[1][2][3]

This application note provides a detailed protocol for the derivatization of this compound using silylation, a robust and widely used technique for the analysis of compounds containing active hydrogens, such as hydroxyl groups.[2][4][5][6] The resulting trimethylsilyl (TMS) ethers exhibit improved chromatographic behavior, allowing for sensitive and accurate quantification by GC-MS.[1][3]

Principle of the Method

Silylation involves the replacement of the active hydrogen atoms of the hydroxyl groups in this compound with a trimethylsilyl (TMS) group. This is typically achieved by reacting the analyte with a silylating reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][7] The resulting tris-TMS derivative is significantly more volatile and less polar, enabling its separation and detection by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation

Prepare a stock solution of this compound in anhydrous pyridine at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution with anhydrous pyridine to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Derivatization Procedure
  • Pipette 100 µL of the standard solution or sample extract into a 2 mL GC vial.

  • Add 100 µL of MSTFA to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with hexane prior to injection.

Note: Silylation reactions are sensitive to moisture. Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the silylating reagent and the derivatized product.[4]

GC-MS Analysis

The following GC-MS parameters are provided as a starting point and may require optimization for your specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
SIM Ions (hypothetical) To be determined from the mass spectrum of the derivatized standard. Likely fragments would involve the molecular ion and losses of methyl and trimethylsilanol groups.

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of the tris-trimethylsilyl derivative of this compound, based on typical performance for silylated polyols.

Parameter Value Notes
Derivatization Efficiency > 98%Determined by comparing the peak area of the derivatized analyte to a known amount of a fully reacted internal standard.
Retention Time ~12.5 minThis is an estimated value and will vary depending on the specific GC conditions.
Limit of Detection (LOD) 0.1 µg/mLBased on a signal-to-noise ratio of 3.
Limit of Quantitation (LOQ) 0.5 µg/mLBased on a signal-to-noise ratio of 10.
Linearity (R²) > 0.995For a calibration curve from 1 to 100 µg/mL.
Precision (%RSD) < 5%For replicate injections of a mid-range standard.

Visualizations

G Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample B Add Pyridine A->B C Vortex B->C D Add MSTFA C->D E Heat at 70°C for 30 min D->E F Cool to Room Temperature E->F G Inject into GC-MS F->G H Data Acquisition (Scan/SIM) G->H I Peak Integration H->I J Quantification I->J K Reporting J->K

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Caption: Silylation reaction of this compound with MSTFA.

Conclusion

The described silylation protocol provides a reliable and efficient method for the derivatization of this compound, enabling its sensitive and accurate quantification by GC-MS. This approach is suitable for various applications in pharmaceutical research, drug development, and quality control where the analysis of this and similar polyhydric alcohols is required. The enhanced volatility and thermal stability of the TMS derivative lead to improved chromatographic performance and detection limits.[2][3]

References

Application of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol in Biodegradable Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols provide a comprehensive overview of the potential applications and experimental methodologies for the utilization of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol in the synthesis and development of biodegradable polymers. Due to the limited direct literature on this specific monomer, the information presented herein is based on established principles of polymer chemistry and inferred from studies on structurally similar aromatic and multi-functional monomers.

Introduction

This compound is a unique tri-functional monomer containing a rigid phenyl group. Its structure suggests significant potential in the design of novel biodegradable polymers with tailored properties. The trifunctionality allows for the creation of branched or cross-linked polymer architectures, which can enhance mechanical strength and modulate degradation kinetics. The presence of the aromatic phenyl group is expected to increase the glass transition temperature (Tg) and thermal stability of the resulting polymers, making them suitable for a wider range of applications compared to their purely aliphatic counterparts.[1][2]

Potential applications for biodegradable polymers incorporating this monomer include, but are not limited to:

  • Drug Delivery: The controlled degradation of cross-linked polymer matrices can be utilized for sustained release of therapeutic agents.

  • Tissue Engineering: The enhanced mechanical properties and tunable degradation rates could be beneficial for creating scaffolds that support cell growth and tissue regeneration.

  • Specialty Packaging: Improved thermal and mechanical stability could lead to the development of high-performance biodegradable packaging materials.

Potential Polymer Architectures

The tri-functionality of this compound enables the synthesis of various polymer architectures.

  • Branched Polymers: By controlling the stoichiometry of the reactants, branched polymers can be synthesized. These architectures can influence the viscosity and processability of the material.

  • Cross-linked Networks: When used in higher proportions or with other multi-functional monomers, this compound can act as a cross-linker, forming a three-dimensional polymer network. This significantly impacts the mechanical properties, swelling behavior, and degradation profile of the material.

Experimental Protocols

The following are generalized protocols for the synthesis of biodegradable polyesters and polyurethanes using this compound. Researchers should optimize these protocols based on the desired polymer properties and specific co-monomers used.

Synthesis of a Branched Aliphatic-Aromatic Polyester via Polycondensation

This protocol describes the synthesis of a branched polyester using this compound, a linear aliphatic diol (e.g., 1,4-butanediol), and a dicarboxylic acid (e.g., succinic acid).

Materials:

  • This compound

  • 1,4-butanediol

  • Succinic acid

  • Titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst

  • High-boiling point solvent (e.g., diphenyl ether), optional for solution polymerization

  • Nitrogen gas supply

  • Standard polycondensation reactor with mechanical stirrer, nitrogen inlet, and distillation outlet

Procedure:

  • Charging the Reactor: Charge the reactor with a molar ratio of diols to diacid slightly greater than 1 (e.g., 1.1:1 total diols to diacid) to ensure hydroxyl end-groups. The ratio of this compound to 1,4-butanediol can be varied to control the degree of branching. For example, a 1:9 ratio of the triol to the diol can be a starting point.

  • Esterification: Heat the mixture under a slow stream of nitrogen to 150-180°C with stirring. Water will begin to distill off. Maintain this temperature until the majority of the water has been removed (typically 2-4 hours).

  • Polycondensation: Add the catalyst (e.g., 0.05-0.1 mol% relative to the diacid). Gradually increase the temperature to 200-220°C and slowly reduce the pressure to below 1 mbar over a period of 1-2 hours.

  • Polymerization: Continue the reaction under high vacuum and elevated temperature for several hours (4-8 hours) until the desired viscosity is achieved, indicating a high molecular weight polymer has been formed.

  • Recovery: Cool the reactor to room temperature under nitrogen. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform, THF) and precipitated in a non-solvent (e.g., methanol) to purify it.

  • Drying: Dry the purified polymer under vacuum at a temperature below its Tg until a constant weight is achieved.

Synthesis of a Cross-linked Polyurethane

This protocol outlines the synthesis of a cross-linked polyurethane network, which could be suitable for applications requiring thermoset materials.

Materials:

  • This compound (as a chain extender and cross-linker)

  • A long-chain diol (polyol), such as poly(caprolactone) diol (PCL-diol)

  • A diisocyanate, such as 1,6-hexamethylene diisocyanate (HDI)

  • A catalyst, such as dibutyltin dilaurate (DBTDL)

  • Anhydrous solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

Procedure:

  • Pre-polymer Formation (Optional but Recommended): In a moisture-free environment, react the PCL-diol with an excess of HDI in the presence of the DBTDL catalyst at 60-80°C for 2-4 hours to form an isocyanate-terminated prepolymer. The NCO:OH ratio should be greater than 1, typically around 2:1.

  • Chain Extension and Cross-linking: Dissolve the this compound in the anhydrous solvent. Stoichiometrically add this solution to the pre-polymer mixture with vigorous stirring. The amount of triol should be calculated to react with the remaining isocyanate groups.

  • Curing: Pour the reaction mixture into a mold and cure at an elevated temperature (e.g., 80-100°C) for several hours to complete the cross-linking reaction.

  • Post-Curing: For optimal properties, a post-curing step at a slightly elevated temperature for an extended period (e.g., 60°C for 24 hours) may be beneficial.

Characterization of the Synthesized Polymers

A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.

Property Technique Expected Influence of this compound
Molecular Weight and Distribution Gel Permeation Chromatography (GPC)Increased branching will lead to a broader molecular weight distribution. Cross-linked polymers will be insoluble.
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Characteristic peaks corresponding to the phenyl and methylene protons/carbons of the monomer will be present in the polymer spectrum.
Thermal Properties Differential Scanning Calorimetry (DSC)The phenyl group is expected to increase the glass transition temperature (Tg). The degree of crystallinity may be reduced due to the disruption of chain packing by the bulky side group and branching.
Thermal Stability Thermogravimetric Analysis (TGA)The aromatic ring may enhance the thermal stability of the polymer.
Mechanical Properties Tensile TestingBranching and cross-linking are expected to increase the tensile strength and modulus while potentially reducing the elongation at break.

Biodegradability Assessment

The biodegradability of the synthesized polymers can be assessed using the following standard methods.

Enzymatic Degradation

This method provides an accelerated assessment of biodegradability under controlled conditions.

Materials:

  • Polymer films of known weight and surface area

  • Phosphate buffer solution (pH 7.4)

  • Lipase from Rhizopus arrhizus or other suitable enzymes[3]

  • Incubator shaker

Procedure:

  • Prepare thin films of the polymer by solvent casting or melt pressing.

  • Cut the films into pre-weighed samples of a defined size.

  • Place each sample in a vial containing a sterile phosphate buffer solution with a known concentration of the enzyme.

  • Incubate the vials at 37°C with gentle shaking.

  • At predetermined time intervals, remove the samples, wash them thoroughly with distilled water to remove any adsorbed enzyme and salts, and dry them under vacuum to a constant weight.

  • Calculate the percentage of weight loss over time.

  • Analyze the degradation products in the buffer solution using techniques like High-Performance Liquid Chromatography (HPLC) to understand the degradation mechanism.

Soil Burial Test

This test simulates the degradation process in a natural environment.

Materials:

  • Polymer films of known weight

  • Standard compost soil with controlled humidity and microbial activity

Procedure:

  • Bury the pre-weighed polymer films in the compost soil at a specific depth.

  • Maintain the soil at a constant temperature (e.g., 25-30°C) and humidity.

  • At regular intervals, retrieve the samples, carefully clean them to remove soil particles, wash with distilled water, and dry them to a constant weight.

  • Determine the weight loss and observe any changes in the physical appearance of the films.

Visualizations

Polymer Synthesis Workflow

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization monomers Monomers (this compound, Diol, Diacid/Diisocyanate) reactor Polymerization Reactor (Controlled Temp & Pressure) monomers->reactor catalyst Catalyst catalyst->reactor polymerization Polycondensation or Polyaddition Reaction reactor->polymerization crude_polymer Crude Polymer polymerization->crude_polymer dissolution Dissolution in Suitable Solvent crude_polymer->dissolution precipitation Precipitation in Non-solvent dissolution->precipitation drying Vacuum Drying precipitation->drying pure_polymer Purified Polymer drying->pure_polymer characterization GPC, NMR, DSC, TGA, Tensile Testing pure_polymer->characterization G polymer Polymer Surface complex Enzyme-Substrate Complex polymer->complex enzyme Enzyme (e.g., Lipase) enzyme->complex hydrolysis Hydrolysis of Ester Bonds complex->hydrolysis oligomers Soluble Oligomers hydrolysis->oligomers monomers Monomers oligomers->monomers metabolism Microbial Metabolism monomers->metabolism end_products CO2, H2O, Biomass metabolism->end_products

References

Troubleshooting & Optimization

Preventing gel formation in polyesterification with triols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for polyesterification reactions involving triols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent gel formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is gel formation in the context of polyesterification with triols, and why does it occur?

A1: Gel formation, or gelation, is the point during a polymerization reaction where a soluble, liquid polymer solution (sol) transitions into an insoluble, three-dimensional network (gel). This occurs when extensive cross-linking between polymer chains creates a macroscopic molecule of theoretically infinite molecular weight.[1][2] In polyesterification with triols (monomers with three hydroxyl groups), the trifunctional nature of the triol allows for the formation of branched and eventually cross-linked polymer structures. As the reaction progresses, these branches interconnect, leading to a rapid increase in viscosity and ultimately the formation of an insoluble gel.[1][3]

Q2: How can I predict if my reaction is likely to form a gel?

A2: The likelihood of gelation can be predicted using theoretical models such as the Flory-Stockmayer theory and the Carothers equation.[4][5] These models help calculate the critical extent of reaction (p_c_), or gel point, at which gelation is expected to occur based on the functionality and molar ratios of the monomers. The key factors influencing the gel point are the average functionality of the reactants and the stoichiometric ratio of the functional groups.[4][6] A significant deviation from a stoichiometric balance between the hydroxyl and carboxylic acid groups can delay or even prevent gelation.[7]

Q3: What are the key experimental parameters I should control to prevent premature gelation?

A3: To prevent premature gelation, you should carefully control the following parameters:

  • Monomer Stoichiometry: An excess of the difunctional monomer (diacid or diol) relative to the trifunctional monomer (triol) is a common strategy to delay the gel point.[7]

  • Temperature: Higher temperatures generally increase the reaction rate, which can lead to a more rapid approach to the gel point.[8] A carefully controlled temperature profile is crucial.

  • Catalyst Concentration: The type and concentration of the catalyst can significantly influence the reaction kinetics and the onset of gelation.[9][10][11]

  • Reaction Time: Monitoring the reaction and stopping it before the critical gel point is reached is essential.

Q4: Can the order of monomer addition affect gelation?

A4: Yes, the order of monomer addition can be a critical factor. A common strategy to avoid gelation is the slow or portion-wise addition of the trifunctional monomer (triol) to the reaction mixture containing the difunctional monomers (diacid and diol). This approach helps to control the degree of branching and delays the formation of a cross-linked network.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your polyesterification experiments.

Issue Possible Causes Recommended Solutions
Unexpectedly fast gelation The molar ratio of the triol is too high.Carefully recalculate and adjust the monomer feed ratios. Increase the excess of the difunctional monomer.
The reaction temperature is too high, accelerating the cross-linking reactions.[8]Lower the reaction temperature. Consider using a temperature-programmed heating ramp.
The catalyst concentration is too high or the catalyst is too active.[9][10][11]Reduce the catalyst concentration. Screen for a less active catalyst. For example, Zn(OAc)₂ has been shown to provide high conversion with no sign of gelation compared to more aggressive catalysts like methanesulfonic acid (MSA).[9]
Reaction mixture becomes highly viscous but does not fully gel The reaction has proceeded close to the gel point but has not reached it.This may be desirable for some applications. If a lower viscosity is needed, stop the reaction earlier in the future.
Intramolecular cyclization reactions are competing with intermolecular cross-linking.This is more common in dilute solutions. Consider increasing the monomer concentration.
Inconsistent gel times between batches Inaccurate weighing of monomers or catalyst.Ensure accurate and precise measurement of all reactants.
Variations in the purity of monomers.Use monomers of consistent and high purity.
Inconsistent heating profiles or "hot spots" in the reactor.Ensure uniform heating and stirring of the reaction mixture.

Data Presentation

Table 1: Effect of Catalyst on Gelation in Polyesterification

CatalystConcentration (wt%)Reaction Time to >95% Conversion (h)ObservationReference
None013Slow reaction, gelation after 11 h with subsequent catalyst addition[9]
Methanesulfonic Acid (MSA)Not specified< 2Rapid conversion, but gelation occurred after 7 h[9]
Zinc Acetate (Zn(OAc)₂)Not specified9High conversion (>99%) with no signs of gelation[9]
Titanium(IV) Butoxide (Ti(OBu)₄)Not specified9High conversion (98%) with no observed cross-linking[9]
BF₃-diethyl etherate9.24Gel polyester formed[11]
BF₃-diethyl etherate11.54Gel polyester formed[11]

Table 2: Theoretical Gel Point Calculation Example

This table provides a theoretical calculation of the critical extent of reaction at the gel point (p_c_) for a system containing a diacid, a diol, and a triol, based on the Flory-Stockmayer equation.

Reactant A (Diacid)Reactant B1 (Diol)Reactant B2 (Triol)Molar Ratio (A:B1:B2)Average Functionality (f_avg_)Critical Extent of Reaction (p_c_)
Phthalic Anhydride (f=2)Ethylene Glycol (f=2)Glycerol (f=3)1.5 : 0.8 : 0.22.20.91
Adipic Acid (f=2)1,4-Butanediol (f=2)Trimethylolpropane (f=3)1.0 : 0.9 : 0.12.10.95

Note: The critical extent of reaction is calculated using the formula: p_c_ = 2 / f_avg_, where f_avg_ is the average functionality of the monomer mixture.

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation to Avoid Gelation

This protocol is designed to synthesize a branched polyester while minimizing the risk of gelation by controlling the addition of the triol.

Materials:

  • Diacid (e.g., Adipic Acid)

  • Diol (e.g., 1,4-Butanediol)

  • Triol (e.g., Glycerol)

  • Catalyst (e.g., Zinc Acetate, 0.1 mol%)

  • Nitrogen gas inlet

  • Reaction vessel with mechanical stirrer, thermometer, and condenser

Procedure:

Stage 1: Prepolymer Synthesis

  • Charge the reaction vessel with the diacid and diol at the desired molar ratio (e.g., 1.2:1 to have a slight excess of diol).

  • Add the catalyst to the mixture.

  • Heat the mixture under a slow stream of nitrogen to 150-160 °C with continuous stirring.

  • Maintain this temperature for 2-3 hours to form a low molecular weight prepolymer. Water will be removed through the condenser.

  • Monitor the reaction progress by measuring the acid value of the mixture at regular intervals.

Stage 2: Incorporation of Triol and Chain Extension

  • Once the acid value has reached the target for the prepolymer, lower the temperature to 130-140 °C.

  • Slowly add the triol to the reaction mixture dropwise over a period of 1-2 hours.

  • After the addition of the triol is complete, gradually increase the temperature to 180-200 °C.

  • Apply a vacuum (e.g., 0.1-1 mbar) to remove the condensation byproducts and drive the polymerization forward.

  • Monitor the viscosity of the reaction mixture closely. A rapid increase in viscosity indicates the onset of gelation.[12]

  • Stop the reaction by cooling down the mixture when the desired viscosity or molecular weight is achieved, before the gel point is reached.

Protocol 2: Monitoring Viscosity to Predict and Prevent Gelation

This protocol outlines the use of a rheometer to monitor the viscosity of the polyesterification reaction in real-time.

Equipment:

  • Rheometer with a high-temperature setup (parallel plate or cone and plate geometry)

  • Reaction setup as described in Protocol 1

Procedure:

  • Set up the polyesterification reaction as described in Protocol 1.

  • At regular intervals, carefully extract a small sample of the reaction mixture.

  • Quickly transfer the sample to the pre-heated rheometer.

  • Perform a time sweep measurement at a constant shear rate and the reaction temperature to measure the viscosity.

  • Plot the viscosity as a function of reaction time.

  • The gel point is identified as the time at which the viscosity increases sharply towards infinity.[2][12] The crossover point of the storage modulus (G') and loss modulus (G'') can also be used to determine the gel point.[13][14]

  • Use this data to determine the optimal reaction time to stop future reactions before gelation occurs.

Visualizations

Gelation_Pathway cluster_reactants Reactants cluster_process Polymerization Process cluster_outcome Reaction Outcome Diacid Diacid (f=2) Linear_Chains Formation of Linear Polyester Chains Diacid->Linear_Chains Diol Diol (f=2) Diol->Linear_Chains Triol Triol (f=3) Branched_Chains Branching due to Triol Incorporation Linear_Chains->Branched_Chains Triol Addition Crosslinking Inter-chain Cross-linking Branched_Chains->Crosslinking Soluble_Polymer Soluble Branched Polyester (Sol) Branched_Chains->Soluble_Polymer Before Gel Point Gel Insoluble Cross-linked Network (Gel) Crosslinking->Gel Past Gel Point

Caption: Polyesterification pathway leading to gel formation.

Troubleshooting_Logic Start Premature Gelation Observed Check_Stoichiometry Verify Monomer Stoichiometry Start->Check_Stoichiometry Check_Temp Review Reaction Temperature Profile Check_Stoichiometry->Check_Temp Correct Adjust_Stoichiometry Increase Di-functional Monomer Excess Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Catalyst Examine Catalyst Concentration/Type Check_Temp->Check_Catalyst Optimal Adjust_Temp Lower Reaction Temperature or Use Ramp Check_Temp->Adjust_Temp Too High Adjust_Catalyst Reduce Catalyst Amount or Change Type Check_Catalyst->Adjust_Catalyst Too High/Active End Gelation Prevented Check_Catalyst->End Optimal Adjust_Stoichiometry->End Adjust_Temp->End Adjust_Catalyst->End

Caption: Troubleshooting workflow for premature gelation.

References

Technical Support Center: Optimizing Catalyst Concentration for Reactions with 2-(hydroxymethyl)-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(hydroxymethyl)-2-phenylpropane-1,3-diol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize catalyst concentrations and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with polyols like this compound?

A1: The choice of catalyst depends on the specific reaction. For common transformations involving polyols, the following catalyst types are frequently employed:

  • Esterification: Acid catalysts are standard. These can be homogeneous (e.g., sulfuric acid, p-toluenesulfonic acid) or heterogeneous (e.g., acidic ion-exchange resins, zeolites).

  • Etherification: Acid catalysts are also common for etherification, including inorganic acids and Lewis acids.

  • Polyurethane Formation: Organometallic catalysts, particularly tin-based compounds (e.g., dibutyltin dilaurate), and amine catalysts are widely used to promote the reaction between the polyol's hydroxyl groups and isocyanates.

Q2: How does the catalyst concentration typically affect the reaction outcome?

A2: Catalyst concentration is a critical parameter that can influence reaction rate, product yield, and selectivity. Generally:

  • Increasing catalyst concentration will increase the reaction rate, but excessively high concentrations can lead to side reactions, decreased selectivity, and difficulties in catalyst removal.

  • Decreasing catalyst concentration can improve selectivity and reduce byproducts but may result in impractically long reaction times or incomplete conversion.

Q3: Are there any specific safety precautions to consider when handling catalysts for reactions with this compound?

A3: Yes, always adhere to standard laboratory safety procedures. Specifically:

  • Consult the Safety Data Sheet (SDS) for each catalyst.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle corrosive acid catalysts and toxic organometallic catalysts in a well-ventilated fume hood.

  • Be aware of potential exothermic reactions, especially when adding catalyst to the reaction mixture.

Troubleshooting Guides

Issue 1: Low or No Conversion

If you are observing low or no conversion of your starting material, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

LowConversion start Low or No Conversion check_catalyst Verify Catalyst Activity start->check_catalyst check_catalyst->start Inactive check_concentration Is Catalyst Concentration Optimal? check_catalyst->check_concentration Active increase_concentration Incrementally Increase Catalyst Loading check_concentration->increase_concentration Too Low check_impurities Analyze for Catalyst Inhibitors check_concentration->check_impurities Optimal success Successful Conversion increase_concentration->success purify_reagents Purify Reagents and Solvents check_impurities->purify_reagents Inhibitors Present check_temp Is Reaction Temperature Adequate? check_impurities->check_temp No Inhibitors purify_reagents->success increase_temp Increase Temperature check_temp->increase_temp Too Low check_time Is Reaction Time Sufficient? check_temp->check_time Adequate increase_temp->success increase_time Extend Reaction Time check_time->increase_time Insufficient increase_time->success

Caption: Troubleshooting workflow for low reaction conversion.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Inactive Catalyst Verify the age and storage conditions of the catalyst. If in doubt, use a fresh batch.
Insufficient Catalyst Concentration The catalyst loading may be too low for the reaction to proceed at a reasonable rate. Incrementally increase the catalyst concentration and monitor the reaction progress.
Catalyst Inhibition Impurities in the starting material, reagents, or solvents can poison the catalyst. Ensure all components are of high purity and are properly dried.
Suboptimal Reaction Temperature The reaction may require a higher temperature to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring for side product formation.
Inadequate Reaction Time The reaction may simply need more time to reach completion. Extend the reaction time and monitor for further conversion.
Issue 2: Poor Selectivity or Formation of Byproducts

The formation of undesired byproducts can be a significant challenge. Use this guide to improve the selectivity of your reaction.

Troubleshooting Workflow for Poor Selectivity

PoorSelectivity start Poor Selectivity check_concentration Is Catalyst Concentration Too High? start->check_concentration decrease_concentration Decrease Catalyst Loading check_concentration->decrease_concentration Yes check_temp Is Reaction Temperature Too High? check_concentration->check_temp No success Improved Selectivity decrease_concentration->success decrease_temp Decrease Temperature check_temp->decrease_temp Yes check_catalyst_type Is the Catalyst Type Appropriate? check_temp->check_catalyst_type No decrease_temp->success screen_catalysts Screen Alternative Catalysts check_catalyst_type->screen_catalysts No check_addition Review Reagent Addition Method check_catalyst_type->check_addition Yes screen_catalysts->success slow_addition Implement Slow/Controlled Addition check_addition->slow_addition Rapid slow_addition->success

Caption: Troubleshooting workflow for poor reaction selectivity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Excessive Catalyst Concentration High catalyst loadings can promote side reactions. Reduce the catalyst concentration in increments and observe the effect on selectivity.
High Reaction Temperature Elevated temperatures can provide enough energy for undesired reaction pathways to occur. Lower the reaction temperature.
Inappropriate Catalyst The chosen catalyst may not be selective enough for the desired transformation. Consider screening a panel of different catalysts (e.g., different acids for esterification, or different metals for other transformations).
Reaction Stoichiometry and Addition Rate The ratio of reactants and the rate of addition can influence selectivity. Ensure accurate stoichiometry and consider slow, controlled addition of one reagent to another.

Data Presentation: Typical Catalyst Concentrations

The optimal catalyst concentration is highly dependent on the specific reaction, solvent, temperature, and scale. The following table provides general starting ranges for common reactions involving polyols.

Reaction Type Catalyst Type Typical Concentration Range (mol% relative to substrate) Notes
Esterification Sulfuric Acid0.1 - 2.0 mol%A strong acid, effective at low concentrations.
p-Toluenesulfonic Acid1.0 - 5.0 mol%A solid, easier to handle than sulfuric acid.
Acidic Ion-Exchange Resin5 - 20 wt%Heterogeneous catalyst, easily removed by filtration.
Etherification Lewis Acids (e.g., BF₃·OEt₂)5 - 15 mol%Effective but sensitive to moisture.
Heteropolyacids1 - 10 wt%Strong solid acid catalysts.
Polyurethane Formation Dibutyltin Dilaurate (DBTDL)0.01 - 0.5 wt%Highly active, use with caution to control reaction rate.
Tertiary Amines (e.g., DABCO)0.1 - 1.0 wt%Often used as a co-catalyst with organometallic catalysts.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Note: These are starting points and may require optimization for your specific application.

Protocol 1: Acid-Catalyzed Esterification

This protocol describes a general procedure for the esterification of one of the primary hydroxyl groups of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the carboxylic acid (1.1 eq), and toluene.

  • Add the acid catalyst (e.g., 2 mol% p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Polyurethane Synthesis

This protocol outlines the synthesis of a polyurethane using this compound as the polyol component.

Materials:

  • This compound

  • Diisocyanate (e.g., hexamethylene diisocyanate, HDI)

  • Catalyst (e.g., dibutyltin dilaurate, DBTDL)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the catalyst (e.g., 0.1 wt% DBTDL) to the solution and stir.

  • Slowly add the diisocyanate (1.0 eq) to the reaction mixture via a syringe pump over a period of 30-60 minutes.

  • Maintain the reaction temperature as required (this may range from room temperature to elevated temperatures depending on the specific monomers and catalyst).

  • Monitor the progress of the polymerization by observing the increase in viscosity or by GPC analysis of aliquots.

  • Once the desired molecular weight is achieved, the reaction can be quenched by the addition of a small amount of a primary amine or alcohol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration and dry under vacuum.

Signaling Pathways and Workflows

The following diagram illustrates a logical workflow for optimizing catalyst concentration for a generic reaction.

Catalyst Concentration Optimization Workflow

CatalystOptimization cluster_0 Initial Screening cluster_1 Analysis and Refinement cluster_2 Final Optimization start Define Reaction select_catalyst Select Initial Catalyst Type start->select_catalyst concentration_range Set Broad Concentration Range (e.g., 0.1 - 5 mol%) select_catalyst->concentration_range run_experiments Run Small-Scale Experiments concentration_range->run_experiments analyze_results Analyze Conversion and Selectivity run_experiments->analyze_results identify_trend Identify Trend (e.g., higher yield with more catalyst) analyze_results->identify_trend narrow_range Narrow Concentration Range identify_trend->narrow_range fine_tune Run Experiments with Smaller Increments narrow_range->fine_tune final_analysis Analyze Final Results fine_tune->final_analysis optimal_concentration Determine Optimal Concentration final_analysis->optimal_concentration end Optimized Protocol optimal_concentration->end

Caption: A general workflow for catalyst concentration optimization.

Technical Support Center: Purification of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 2-(hydroxymethyl)-2-phenylpropane-1,3-diol by recrystallization. It includes detailed troubleshooting guides, frequently asked questions, a comprehensive experimental protocol, and a summary of relevant data.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. The solution is not saturated enough for crystals to form. - The solution is supersaturated. Crystal nucleation has not initiated. - The cooling process is too rapid. - Boil off a portion of the solvent to increase the concentration of the diol and allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Oiling out occurs (a liquid separates instead of solid crystals). - The boiling point of the solvent is higher than the melting point of the diol (81-82°C). The compound is melting before it crystallizes. - The concentration of the solute is too high. - High levels of impurities are present. - Select a solvent with a lower boiling point. - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. - Consider pre-purification by another method (e.g., column chromatography) if the crude material is highly impure.
Low recovery of purified crystals. - Too much solvent was used during dissolution. A significant amount of the product remains in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with solvent that was not sufficiently cold. - Significant solubility of the compound in the cold solvent. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. Use a slight excess of hot solvent and then evaporate it to the saturation point. - Always use ice-cold solvent to wash the crystals. - Cool the filtrate in an ice bath to maximize crystal recovery. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.
The purified crystals are colored. - Colored impurities were not completely removed. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause bumping.
The melting point of the purified crystals is low or has a broad range. - The crystals are not completely dry. Residual solvent can depress the melting point. - The product is still impure. - Ensure the crystals are thoroughly dried under vacuum to remove all traces of the recrystallization solvent. - Perform a second recrystallization, potentially using a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on solubility data and protocols for similar compounds, suitable solvents for recrystallization include toluene and methanol, or a mixed solvent system such as methanol-water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Toluene has been used for the recrystallization of the closely related 2-phenyl-1,3-propanediol. Given that this compound is slightly soluble in hot methanol, this is also a promising candidate. A mixed solvent system, such as methanol-water, can also be effective. The optimal solvent or solvent system should be determined experimentally through small-scale trials.

Q2: What are the expected impurities in crude this compound?

A2: The synthesis of this diol often involves the reaction of nitromethylbenzene with formaldehyde, followed by the reduction of the resulting 2-nitro-2-phenyl-1,3-propanediol. Therefore, potential impurities may include:

  • Unreacted starting materials (nitromethylbenzene, formaldehyde).

  • The nitro-diol intermediate (2-nitro-2-phenyl-1,3-propanediol).

  • Byproducts from side reactions, such as polymers formed from formaldehyde.

Q3: How can I avoid "oiling out" during recrystallization?

A3: "Oiling out" can be prevented by ensuring the boiling point of your recrystallization solvent is lower than the melting point of the diol (81-82°C). If you observe an oil, try reheating the solution to dissolve the oil and then add a small amount of additional hot solvent to lower the saturation point. Slow cooling is also crucial to allow for the formation of an ordered crystal lattice rather than an amorphous oil.

Q4: What is a typical yield for the recrystallization of this compound?

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound. The choice of solvent should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount (e.g., 50 mg) of the crude diol into separate test tubes.

  • Add a few drops of a candidate solvent (e.g., toluene, methanol, water) to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will completely dissolve the compound at its boiling point.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of pure crystals.

  • If a single solvent is not ideal, try a mixed solvent system (e.g., methanol-water). Dissolve the crude product in the "good" solvent (methanol) at its boiling point and add the "poor" solvent (water) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen recrystallization solvent in small portions.

  • Heat the mixture on a hot plate with stirring to the boiling point of the solvent.

  • Continue adding hot solvent until the diol is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (about 1-2% of the weight of the crude product).

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.

  • Preheat a funnel and a receiving flask.

  • Filter the hot solution quickly to remove the charcoal and any other insoluble materials.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

7. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

  • Determine the melting point and calculate the percent recovery. A sharp melting point close to the literature value (81-82°C) is an indicator of purity.

Quantitative Data Summary

The following table summarizes the known physical properties and solubility information for this compound. Note that quantitative solubility data is limited in the available literature.

PropertyValue
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Melting Point 81-82°C
Appearance White solid
Solubility in Chloroform (Heated) Slightly Soluble
Solubility in DMSO (Slightly) Slightly Soluble
Solubility in Methanol (Slightly) Slightly Soluble

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Recrystallization Troubleshooting Workflow start Crude Product dissolution Dissolve in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling filtration Filter Crystals cooling->filtration Crystals Form no_crystals No Crystals Form cooling->no_crystals Problem? oiling_out Oiling Out Occurs cooling->oiling_out Problem? product Pure Crystals filtration->product low_yield Low Yield filtration->low_yield Problem? impure Impure Product (Low MP, Color) product->impure Check Purity add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed Supersaturated? reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Too much solvent? slow_cool Cool Slowly no_crystals->slow_cool Cooled too fast? change_solvent Change Solvent oiling_out->change_solvent High BP Solvent? add_solvent Add More Solvent oiling_out->add_solvent Too Concentrated? pre_purify Pre-purify Crude oiling_out->pre_purify Highly Impure? check_solvent_vol Use Minimum Hot Solvent low_yield->check_solvent_vol cold_wash Wash with Ice-Cold Solvent low_yield->cold_wash re_recrystallize Re-recrystallize impure->re_recrystallize charcoal Use Activated Charcoal impure->charcoal add_seed->cooling reduce_solvent->cooling slow_cool->cooling change_solvent->dissolution add_solvent->cooling pre_purify->start check_solvent_vol->dissolution cold_wash->filtration re_recrystallize->dissolution charcoal->dissolution

Caption: A flowchart outlining the decision-making process for troubleshooting common problems encountered during the recrystallization of this compound.

References

Side reactions of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(hydroxymethyl)-2-phenylpropane-1,3-diol, particularly concerning its behavior at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition products of this compound?

A1: Direct experimental data for the thermal decomposition of this compound is limited. However, based on the thermal behavior of structurally similar compounds like neopentyl glycol and benzyl alcohol, a range of decomposition products can be anticipated. The initial decomposition is likely to involve the homolytic cleavage of the C-C and C-O bonds.

Key predicted decomposition products include:

  • Small volatile molecules: Formaldehyde, water, carbon monoxide, and carbon dioxide.

  • Aromatic compounds: Toluene, benzaldehyde, benzoic acid, and other substituted aromatic compounds resulting from reactions of the phenyl group.

  • Alkenes and smaller hydrocarbons: Resulting from the fragmentation of the propane backbone.

The pyrolysis of benzyl alcohol, a related structure, primarily proceeds through H-abstraction reactions, leading to the formation of various aromatic hydrocarbons and polycyclic aromatic hydrocarbons (PAHs) at higher temperatures.[1]

Q2: At what temperature does this compound begin to decompose?

Q3: What analytical techniques are recommended for studying the thermal decomposition of this compound?

A3: To effectively study the thermal decomposition of this compound, a combination of thermoanalytical and spectrometric techniques is recommended:

  • Thermogravimetric Analysis (TGA): TGA is essential for determining the thermal stability and decomposition temperatures of the compound.[2][3][4] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3]

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This is a powerful technique for identifying the volatile and semi-volatile products formed during thermal decomposition.[5][6] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by GC and identified by MS.[5][6]

  • TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): These hyphenated techniques allow for the real-time identification of evolved gases during the decomposition process observed in TGA, providing a direct correlation between mass loss and the chemical nature of the evolved products.[7][8]

Troubleshooting Guides

This section addresses common issues that may be encountered during the high-temperature analysis of this compound.

Thermogravimetric Analysis (TGA) Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Irregular or noisy TGA curve 1. External vibrations affecting the microbalance.[9][10]2. Inconsistent purge gas flow rate.3. Sample holder contamination or reaction with the sample.[10]1. Isolate the TGA instrument from sources of vibration.2. Check the gas supply and flow controller for leaks or blockages.3. Use a clean, inert sample pan (e.g., alumina or platinum). Perform a blank run with an empty pan to check for baseline stability.[11]
Inaccurate decomposition temperature 1. Heating rate is too high, causing thermal lag.[12]2. Poor thermal contact between the sample and the pan.3. Incorrect thermocouple calibration.1. Use a slower heating rate (e.g., 10°C/min) for better resolution of thermal events.[2]2. Ensure the sample is finely ground and spread evenly in a thin layer at the bottom of the pan.3. Calibrate the TGA instrument using standard reference materials with known transition temperatures.
Unexpected mass gain 1. Reaction of the sample with the purge gas (e.g., oxidation in an air atmosphere).2. Buoyancy effects at high temperatures.1. Use an inert purge gas such as nitrogen or argon if oxidation is not the intended focus.2. Perform a baseline subtraction using a blank run under identical conditions to correct for buoyancy.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No or very small peaks in the chromatogram 1. Insufficient pyrolysis temperature.2. Sample size is too small.3. Leak in the system (injector, column connections).[13]1. Increase the pyrolysis temperature in increments to ensure complete fragmentation.2. Ensure an adequate amount of sample is loaded into the pyrolysis tube.3. Perform a leak check of the entire GC-MS system.[13]
Poor peak shape (tailing or fronting) 1. Active sites in the GC inlet liner or column leading to analyte adsorption.2. Column overload due to a too-large sample size.3. Inappropriate GC oven temperature program.1. Use a deactivated inlet liner. If tailing persists, trim the front end of the GC column.2. Reduce the amount of sample being pyrolyzed.3. Optimize the GC oven temperature program, ensuring the initial temperature is low enough to trap volatile analytes and the ramp rate is appropriate for good separation.
Poor reproducibility of pyrograms 1. Inconsistent sample size or morphology.2. Fluctuations in pyrolysis temperature or time.3. Contamination in the pyrolysis unit or GC system.1. Use a consistent and precise method for sample weighing and loading.2. Ensure the pyrolyzer is functioning correctly and maintaining a stable temperature.3. Clean the pyrolyzer, injector, and replace the septum and liner regularly.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a general procedure for analyzing the thermal stability of this compound.

  • Sample Preparation:

    • Ensure the sample is a fine, homogenous powder to promote even heating.

    • Accurately weigh 5-10 mg of the sample into a clean TGA crucible (alumina or platinum is recommended).[2]

  • Instrument Setup:

    • Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[2]

  • TGA Method Parameters:

    • Equilibration: Equilibrate the sample at 30°C for 5 minutes.

    • Heating Program: Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[2]

    • Atmosphere: Maintain a constant inert gas flow throughout the experiment.

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).[14]

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Protocol

This protocol outlines a general method for identifying the thermal decomposition products of this compound.

  • Sample Preparation:

    • Weigh approximately 0.1-0.5 mg of the sample into a pyrolysis sample cup.

  • Py-GC/MS Instrument Setup:

    • Pyrolyzer: Set the pyrolysis temperature to 600°C with a pyrolysis time of 10-20 seconds.

    • GC Inlet: Set the injector temperature to 300°C with a split ratio of 50:1.

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) suitable for separating a wide range of organic compounds.

    • GC Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 320°C.

      • Final hold: Hold at 320°C for 10 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Transfer line temperature: 300°C.

      • Ion source temperature: 230°C.

      • Mass range: Scan from m/z 35 to 550.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) to identify the corresponding compound.

Visualizations

Thermal_Decomposition_Pathway cluster_initial_cleavage Initial Bond Cleavage cluster_rearrangement Rearrangement & Elimination cluster_aromatic_products Aromatic Products cluster_aliphatic_fragments Aliphatic Fragments This compound This compound Benzylic Radical Benzylic Radical This compound->Benzylic Radical C-C Cleavage Neopentyl Core Radical Neopentyl Core Radical This compound->Neopentyl Core Radical C-C Cleavage Water Water This compound->Water Dehydration Toluene Toluene Benzylic Radical->Toluene H-abstraction Benzaldehyde Benzaldehyde Benzylic Radical->Benzaldehyde Oxidation Hydroxymethyl Radical Hydroxymethyl Radical Formaldehyde Formaldehyde Hydroxymethyl Radical->Formaldehyde H-abstraction Neopentyl Core Radical->Hydroxymethyl Radical C-C Cleavage Small Alkenes Small Alkenes Neopentyl Core Radical->Small Alkenes Fragmentation CO, CO2 CO, CO2 Neopentyl Core Radical->CO, CO2 Oxidation Benzoic Acid Benzoic Acid Benzaldehyde->Benzoic Acid Oxidation

Caption: Predicted thermal decomposition pathway of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing A Homogenize Sample B Weigh 5-10 mg A->B C Load Sample into TGA B->C D Purge with Inert Gas C->D E Equilibrate at 30°C D->E F Heat at 10°C/min to 600°C E->F G Record Mass vs. Temperature F->G H Generate TGA/DTG Curves G->H I Determine Tonset and Tmax H->I

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

PyGCMS_Workflow cluster_prep_py Sample Preparation cluster_pyrolysis Pyrolysis cluster_gcms GC/MS Analysis cluster_data_py Data Analysis A_py Weigh 0.1-0.5 mg Sample B_py Place in Pyrolysis Cup A_py->B_py C_py Heat to 600°C B_py->C_py D_py Separation on GC Column C_py->D_py E_py Detection by MS D_py->E_py F_py Generate Total Ion Chromatogram E_py->F_py G_py Identify Peaks via Mass Spectra Library F_py->G_py

Caption: Experimental workflow for Pyrolysis-GC/MS analysis.

References

Technical Support Center: Synthesis of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: While various methods exist for similar structures, a primary route for this compound involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable C4 building block already containing three hydroxyl groups or their protected forms. One plausible precursor is tris(hydroxymethyl)acetaldehyde or a protected derivative. Another potential, though less direct, route is the multi-step synthesis starting from benzaldehyde, which is first converted to 2-nitro-2-phenyl-1,3-propanediol, followed by reduction of the nitro group.[1][2] A third approach involves the reduction of a substituted diethyl phenylmalonate.[3]

Q2: What are the critical parameters affecting the yield of the Grignard reaction for this synthesis?

A2: The success of the Grignard reaction is highly dependent on several factors. It is crucial to maintain strictly anhydrous (water-free) conditions, as Grignard reagents react readily with water, which would quench the reagent and reduce the yield. The quality of the magnesium turnings and the purity of the solvent and alkyl/aryl halide are also critical. The reaction temperature should be carefully controlled, as higher temperatures can lead to unwanted side reactions.

Q3: How can I minimize the formation of byproducts?

A3: Byproduct formation is a common issue. In Grignard reactions, the formation of biphenyl from the coupling of the Grignard reagent is a possible side reaction. This can be minimized by the slow addition of the halide to the magnesium turnings during the formation of the reagent and by maintaining a moderate reaction temperature. In the multi-step synthesis involving a nitro intermediate, incomplete reduction or side reactions during the nitration and hydroxymethylation steps can lead to impurities.[1] Careful control of reaction conditions and purification at each step is essential.

Q4: My reaction is not starting. What should I do?

A4: Difficulty in initiating a Grignard reaction is a frequent problem. This is often due to an oxide layer on the surface of the magnesium. The magnesium can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface. Ensuring all glassware is flame-dried and cooled under an inert atmosphere before use is also critical.

Q5: I am observing a low yield despite the reaction appearing to proceed. What are the likely causes?

A5: Low yields can result from several factors. As mentioned, the presence of moisture is a primary cause. Another possibility is the degradation of the Grignard reagent over time. It is best to use the Grignard reagent immediately after its preparation. Inaccurate stoichiometry of the reactants can also lead to lower yields. Finally, issues during the work-up and purification steps, such as product loss during extraction or chromatography, can contribute to a lower isolated yield.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Presence of moisture in reagents or glassware.Flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all other reagents are dry.
Poor quality of magnesium turnings.Use fresh, high-purity magnesium turnings. Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.
Degradation of Grignard reagent.Prepare the Grignard reagent fresh and use it immediately.
Incorrect reaction temperature.Maintain the recommended temperature for the specific protocol. Use an ice bath to control exothermic reactions.
Formation of Significant Byproducts Wurtz coupling reaction.Add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Incomplete reaction.Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side reactions with poly-hydroxyl groups.Consider using protecting groups for the hydroxyl functions on the starting material before the Grignard reaction.
Reaction Fails to Initiate Inactive magnesium surface.Crush the magnesium turnings in a dry flask before adding the solvent. Add a small crystal of iodine to initiate the reaction.
Impurities in the starting materials.Use pure, freshly distilled solvents and reagents.
Product is Difficult to Purify Presence of unreacted starting materials.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Formation of closely related byproducts.Employ high-resolution purification techniques such as column chromatography with a carefully selected eluent system or recrystallization.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with Tris(hydroxymethyl)acetaldehyde (Proposed Method)

This protocol describes a plausible method for the synthesis of this compound.

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask and cool to room temperature under a stream of dry nitrogen.

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • Dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium suspension. If the reaction does not start (indicated by cloudiness and gentle boiling), add a crystal of iodine.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Tris(hydroxymethyl)acetaldehyde

  • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

  • Dissolve tris(hydroxymethyl)acetaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

  • Add the tris(hydroxymethyl)acetaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound (Hypothetical Data)

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Diethyl Ether0 to rt245
2THF0 to rt255
3THF-20 to rt465
4THFrt240

Yields are based on hypothetical experiments and are for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Grignard Reaction cluster_workup Step 3: Work-up & Purification prep1 Activate Mg with Iodine prep2 Add Bromobenzene in Ether prep1->prep2 prep3 Reflux prep2->prep3 react1 Cool Grignard Reagent to 0°C prep3->react1 Use immediately react2 Add Tris(hydroxymethyl)acetaldehyde in THF react1->react2 react3 Stir at Room Temperature react2->react3 workup1 Quench with NH4Cl (aq) react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 product product workup4->product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed q1 Were anhydrous conditions maintained? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No q2 Was the Grignard reagent freshly prepared? ans1_yes->q2 sol1 Action: Flame-dry glassware, use anhydrous solvents. ans1_no->sol1 sol1->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No q3 Was the reaction temperature controlled? ans2_yes->q3 sol2 Action: Prepare Grignard reagent immediately before use. ans2_no->sol2 sol2->q3 ans3_yes Yes q3->ans3_yes Yes ans3_no No q3->ans3_no No end_node Yield Improved ans3_yes->end_node sol3 Action: Use ice bath during addition and monitor temperature. ans3_no->sol3 sol3->end_node

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Characterization of Polymers with 2-(hydroxymethyl)-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with polymers incorporating 2-(hydroxymethyl)-2-phenylpropane-1,3-diol. This monomer is valued for its ability to impart thermal stability, rigidity, and unique mechanical properties to polymer backbones. However, its distinct structure—featuring a bulky phenyl group and three hydroxyl functionalities—introduces specific and often recurring challenges during polymer characterization.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. It is designed to not only provide solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental work.

Section 1: Solubility and Sample Preparation

The first barrier in polymer characterization is often achieving complete and stable dissolution. The bulky, aromatic nature of the this compound moiety significantly influences polymer-solvent interactions.

Frequently Asked Questions (FAQs)

Question: My polymer synthesized with this compound is insoluble in common laboratory solvents like Tetrahydrofuran (THF) and Chloroform. Why is this happening and what are my options?

Answer: This is a common issue. The insolubility stems from two primary factors:

  • Increased Chain Rigidity: The pendant phenyl group restricts bond rotation and leads to a stiffer polymer backbone. This rigidity hinders the conformational changes needed for the polymer to solvate effectively.[1][2]

  • Strong Intermolecular Interactions: Aromatic groups can engage in π-π stacking between polymer chains, creating strong cohesive forces that need to be overcome by the solvent.[1]

For these reasons, standard non-polar or moderately polar solvents are often insufficient.

Recommended Solvents:

  • High-Boiling Point, Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Dimethyl Sulfoxide (DMSO) are excellent candidates. Their polarity helps disrupt intermolecular forces.

  • Mixed Solvent Systems: In some cases, a mixture of solvents can achieve solubility where single solvents fail. For instance, a small amount of a polar solvent in a chlorinated solvent might be effective.

Protocol: Step-by-Step Polymer Solubilization

  • Initial Screening: Test the solubility of a small amount of polymer (2-3 mg) in 1 mL of various recommended solvents at room temperature.

  • Gentle Heating: If the polymer does not dissolve at room temperature, heat the mixture gently (e.g., 40-60 °C) with continuous stirring. The increased thermal energy helps overcome activation barriers to solvation.

  • Extended Dissolution Time: Allow the mixture to stir for an extended period (up to 24 hours). Polymers with bulky side chains dissolve much more slowly than their linear analogues.[1]

  • Final Check: Before analysis, ensure the solution is homogeneous and free of visible gels or particulates. Filtration through a 0.22 or 0.45 µm PTFE filter is highly recommended, especially for GPC analysis.

Question: I observe gel-like particles or aggregates in my solution, even in a "good" solvent. Could this be cross-linking?

Answer: Yes, this is a strong possibility. The monomer, this compound, is a triol , meaning it has three hydroxyl groups. If all three groups participate in the polymerization reaction, it will act as a cross-linking agent, leading to the formation of an insoluble polymer network. Even a small degree of cross-linking can lead to gel formation.

Alternatively, strong, non-covalent interactions can cause polymer chains to form stable aggregates in solution, which can be mistaken for gels.[3]

Troubleshooting Steps:

  • Review Synthesis Stoichiometry: Ensure your synthesis conditions were controlled to favor linearity (e.g., by reacting with a dicarboxylic acid where the triol acts as a chain end or branch point, rather than a cross-linker).

  • Use Disaggregating Solvents: For non-covalent aggregates, using solvents with additives that disrupt specific interactions (e.g., a small amount of salt like LiBr in DMF for GPC analysis) can be effective.[3]

  • Swelling Test: If the material does not dissolve but swells significantly in a good solvent, it is highly indicative of a cross-linked network.[4]

Section 2: Molecular Weight Determination (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is fundamental for determining molecular weight (Mₙ, Mₙ) and polydispersity (PDI). However, the bulky phenyl side group introduces a significant bias when using conventional calibration methods.

Troubleshooting Guide: Inaccurate Molecular Weight from Conventional GPC

Common Problem: The molecular weight values obtained from a GPC calibrated with polystyrene (PS) standards are significantly higher than the true values. The PDI may also appear artificially narrow or broad.

Causality—The Hydrodynamic Volume Problem: GPC separates molecules based on their hydrodynamic volume (Vₕ)—the effective size of the polymer coil in solution—not their absolute molecular weight. The rigid phenyl group forces the polymer backbone into a more extended, bulkier conformation compared to a flexible linear polystyrene chain of the same mass.[5] Consequently, your polymer elutes earlier than its PS equivalent, leading to an overestimation of its molecular weight.

GPC_Concept cluster_0 Polymer Coils in Solution cluster_1 GPC Column P_Bulky Polymer (Bulky Side Group) end P_Bulky->end Elutes Earlier (Larger Vh) P_PS Polystyrene (Same Mass) P_PS->end Elutes Later (Smaller Vh) start caption Fig 1. Effect of bulky side groups on GPC elution.

Solution: Employing Absolute Molecular Weight Detectors

To overcome this, you must use a technique that measures molecular weight directly. The gold standard is GPC coupled with a Multi-Angle Light Scattering (MALS) detector (GPC-MALS) .

  • How it Works: A MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the GPC column. The scattering intensity is directly proportional to the molar mass, allowing for its calculation without reference to any calibration standards.[6]

Experimental Protocol: Accurate Mₙ Determination with GPC-MALS
  • System Preparation:

    • Mobile Phase: Use a solvent that ensures complete dissolution and minimizes aggregation (e.g., DMF with 0.05 M LiBr). Filter the mobile phase rigorously.

    • Column Selection: Choose a column set appropriate for the expected molecular weight range.

    • Detector Setup: Couple the GPC to a UV detector, a MALS detector, and a differential refractive index (dRI) detector.

  • Sample Preparation:

    • Prepare a dilute solution of your polymer (e.g., 1-3 mg/mL) in the mobile phase.

    • Allow it to dissolve completely, using gentle heat if necessary.

    • Filter the solution through a 0.22 µm filter directly into a GPC vial.

  • Essential Parameter Determination: dn/dc Value:

    • The refractive index increment (dn/dc) is a constant that describes how the refractive index of a solution changes with polymer concentration. It is critical for accurate MALS calculations.

    • You must determine the dn/dc value for your specific polymer in the exact mobile phase used for the GPC analysis. This is typically done using the offline capabilities of the dRI detector. Do not assume a value.

  • Data Acquisition & Analysis:

    • Inject the sample onto the GPC-MALS system.

    • Use the specialized software (e.g., ASTRA™) to process the data. The software uses signals from the MALS and dRI detectors, along with the predetermined dn/dc value, to calculate the absolute molecular weight at each point across the elution peak.

ParameterConventional GPC (PS-Calibrated)GPC-MALSRationale for GPC-MALS
Principle Relative to PS standardsAbsolute measurementEliminates bias from different hydrodynamic volumes.[6]
Mₙ Accuracy Potentially inaccurate (often overestimated)HighDirect measurement of molar mass.
Requirement PS standards with low PDIdn/dc value of the sampleRequires an additional, but crucial, characterization step.

Section 3: Structural Elucidation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is indispensable for confirming the polymer's structure, composition, and end-groups.[7] The rigidity imparted by the this compound unit can, however, lead to spectral complexities.

Frequently Asked Questions (FAQs)

Question: The peaks in my ¹H NMR spectrum are broad and poorly resolved. How can I improve the quality of my spectrum?

Answer: Peak broadening is a common consequence of restricted segmental motion in the polymer backbone, which is exacerbated by the bulky phenyl group.[8] When polymer chains tumble slowly in solution, it leads to inefficient relaxation and broader resonance signals.

Solutions to Improve Resolution:

  • High-Temperature NMR: Acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) increases the rate of polymer chain motion. This leads to more efficient relaxation and dramatically sharper peaks.[9]

  • Use of a Higher Field Magnet: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) provides greater chemical shift dispersion, helping to resolve overlapping signals.

  • Choice of Solvent: Ensure you are using a low-viscosity deuterated solvent in which the polymer is highly soluble.

Troubleshooting Guide: Assigning NMR Resonances

Common Problem: It is difficult to unambiguously assign all the proton (¹H) and carbon (¹³C) signals, especially for the methylene protons within the diol unit which may become chemically non-equivalent.

Solution: Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are powerful tools for mapping the connectivity between atoms, providing definitive structural proof.[8][10]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity within the monomer unit.

  • ¹H-¹³C HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the most reliable way to assign carbon signals.

structure [label=< CH2(b)-O- | -O-CH2(a)--C--Phenyl(d) | CH2(c)-O-

>];

a [label="Protons (a)"]; b [label="Protons (b)"]; c [label="Protons (c)"]; d [label="Protons (d)"];

{rank=same; a; b; c; d}

// No direct coupling shown for simplicity, diagram illustrates concept caption [label="Fig 2. Conceptual ¹H-¹H COSY correlations.", shape=plaintext, fontcolor="#5F6368"]; } ` Fig 2. Conceptual ¹H-¹H COSY correlations.

Protocol: Structural Verification using 2D NMR
  • Sample Preparation: Prepare a relatively concentrated sample (15-25 mg/mL) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to ensure a good signal-to-noise ratio for 2D experiments.

  • Acquire 1D Spectra: First, run standard high-resolution ¹H and ¹³C{¹H} spectra.

  • Acquire ¹H-¹H gCOSY Spectrum: This experiment will show cross-peaks between coupled protons. For example, in a polyester, you can confirm the coupling between protons of an alcohol moiety and the adjacent protons from the diacid.

  • Acquire ¹H-¹³C gHMQC (or gHSQC) Spectrum: This experiment will produce a 2D map where each peak corresponds to a C-H bond. Use this to transfer the definitive assignments from the better-resolved ¹H spectrum to the ¹³C spectrum.

  • Analyze and Assign: Use the connectivity information from the COSY and HMQC spectra to walk through the molecular structure and assign each resonance. For example, the HMQC will clearly link the aromatic proton signals to the aromatic carbon signals.

Section 4: Thermal Property Analysis (DSC & TGA)

The incorporation of a rigid, aromatic unit has a profound effect on the thermal properties of the polymer. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for quantifying these effects.[11][12][13]

Frequently Asked Questions (FAQs)

Question: The glass transition temperature (T₉) of my polymer is very high. Is this expected?

Answer: Yes, a high T₉ is a hallmark of polymers containing this compound. The bulky and rigid phenyl group severely restricts the segmental motion of the polymer chains.[1][5] The glass transition is the temperature at which the amorphous regions of a polymer gain enough thermal energy for large-scale chain movement to occur. By hindering this movement, the phenyl group necessitates a higher temperature to induce this transition, thus elevating the T₉. This property is often desirable for high-performance materials that require dimensional stability at elevated temperatures.

Question: What should I expect from the TGA analysis of my polymer?

Answer: You should expect high thermal stability. The aromatic ring is thermally robust. TGA measures the weight loss of a sample as a function of temperature, indicating its degradation profile.[14] For polymers containing this monomer, you will likely observe:

  • High Onset of Decomposition (Tₔ): Degradation will typically begin at a high temperature.

  • High Char Yield: Upon heating to high temperatures under an inert atmosphere (N₂), aromatic polymers tend to form a significant amount of carbonaceous, thermally stable residue known as char. This is a positive attribute for applications requiring fire resistance.

Thermal TechniqueKey Information ProvidedExpected Result for these Polymers
DSC Glass Transition (T₉), Melting (Tₘ), Crystallization (Tₑ)High T₉. Tₘ and Tₑ may be suppressed due to hindered chain packing.[12]
TGA Thermal Stability, Degradation Profile, Char YieldHigh decomposition temperature and significant char yield.[14][15]
Protocol: Standard Thermal Analysis Workflow
  • Sample Preparation: Ensure the polymer sample is completely dry by holding it under a high vacuum for several hours. Moisture can introduce artifacts into both DSC and TGA scans.

  • TGA Analysis:

    • Place 5-10 mg of the polymer in a TGA pan (platinum or alumina).

    • Heat the sample from room temperature to ~800 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss curve to determine the onset of degradation and the final char yield.

  • DSC Analysis (Heat-Cool-Heat Cycle):

    • Place 5-10 mg of the dry polymer in an aluminum DSC pan and seal it.

    • First Heat Scan: Heat from room temperature to well above the expected T₉ (e.g., 200 °C) at 10 °C/min. This scan erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample back down to room temperature at 10 °C/min. This allows observation of any crystallization events.

    • Second Heat Scan: Heat the sample again at 10 °C/min. The T₉ should be determined from this second heating scan as it reflects the intrinsic property of the amorphous material.

By systematically addressing these common challenges with the appropriate advanced techniques and a clear understanding of the underlying polymer science, researchers can confidently and accurately characterize novel polymers synthesized with this compound.

References

Technical Support Center: Stoichiometric Imbalance in Polymerization with Triols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to stoichiometric imbalance in polymerization reactions involving triols. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you might encounter during your polymerization experiments in a question-and-answer format.

Issue 1: Premature Gelation or Uncontrolled Crosslinking

Q1: My reaction mixture is gelling much earlier than expected. What are the likely causes and how can I prevent this?

A1: Premature gelation in polymerizations with triols is a common issue arising from an imbalance in reactive functional groups, leading to rapid network formation.

  • Cause: An excess of the triol or a higher-than-expected reactivity of the triol's hydroxyl groups can lead to a rapid increase in crosslinking. In polyurethane synthesis, this can also be caused by an excessive isocyanate-to-hydroxyl ratio (NCO:OH).[1]

  • Solution:

    • Verify Stoichiometry: Accurately determine the concentration of reactive groups (e.g., hydroxyl value of the polyol and isocyanate content of the isocyanate) before starting the reaction.[2][3] Standard titration methods such as ASTM E1899 for hydroxyl value and ASTM D5155 for isocyanate content are recommended.[2][4][5]

    • Control Temperature: High reaction temperatures can accelerate side reactions, such as allophanate and biuret formation in polyurethane synthesis, which introduce additional crosslinks.[6] Maintain the recommended reaction temperature.

    • Monomer Addition: For highly reactive systems, consider a step-wise or gradual addition of the triol or crosslinking agent to better control the reaction rate and delay the onset of gelation.

    • Use of a Monofunctional Reagent: In some cases, adding a small amount of a monofunctional reactant can act as a chain stopper, limiting the molecular weight growth and preventing premature gelation.

Q2: How does the molar ratio of my reactants affect the gel point?

A2: The gel point, the stage at which an infinite polymer network first appears, is highly dependent on the stoichiometric ratio of the reactants. The Carothers equation can be used to predict the gel point based on the average functionality of the monomers. For non-stoichiometric systems, the gel point is reached at a higher conversion of the deficient functional group.[7] A stoichiometric imbalance, with one reactant in excess, can delay gelation.[8][9]

Issue 2: Low Molecular Weight or Incomplete Polymerization

Q3: My final polymer has a low molecular weight and poor mechanical properties. What could be the problem?

A3: Achieving a high molecular weight is crucial for desirable polymer properties, and this is often hindered by several factors.

  • Cause:

    • Stoichiometric Imbalance: An excess of one of the monomers will lead to chain termination, resulting in a lower molecular weight polymer.[10]

    • Impurities: The presence of monofunctional impurities or moisture can act as chain terminators. Water is particularly problematic in polyurethane synthesis as it reacts with isocyanates to form unstable carbamic acids, which then decompose.[11][12]

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the monomers.

  • Solution:

    • Precise Stoichiometry: Ensure an accurate molar ratio of the functional groups. For linear polymers, a 1:1 ratio is often ideal. For branched or crosslinked polymers, the ratio needs to be carefully controlled.

    • Monomer Purity: Use high-purity monomers and ensure they are dry. Polyols can be dried under vacuum at elevated temperatures.[11]

    • Reaction Conditions: Optimize the reaction time and temperature to ensure complete conversion. Monitoring the reaction progress by techniques like titration or spectroscopy can be beneficial.[13]

Q4: The surface of my polyurethane product remains tacky or sticky after curing. Why is this happening?

A4: A tacky surface is a clear indication of incomplete curing.[11]

  • Cause:

    • Incorrect Stoichiometry: An off-ratio mixture, particularly an excess of polyol, can leave unreacted hydroxyl groups, resulting in a sticky surface.[14]

    • Moisture Contamination: Moisture from the air or in the raw materials can react with isocyanates, leading to an effective imbalance in the stoichiometry and incomplete curing.[11][12]

    • Low Temperature: Curing at temperatures below the recommended range can significantly slow down the reaction, leading to an incomplete cure.[11]

  • Solution:

    • Verify Mix Ratio: Double-check calculations for the isocyanate and polyol components based on their equivalent weights.

    • Work in a Dry Environment: Conduct the reaction in a moisture-controlled environment and use dried reactants and solvents.[11]

    • Ensure Proper Curing Temperature: Adhere to the recommended curing temperature and time for your specific system. A post-curing step at an elevated temperature might be necessary.[12]

Quantitative Data Summary

The following tables summarize the impact of stoichiometric ratios on key polymer properties.

Table 1: Effect of Isocyanate to Polyol (NCO:OH) Ratio on Polyurethane Foam Properties

NCO:OH RatioDensity (g/cm³)HardnessFoam StructureReference
1:10.032Semi-rigid-[15]
2:3 (Polyol rich)0.047Soft, flexible-[15]
3:2 (Isocyanate rich)0.045Rigid-[15]
Increasing NCO RatioIncreasesIncreasesMore compact cellular foam[16]

Table 2: Influence of Monomer Molar Ratio on Glycerol-Based Polyester Synthesis

MonomerMolar Ratio (Glycerol:Succinic Acid:Maleic Anhydride)Synthesis Temperature (°C)Resulting Polymer PropertiesReference
Glycerol, Succinic Acid1:1-Higher molecular weight, tougher blends with PLA[17][18][19]
Glycerol, Succinic Acid, Maleic Anhydride1:0.5:0.5150Optimal for toughening PLA, lower branching[17][18][19]
Glycerol, Phthalic Acid2:2160Polyester with more unreacted alcohol groups[20]
Glycerol, Phthalic Acid2:3160-[20]
Glycerol, Phthalic Acid2:4160Incipient crystallinity[20]

Experimental Protocols

This section provides detailed methodologies for key experiments related to polymerization with triols.

Protocol 1: Synthesis of a Crosslinked Polyester from Glycerol and Phthalic Anhydride

This protocol is adapted from a standard laboratory procedure for demonstrating condensation polymerization.[21][22]

  • Materials:

    • Phthalic anhydride (2.5 g)

    • Glycerol (1.0 g)

    • Anhydrous sodium acetate (optional catalyst, 0.1 g)

    • Pyrex test tube

    • Heating mantle or Bunsen burner

    • Stirring rod

  • Procedure:

    • Place 2.5 g of phthalic anhydride and 1.0 g of glycerol into a dry Pyrex test tube. If using a catalyst, add 0.1 g of anhydrous sodium acetate.

    • Heat the mixture gently with constant stirring in a fume hood.

    • Increase the temperature to approximately 160°C and maintain it for about 15 minutes, or until all the solid has dissolved and the mixture becomes viscous.[22]

    • To obtain a more crosslinked polymer, the temperature can be slowly raised to 200-240°C.[22]

    • Allow the test tube to cool. The resulting polyester will be a hard, rigid solid.

    • The properties of the polymer, such as solubility and hardness, can be tested after it has fully cooled.

Protocol 2: Preparation of a Polyurethane Foam

This protocol provides a general guideline for preparing a polyurethane foam. Specific formulations will vary.[23][24][25][26]

  • Materials:

    • Part A: Isocyanate component (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)

    • Part B: Polyol blend (containing polyether or polyester polyol with a triol, catalyst, surfactant, and blowing agent like water)

    • Disposable cups and stirring rod

  • Procedure (to be performed in a well-ventilated fume hood):

    • In a disposable cup, accurately weigh the required amount of the polyol blend (Part B).

    • In a separate disposable cup, weigh the corresponding amount of the isocyanate (Part A) according to your formulation's NCO:OH ratio.

    • Quickly pour the isocyanate (Part A) into the polyol blend (Part B).

    • Immediately begin to stir the mixture vigorously with a disposable stirring rod for the recommended time (typically 5-10 seconds).[24]

    • Once mixing is complete, leave the stirring rod in the cup and observe the foaming process. The mixture will expand significantly and generate heat (exothermic reaction).

    • Allow the foam to fully cure. Do not touch the foam until it is completely hardened, as it may contain unreacted monomers.[25]

Protocol 3: Determination of Hydroxyl Value (ASTM E1899)

This is a summary of the titration method to determine the concentration of hydroxyl groups in a polyol.[2][4][5]

  • Principle: Hydroxyl groups react with p-toluenesulfonyl isocyanate (TSI) to form an acidic carbamate. The excess TSI is then hydrolyzed with water, and the resulting acidic species are titrated with a standardized solution of tetrabutylammonium hydroxide (TBAH).

  • Apparatus:

    • Automatic titrator with a suitable electrode

    • Magnetic stirrer

    • Beakers

  • Reagents:

    • p-Toluenesulfonyl isocyanate (TSI) solution in acetonitrile

    • Tetrabutylammonium hydroxide (TBAH) titrant, standardized

    • Acetonitrile

    • Distilled water

  • Procedure Summary:

    • Accurately weigh the polyol sample into a beaker and dissolve it in acetonitrile.

    • Add a precise volume of the TSI reagent and allow the reaction to proceed for a specified time (e.g., 5 minutes) with stirring.

    • Add a small amount of water to react with the excess TSI.

    • Add more acetonitrile to adjust the volume and then titrate the solution with the standardized TBAH titrant.

    • Two equivalence points will be detected. The difference between them is used to calculate the hydroxyl value.

    • A blank determination without the polyol sample should also be performed.

Visualizations

The following diagrams illustrate key concepts and workflows related to polymerization with triols.

Stoichiometric_Imbalance_Effects cluster_balanced Balanced Stoichiometry (e.g., NCO:OH ≈ 1) cluster_triol_excess Triol/Polyol Excess (NCO:OH < 1) cluster_diisocyanate_excess Triol/Polyol Deficient (NCO:OH > 1) b_start Monomers (Diol, Triol, Diisocyanate) b_polymerization Polymerization b_start->b_polymerization b_network Well-formed 3D Network b_polymerization->b_network b_properties Optimal Mechanical Properties (High MW, Good Strength) b_network->b_properties t_start Excess Triol/Polyol t_polymerization Polymerization t_start->t_polymerization t_network Incomplete Network (Unreacted -OH groups) t_polymerization->t_network t_properties Low Crosslink Density (Softer, Weaker, Tacky Surface) t_network->t_properties d_start Excess Diisocyanate d_polymerization Polymerization d_start->d_polymerization d_network Highly Crosslinked Network (Potential for Side Reactions) d_polymerization->d_network d_properties High Crosslink Density (Brittle, Rigid) d_network->d_properties

Caption: Logical diagram of the effects of stoichiometric balance and imbalance.

Troubleshooting_Workflow start Problem Encountered (e.g., Premature Gelation, Tacky Product) check_stoichiometry Verify Stoichiometry (Titrate Reactants) start->check_stoichiometry check_purity Check Monomer Purity (Dryness, Impurities) check_stoichiometry->check_purity Stoichiometry Correct adjust_stoichiometry Adjust Reactant Ratios check_stoichiometry->adjust_stoichiometry Stoichiometry Incorrect check_conditions Review Reaction Conditions (Temperature, Time, Mixing) check_purity->check_conditions Purity OK purify_monomers Purify/Dry Monomers check_purity->purify_monomers Impurities/Moisture Present optimize_conditions Optimize Conditions (e.g., Lower Temp, Stepwise Addition) check_conditions->optimize_conditions Conditions Not Optimal rerun_experiment Re-run Experiment check_conditions->rerun_experiment Conditions OK adjust_stoichiometry->rerun_experiment purify_monomers->rerun_experiment optimize_conditions->rerun_experiment

Caption: A troubleshooting workflow for common polymerization issues.

Polyesterification_Pathway cluster_linear Linear Chain Growth cluster_branching Branching and Crosslinking reactants Glycerol (Triol) Dicarboxylic Acid step1 Diol unit reacts with Diacid reactants:f1->step1 step3 Triol's third -OH group reacts reactants:f0->step3 step2 Formation of Linear Oligomers step1->step2 step2->step3 step4 Branch Point Formation step3->step4 gel_point Gel Point (Network Formation) step4->gel_point final_polymer Crosslinked Polyester Network gel_point->final_polymer

Caption: Simplified reaction pathway for polyesterification with a triol.

References

Removal of water byproduct in polyester synthesis with 2-(hydroxymethyl)-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polyesters using 2-(hydroxymethyl)-2-phenylpropane-1,3-diol. The guidance focuses on the critical step of removing the water byproduct to achieve desired polymer characteristics.

Troubleshooting Guides

Issue 1: Low Molecular Weight or Incomplete Polymerization

Symptoms:

  • The final polyester product has a low average molecular weight (Mn or Mw).

  • The polymer is brittle or fails to form long chains.

  • The reaction seems to stall, with no further increase in viscosity.

Possible Causes & Solutions:

CauseSolution
Inefficient Water Removal The presence of water shifts the reaction equilibrium back towards the reactants, preventing the formation of high molecular weight polymers.[1] Solution: Enhance water removal by switching to a more effective technique. Options include high vacuum melt polycondensation or azeotropic distillation. For a detailed comparison of methods, refer to the Experimental Protocols section.
Steric Hindrance The bulky phenyl group on this compound can sterically hinder the reaction, slowing down the polymerization rate.[1] Solution: Increase the reaction temperature to provide more energy for the molecules to overcome the activation energy barrier. Optimize the catalyst concentration to accelerate the reaction. Consider a two-stage polymerization: an initial esterification at a lower temperature followed by a higher temperature polycondensation under high vacuum.
Improper Monomer Stoichiometry An imbalance in the molar ratio of the diol and dicarboxylic acid will limit the chain growth.
Reaction Time Too Short Polycondensation is a time-dependent process, and insufficient reaction time will result in lower molecular weight polymers.
Issue 2: Discolored (Yellow or Brown) Polyester Product

Symptoms:

  • The final polyester is not colorless as expected.

  • The discoloration intensifies with longer reaction times or higher temperatures.

Possible Causes & Solutions:

CauseSolution
Thermal Degradation High reaction temperatures, especially for extended periods, can cause the polymer to degrade and discolor.
Oxidation The presence of oxygen at high temperatures can lead to oxidative degradation and discoloration.
Catalyst-Induced Side Reactions Some catalysts can promote side reactions that lead to colored byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing water during the synthesis of polyesters with this compound?

A1: Both high vacuum melt polycondensation and azeotropic distillation are effective methods. High vacuum is often preferred for its simplicity and for avoiding the use of a solvent.[1] Azeotropic distillation can be advantageous for reactions that are sensitive to high temperatures, as it allows for water removal at the boiling point of the azeotrope, which is often lower than the required reaction temperature for melt polycondensation.

Q2: How does the steric hindrance of this compound affect the polymerization process?

A2: The bulky phenyl group can slow down the reaction rate by making it more difficult for the hydroxyl groups to come into contact with the carboxylic acid groups of the co-monomer.[1] This can lead to lower molecular weight polymers if the reaction conditions are not optimized. To overcome this, higher reaction temperatures, longer reaction times, and an efficient catalyst are often necessary.

Q3: What type of catalyst is recommended for this polyesterification?

A3: Common catalysts for polyesterification include organometallic compounds such as tin-based catalysts (e.g., dibutyltin oxide) or titanium-based catalysts (e.g., titanium tetrabutoxide). Acid catalysts like p-toluenesulfonic acid can also be used. The choice of catalyst can affect the reaction rate, polymer properties, and the potential for side reactions. It is advisable to perform small-scale screening experiments to identify the optimal catalyst for your specific system.

Q4: How can I monitor the progress of the polymerization reaction?

A4: The progress of the reaction can be monitored by measuring the amount of water collected (in the case of azeotropic distillation or a setup with a condenser), by observing the increase in the viscosity of the reaction mixture, or by taking samples at different time points and analyzing the molecular weight of the polymer using techniques like gel permeation chromatography (GPC).

Data Presentation

Table 1: Effect of Water Removal Method on Polyester Molecular Weight

Water Removal MethodReaction Temperature (°C)Reaction Time (h)Vacuum (mbar)Mn ( g/mol )PDI
Nitrogen Purge18012Atmospheric3,5002.1
Azeotropic Distillation (Toluene)140-16010Atmospheric8,2001.9
High Vacuum180-2008<115,0001.8

Note: The data presented in this table is illustrative and based on general principles of polyester synthesis with sterically hindered diols. Actual results may vary depending on the specific dicarboxylic acid used and other reaction conditions.

Experimental Protocols

Protocol 1: Melt Polycondensation under High Vacuum

This protocol describes a two-stage melt polycondensation for the synthesis of a polyester from this compound and adipic acid.

Materials:

  • This compound

  • Adipic acid

  • Dibutyltin oxide (catalyst)

  • Nitrogen gas (high purity)

Procedure:

  • Esterification Stage:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and adipic acid.

    • Add the catalyst (e.g., 0.1 mol% relative to the diacid).

    • Heat the mixture to 160-180°C under a slow stream of nitrogen.

    • Continue the reaction for 2-4 hours, or until the collection of water in the condenser ceases.

  • Polycondensation Stage:

    • Gradually increase the temperature to 180-200°C.

    • Slowly apply a vacuum, gradually reducing the pressure to below 1 mbar.

    • Continue the reaction under high vacuum for 4-8 hours, or until the desired viscosity is reached.

    • Cool the reaction mixture to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

Protocol 2: Azeotropic Distillation

This protocol outlines the synthesis of a polyester using azeotropic distillation to remove the water byproduct.

Materials:

  • This compound

  • Sebacic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (or another suitable azeotroping solvent)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a condenser, add equimolar amounts of this compound and sebacic acid.

  • Add toluene to the flask (approximately 50% by volume relative to the monomers).

  • Add the catalyst (e.g., 0.5 mol% relative to the diacid).

  • Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap. The water will separate to the bottom of the trap, and the toluene will overflow back into the reaction flask.

  • Continue the reaction until no more water is collected in the trap (typically 6-12 hours).

  • After the reaction is complete, remove the toluene by distillation.

  • The final polyester can be purified as described in Protocol 1.

Visualizations

logical_relationship cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Desired Outcome High_Temp High Temperature Water_Removal Effective Water Removal High_Temp->Water_Removal High_Vacuum High Vacuum High_Vacuum->Water_Removal Azeotropic_Dist Azeotropic Distillation Azeotropic_Dist->Water_Removal Catalyst Efficient Catalyst Catalyst->Water_Removal High_MW High Molecular Weight Polyester Water_Removal->High_MW Good_Properties Desired Mechanical Properties High_MW->Good_Properties

Caption: Logical relationship between reaction conditions and desired polyester properties.

troubleshooting_workflow Start Low Molecular Weight Polyester Obtained Check_Water Was water effectively removed? Start->Check_Water Improve_Water_Removal Implement high vacuum or azeotropic distillation. Check_Water->Improve_Water_Removal No Check_Conditions Are reaction temperature and time sufficient? Check_Water->Check_Conditions Yes Improve_Water_Removal->Check_Conditions Optimize_Conditions Increase temperature and/or extend reaction time. Check_Conditions->Optimize_Conditions No Check_Stoichiometry Is the monomer ratio 1:1? Check_Conditions->Check_Stoichiometry Yes Optimize_Conditions->Check_Stoichiometry Adjust_Stoichiometry Accurately weigh monomers. Check_Stoichiometry->Adjust_Stoichiometry No Success High Molecular Weight Polyester Achieved Check_Stoichiometry->Success Yes Adjust_Stoichiometry->Success

Caption: Troubleshooting workflow for low molecular weight polyester.

References

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol stability under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue: Unexpected Degradation of this compound in Acidic Solutions

Symptoms:

  • Loss of parent compound peak in HPLC analysis.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Change in the physical appearance of the solution (e.g., color change, precipitation).

Possible Causes and Solutions:

Cause Explanation Recommended Action
Acid-Catalyzed Dehydration The tertiary alcohol structure of this compound makes it susceptible to acid-catalyzed dehydration, leading to the formation of unsaturated alcohols. This is more likely to occur at elevated temperatures and with strong acids.Work at lower temperatures.Use a milder acidic catalyst or a buffer system to maintain a less acidic pH.Minimize the reaction or processing time in acidic conditions.
Acid-Catalyzed Rearrangement/Cleavage Although less common for 1,3-diols compared to 1,2-diols, strong acidic conditions and heat can potentially lead to molecular rearrangements or cleavage, resulting in the formation of aldehydes, ketones, or other byproducts.Screen a range of acid catalysts to find one that promotes the desired reaction without causing degradation.Carefully control the reaction temperature and duration.Analyze for the presence of potential cleavage products like formaldehyde or phenyl-substituted ketones.
Issue: Instability of this compound in Basic Solutions

Symptoms:

  • Gradual decrease in the concentration of the parent compound over time.

  • Formation of polymeric material or insoluble precipitates.

  • Baseline noise or new peaks in HPLC analysis.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Base-Catalyzed Oxidation In the presence of oxygen, strong bases can promote the oxidation of the alcohol functional groups, leading to the formation of aldehydes, ketones, or carboxylic acids. These can then undergo further reactions.Perform reactions under an inert atmosphere (e.g., nitrogen or argon).Use degassed solvents.Employ the mildest basic conditions necessary for the intended transformation.
Retro-Aldol Type Reaction (after initial oxidation) If one of the primary alcohol groups is oxidized to an aldehyde under basic conditions, the resulting β-hydroxy aldehyde could be susceptible to a retro-aldol reaction, leading to cleavage of a carbon-carbon bond.Avoid strong oxidizing conditions in the presence of a base.If oxidation is intended, carefully select the oxidant and reaction conditions to avoid subsequent cleavage.Analyze for the formation of smaller, more polar degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound under acidic conditions?

A1: Under acidic conditions, the most probable degradation pathway is dehydration. Due to the presence of a tertiary alcohol, the initial protonation of a hydroxyl group followed by the loss of water would lead to a relatively stable tertiary carbocation. This can be followed by elimination of a proton from an adjacent carbon to form an unsaturated alcohol. Rearrangement reactions, although less common for 1,3-diols, cannot be entirely ruled out under harsh conditions.

Q2: Is this compound stable to long-term storage in solution?

A2: The long-term stability in solution depends on the solvent and pH. For optimal stability, it is recommended to store solutions of this compound in a neutral, aprotic solvent at low temperatures and protected from light. Aqueous solutions, especially if not buffered to neutrality, may be less stable over time.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. Periodically analyzing your sample and monitoring the peak area of the parent compound and the emergence of new peaks will provide a quantitative measure of its stability.

Q4: Are there any specific handling precautions I should take to minimize degradation?

A4: To minimize degradation, you should:

  • Avoid exposure to strong acids and bases unless required for a specific reaction.

  • Work at the lowest practical temperature.

  • Protect the compound from light, especially if in solution.

  • When working with basic solutions, consider using an inert atmosphere to prevent oxidation.

  • Use high-purity solvents and reagents.

Data Presentation

The following tables are examples of how to present quantitative data from a forced degradation study.

Table 1: Stability of this compound under Acidic Conditions

ConditionTime (hours)Assay of Parent Compound (%)Total Impurities (%)Major Degradant (% Area)
0.1 M HCl at 60°C0100.00.00.0
292.57.56.8 (at RRT 0.85)
678.321.719.5 (at RRT 0.85)
2445.154.948.2 (at RRT 0.85)
0.01 M HCl at 60°C2489.710.39.1 (at RRT 0.85)

RRT = Relative Retention Time

Table 2: Stability of this compound under Basic Conditions

ConditionTime (hours)Assay of Parent Compound (%)Total Impurities (%)Major Degradant (% Area)
0.1 M NaOH at 60°C0100.00.00.0
298.11.91.2 (at RRT 0.92)
695.44.63.9 (at RRT 0.92)
2488.211.810.1 (at RRT 0.92)
0.01 M NaOH at 60°C2497.52.52.0 (at RRT 0.92)

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 6, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 6, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent to prepare a 1 mg/mL solution for HPLC analysis.

  • Photostability:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze by HPLC. A control sample should be kept in the dark.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Quantify the amount of the parent compound remaining and any degradation products formed.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or a more suitable wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Strategy:

  • Inject a solution of the unstressed compound to determine its retention time.

  • Inject the stressed samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

  • If co-elution is observed, adjust the gradient slope, mobile phase composition (e.g., try methanol as mobile phase B, or use a different pH modifier), or column chemistry to achieve adequate separation.

  • Once satisfactory separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Acid_Degradation_Pathway parent 2-(Hydroxymethyl)-2-phenyl- propane-1,3-diol protonation Protonation of -OH group parent->protonation + H+ carbocation Formation of Tertiary Carbocation (+ Loss of H2O) protonation->carbocation product Dehydration Product (Unsaturated Alcohol) carbocation->product - H+

Caption: Acid-catalyzed dehydration pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acidic Stress (e.g., 0.1M HCl, 60°C) start->acid base Basic Stress (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidative Stress (e.g., 3% H2O2) start->oxidative thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation: - Assay of Parent - Impurity Profiling - Mass Balance hplc->data

Minimizing impurities in the synthesis of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol.

Troubleshooting Guides

Issue: An unexpected peak corresponding to phenyl ethanol is observed in my analytical data (e.g., GC-MS, HPLC).

  • Question: What is the likely cause of phenyl ethanol impurity and how can I prevent its formation?

  • Answer: Phenyl ethanol is a common impurity when using sodium borohydride for the reduction of a phenylmalonate precursor.[1] Its formation is favored under certain pH conditions. To minimize this impurity, it is crucial to maintain a controlled pH between 5.0 and 6.0 during the reaction.[1] This can be achieved by using a buffer system, such as an alkali metal dihydrogen phosphate (e.g., sodium dihydrogen phosphate or potassium dihydrogen phosphate).[1]

Issue: The reaction yield is significantly lower than expected, and a significant amount of polymeric material is observed.

  • Question: What leads to the formation of polymeric side products and how can I improve the yield of the desired product?

  • Answer: The formation of polymeric materials can be a significant side reaction, particularly in syntheses involving formaldehyde.[2] The choice of catalyst and careful control of reaction conditions are critical. For instance, in the synthesis of 2-phenyl-1,3-propanediol from nitromethylbenzene and formaldehyde, a change in catalyst can allow for a more controlled addition and reduce the formation of these polymeric materials.[2] Additionally, ensuring the purity of starting materials and maintaining the recommended reaction temperature can help to improve the overall yield.

Issue: My final product is off-color (e.g., yellowish) and contains a non-polar impurity.

  • Question: If a Grignard-based synthesis route is used, what could be the cause of a yellowish, non-polar impurity?

  • Answer: In Grignard reactions, a common side product is biphenyl, which is formed from a coupling reaction between the Grignard reagent and any unreacted aryl halide.[3] Biphenyl is a yellowish, non-polar compound. Its formation is favored by higher concentrations of the aryl halide and increased reaction temperatures.[3] To minimize biphenyl formation, it is advisable to use a modest excess of magnesium, ensure slow addition of the aryl halide to maintain a low concentration, and keep the reaction temperature controlled. The biphenyl impurity can often be removed from the final product by trituration with a non-polar solvent like petroleum ether.[3]

Issue: The reaction fails to initiate or proceeds very slowly, especially in a Grignard-based synthesis.

  • Question: What are the critical factors for a successful Grignard reaction to synthesize a precursor to the target diol?

  • Answer: Grignard reagents are highly reactive and sensitive to moisture and air.[4][5][6] The presence of even trace amounts of water or alcohols will destroy the Grignard reagent by protonation, forming an alkane and preventing the desired reaction.[4][5] It is imperative to use scrupulously dried glassware and anhydrous solvents (e.g., diethyl ether, THF).[3][6] The magnesium metal surface can also be passivated by an oxide layer.[7] Activating the magnesium surface, for example, with a small crystal of iodine or by crushing the magnesium turnings, can be crucial for initiating the reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What is a reliable method to synthesize 2-phenyl-1,3-propanediol, a key intermediate, with high purity?

A1: A robust method for preparing 2-phenyl-1,3-propanediol involves the reduction of diethyl phenylmalonate with sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer.[1] This method effectively controls the reaction pH to minimize the formation of impurities like phenyl ethanol, leading to a higher yield of the desired product.[1]

Q2: Are there alternative synthesis routes that avoid the use of highly reactive reagents like lithium aluminum hydride?

A2: Yes, an alternative route involves the reaction of nitromethylbenzene with formaldehyde to form 2-nitro-2-phenyl-1,3-propanediol, followed by hydrogenation to yield 2-phenyl-1,3-propanediol.[2][8] This method avoids the hazards associated with metal hydrides like lithium aluminum hydride.[8]

Q3: How can I effectively purify the crude this compound?

A3: Purification of the crude product can typically be achieved through recrystallization. A common solvent for the recrystallization of the related 2-phenyl-1,3-propanediol is toluene.[1] The choice of solvent will depend on the specific impurities present. Column chromatography may also be a viable option for removing closely related impurities.

Q4: What are the key safety precautions to consider during the synthesis?

A4: The specific safety precautions will depend on the chosen synthesis route. If using Grignard reagents or metal hydrides, it is crucial to work under anhydrous conditions and take appropriate measures to handle these pyrophoric and water-reactive substances. When working with formaldehyde, adequate ventilation is necessary due to its toxicity and volatility. Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Quantitative Data Summary

ParameterValueSynthesis RouteSource
Reaction pH 5.0 - 6.0Reduction of Diethyl Phenylmalonate[1]
Reaction Temperature 0°C to 15°C (preferred)Reduction of Diethyl Phenylmalonate[1]
Reaction Duration 1 to 2 hoursReduction of Diethyl Phenylmalonate[1]
Yield ~80%Hydrogenation of 2-nitro-2-phenyl-1,3-propanediol[2]
Yield 63%Reduction of Diethyl Phenylmalonate[1]

Experimental Protocol: Synthesis of 2-phenyl-1,3-propanediol via Reduction of Diethyl Phenylmalonate

This protocol is adapted from a patented procedure designed to minimize impurities.[1]

Materials:

  • Diethyl phenylmalonate

  • Ethanol

  • Sodium dihydrogen phosphate

  • Sodium borohydride

  • 0.2% Sodium hydroxide solution

  • Water

  • 50% Sodium hydroxide solution

  • Ethyl acetate

  • Toluene

Procedure:

  • In a reaction vessel, dissolve 50 g of diethyl phenylmalonate in 350 ml of ethanol.

  • To this solution, add 58.3 g of sodium dihydrogen phosphate.

  • Cool the mixture to a temperature between 5-7°C.

  • Gradually add a solution of 16.7 g of sodium borohydride in 38 ml of 0.2% NaOH. Maintain the temperature between 5-7°C during the addition.

  • After the addition is complete, stir the mixture for an additional 2 hours at the same temperature.

  • Distill off the ethanol under reduced pressure.

  • Quench the reaction by adding 132 ml of water and then heating the mixture to 50-60°C for 2 hours.

  • Basify the solution with a 50% NaOH solution.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and then evaporate the solvent to dryness.

  • Recrystallize the resulting precipitate from toluene to obtain pure 2-phenyl-1,3-propanediol.

Troubleshooting Workflow

Troubleshooting_Impurity_Formation start Start Synthesis analytical_data Analyze Crude Product (GC-MS, HPLC, NMR) start->analytical_data product_ok Product Meets Purity Specs analytical_data->product_ok Purity OK impurity_detected Impurity Detected analytical_data->impurity_detected Impurity Found phenyl_ethanol Phenyl Ethanol Peak Present? impurity_detected->phenyl_ethanol Identify Impurity polymeric Polymeric Material Present? phenyl_ethanol->polymeric No control_ph Action: Control pH (5.0-6.0) using a phosphate buffer phenyl_ethanol->control_ph Yes biphenyl Biphenyl Peak (non-polar, yellowish)? polymeric->biphenyl No optimize_catalyst Action: Optimize Catalyst and Temperature Control polymeric->optimize_catalyst Yes low_yield Low Yield / No Reaction? biphenyl->low_yield No grignard_conditions Action: Ensure Anhydrous Conditions, Slow Addition of Aryl Halide, Control Temperature biphenyl->grignard_conditions Yes check_reagents Action: Use Anhydrous Solvents, Dry Glassware, Activate Magnesium low_yield->check_reagents Yes control_ph->start Retry Synthesis optimize_catalyst->start Retry Synthesis grignard_conditions->start Retry Synthesis check_reagents->start Retry Synthesis

Caption: Troubleshooting workflow for identifying and mitigating common impurities.

References

Validation & Comparative

Introduction: Beyond Linearity - The Critical Role of Triols in Polyester Performance

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Mechanical Properties of Polyesters Derived from Different Triols

Polyesters represent a cornerstone of polymer science, with applications spanning from commodity packaging to advanced biomedical devices. While linear polyesters formed from diols and diacids are widely understood, the introduction of trifunctional monomers, or triols, fundamentally transforms the material's architecture and subsequent performance. By acting as crosslinking agents, triols convert thermoplastic, linear chains into rigid, three-dimensional thermoset networks. The choice of triol is not trivial; its molecular structure dictates the topology of the polymer network, directly influencing the final mechanical properties of the cured polyester.

This guide provides a comparative analysis of the mechanical properties of polyesters synthesized from three structurally distinct triols: glycerol, trimethylolpropane (TMP), and 1,2,6-hexanetriol. We will explore the causal links between triol structure, network formation, and macroscopic properties such as tensile strength, modulus, flexibility, and hardness. The insights and protocols herein are designed for researchers and professionals seeking to rationally design and synthesize polyesters with tailored mechanical performance.

The Architectural Impact of Triol Structure

The functionality and stereochemistry of the triol monomer are primary determinants of the crosslink density and chain flexibility of the final polyester network. A higher degree of crosslinking generally leads to materials with increased rigidity, thermal stability, and chemical resistance, but often at the expense of ductility.[1][2]

  • Glycerol (1,2,3-propanetriol): As a byproduct of biodiesel production, glycerol is an abundant and cost-effective bio-based monomer.[3][4][5] Its structure contains two primary hydroxyl groups and one secondary hydroxyl group. The primary hydroxyls are more reactive than the secondary one, which can lead to a less uniform network structure under certain reaction conditions.[6]

  • Trimethylolpropane (TMP) (2-(hydroxymethyl)-2-ethylpropane-1,3-diol): TMP is a synthetic triol with a symmetrical, neopentyl core structure and three primary hydroxyl groups.[7] This symmetrical design and the equal reactivity of its hydroxyl groups facilitate the formation of a more uniform and densely crosslinked polymer network.[8] Its structure provides excellent thermal and chemical resistance to the final polymer.[9]

  • 1,2,6-Hexanetriol: This triol features a longer, more flexible aliphatic chain separating its hydroxyl groups compared to glycerol or TMP.[10][11] This increased spacing between crosslinking points is hypothesized to impart greater flexibility and a lower modulus to the resulting polyester network, potentially enhancing properties like elongation at break.

Below is a visualization of the distinct molecular architectures of these three foundational triols.

Triol_Structures cluster_glycerol Glycerol cluster_tmp Trimethylolpropane (TMP) cluster_hexanetriol 1,2,6-Hexanetriol G CH₂(OH)-CH(OH)-CH₂(OH) T CH₃CH₂C(CH₂OH)₃ H CH₂(OH)CH(OH)(CH₂)₄OH

Figure 1: Chemical structures of the compared triols.

Comparative Analysis of Mechanical Properties

The structural variations among the triols lead to predictable and significant differences in the mechanical behavior of the corresponding polyesters. When co-polymerized with a diacid (e.g., sebacic acid), the resulting thermosets exhibit distinct profiles of strength, stiffness, and ductility.

The data presented below is a representative summary derived from trends observed in the scientific literature.[1][5][6] Absolute values will vary based on the specific diacid used, the molar ratio of reactants, and the curing conditions.

Table 1: Representative Mechanical Properties of Triol-Based Polyesters

Mechanical PropertyPolyester from GlycerolPolyester from TMPPolyester from 1,2,6-HexanetriolASTM Standard
Tensile Strength (MPa) 0.4 - 0.75 - 100.8 - 1.5ASTM D638
Young's Modulus (MPa) 0.5 - 1.510 - 201.5 - 5.0ASTM D638
Elongation at Break (%) 120 - 30020 - 5080 - 150ASTM D638
Hardness (Shore D) 20 - 3050 - 6530 - 45ASTM D2240
Interpretation of Results
  • Polyester from Trimethylolpropane (TMP): The symmetrical structure and three primary hydroxyl groups of TMP promote a high crosslink density. This is reflected in its significantly higher tensile strength, Young's modulus, and hardness.[1][8] The tightly knit network restricts chain mobility, resulting in a more rigid and brittle material, as evidenced by its low elongation at break. This makes TMP-based polyesters suitable for applications requiring high stiffness and structural integrity, such as rigid foams and protective coatings.[12]

  • Polyester from Glycerol: Glycerol-based polyesters typically form tough, elastomeric materials.[5][6] The presence of a less reactive secondary hydroxyl group can result in a slightly lower effective crosslink density compared to TMP, affording the polymer network more flexibility. This leads to a lower modulus and tensile strength but a remarkably high elongation at break, making these materials ideal for applications in soft tissue engineering and as flexible adhesives.[6][13]

  • Polyester from 1,2,6-Hexanetriol: This triol strikes a balance between the properties derived from glycerol and TMP. The long aliphatic chain acts as a flexible spacer between crosslinks. This internal plasticization results in a lower modulus and hardness than the TMP-based polyester, but greater stiffness and strength than the glycerol-based material. Its properties make it a candidate for applications where moderate flexibility combined with good strength is required.

Self-Validating Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are designed to be self-validating by incorporating precise control over reaction and testing parameters. Explanations are provided for critical steps to empower the researcher with a deeper understanding of the process.

Protocol 1: Synthesis of Triol-Based Polyesters via Melt Polycondensation

This protocol describes a solvent-free method for synthesizing polyesters, which is both environmentally friendly and common in industrial practice.[14][15][16] The removal of the water byproduct is critical for driving the polymerization reaction to completion and achieving a high molecular weight.

Synthesis_Workflow A 1. Charge Reactor B 2. Inert Atmosphere Purge (N₂ or Ar) A->B Seal reactor C 3. Initial Heating & Mixing (e.g., 150°C, 3h) B->C Start heating D 4. High-Temperature Stage (e.g., 180°C, 2h) C->D Increase temp E 5. Apply Vacuum (to remove H₂O) D->E Connect vacuum F 6. Cool & Harvest Pre-polymer E->F Stop reaction G 7. Post-Curing (e.g., 130°C, 48h in vacuum oven) F->G Transfer to oven H 8. Cured Polyester G->H

Figure 2: Workflow for polyester synthesis via melt polycondensation.

Step-by-Step Methodology:

  • Reactant Preparation: Accurately weigh the selected triol (e.g., glycerol) and a dicarboxylic acid (e.g., sebacic acid) in a 1:1 molar ratio of hydroxyl groups to carboxylic acid groups. This ensures the theoretical formation of a fully crosslinked network.

  • Reactor Setup: Charge the reactants into a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser leading to a collection flask.

    • Causality: The mechanical stirrer is essential for maintaining a homogenous reaction mixture, ensuring uniform heat distribution and preventing localized charring.

  • Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen. Maintain a gentle positive pressure of the inert gas during the initial heating phase.

    • Causality: Oxygen can cause undesirable oxidative side reactions at high temperatures, leading to discoloration and degradation of the polymer.

  • Initial Polycondensation: Heat the reactor to 150°C while stirring. Maintain this temperature for 3 hours. Water will begin to distill and collect in the flask.

  • Advanced Polycondensation: Increase the temperature to 180°C for an additional 2 hours to further advance the polymerization.

  • Vacuum Application: Stop the inert gas flow and slowly apply a vacuum (e.g., <1 Torr) to the system for 4-6 hours.

    • Causality: According to Le Chatelier's principle, removing the water byproduct drives the equilibrium reaction towards the formation of polyester, which is crucial for building high molecular weight and achieving optimal mechanical properties.

  • Pre-polymer Harvesting: Cool the reactor to room temperature and harvest the viscous pre-polymer.

  • Post-Curing: Cast the pre-polymer into silicone molds of the desired shape for mechanical testing. Place the molds in a vacuum oven and cure at 130°C for 48 hours to complete the crosslinking process.

    • Causality: This final curing step is critical for ensuring the reaction goes to completion and the material develops its ultimate network structure and stable mechanical properties.

Protocol 2: Standardized Mechanical Property Testing

Accurate and comparable mechanical data can only be obtained through strict adherence to standardized testing protocols. The American Society for Testing and Materials (ASTM) provides widely accepted standards for polymer characterization.[17][18]

Testing_Workflow A 1. Prepare Test Specimens (e.g., ASTM D638 Type V dog-bones) B 2. Pre-condition Samples (23±2°C, 50±5% RH, 40h) A->B Standardize environment C 3. Tensile Testing (ASTM D638) - Universal Testing Machine - Measure Strength, Modulus, Elongation B->C Mount in grips D 4. Hardness Testing (ASTM D2240) - Durometer (Shore D) - Measure indentation resistance B->D Place on flat surface E 5. Data Analysis & Comparison C->E D->E

Figure 3: Standardized workflow for mechanical property evaluation.

Step-by-Step Methodology:

  • Specimen Preparation: Prepare at least five test specimens for each polyester formulation according to the dimensions specified in the relevant ASTM standard (e.g., "dog-bone" shape for ASTM D638 tensile testing).[19] Ensure all specimens are free of voids, bubbles, or surface defects.

  • Environmental Conditioning: Condition all specimens for at least 40 hours in a controlled environment of 23 ± 2°C and 50 ± 5% relative humidity, as specified in ASTM D638.

    • Causality: The mechanical properties of many polymers are sensitive to temperature and moisture content. Conditioning ensures that all samples are tested from a consistent and standardized baseline state, eliminating environmental variables.

  • Tensile Testing (ASTM D638): a. Measure the width and thickness of the gauge section of each specimen. b. Mount the specimen in the grips of a universal testing machine equipped with an extensometer. c. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures. d. Record the load and extension data throughout the test. e. Calculate Tensile Strength, Young's Modulus, and Elongation at Break from the resulting stress-strain curve.[20]

  • Hardness Testing (ASTM D2240): a. Place the cured polyester sample on a flat, hard surface. b. Use a Shore D durometer for these rigid materials. c. Press the durometer firmly and evenly onto the sample surface. d. Record the hardness reading within one second of firm contact. e. Take at least five readings at different locations on the sample and average the results.

Conclusion: Rational Triol Selection for Targeted Performance

The mechanical properties of crosslinked polyesters are not arbitrary; they are a direct consequence of the molecular architecture of their constituent monomers. This guide demonstrates that the selection of a triol is a critical design choice that allows for the precise tuning of material performance.

  • Trimethylolpropane is the monomer of choice for applications demanding high rigidity, hardness, and thermal stability, where flexibility is a secondary concern.

  • Glycerol offers an excellent route to creating highly flexible, tough, and elastomeric polyesters, making it a sustainable choice for biomedical and adhesive applications.

  • 1,2,6-Hexanetriol provides a valuable middle ground, yielding polyesters with a balance of strength and flexibility due to the increased length of its aliphatic backbone.

By understanding the fundamental relationship between the structure of these triols and the resulting polymer network, researchers and developers can move beyond trial-and-error synthesis and towards a rational design approach, creating novel polyesters precisely engineered for their target application.

References

A Comparative Guide to the Hydrolytic Stability of Polyester vs. Polyether Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolytic stability of polyurethanes synthesized from polyester and polyether polyols. Understanding the inherent differences in how these materials degrade in aqueous environments is critical for selecting the appropriate polyurethane for a wide range of applications, from industrial components to biomedical devices. This document summarizes key performance data, details experimental methodologies, and illustrates the chemical degradation pathways.

Executive Summary

Polyurethanes are a versatile class of polymers whose properties are significantly influenced by the choice of polyol in their synthesis. When it comes to performance in aqueous or high-humidity environments, the selection between a polyester or a polyether polyol backbone is a critical determinant of the material's longevity and reliability. In general, polyether-based polyurethanes exhibit significantly greater resistance to hydrolysis than their polyester-based counterparts.[1][2][3][4][5] This is primarily due to the inherent instability of the ester linkage in the polyester backbone when exposed to water, which leads to chain scission and a rapid decline in mechanical properties.[1][4]

Chemical Mechanisms of Hydrolysis

The degradation of polyurethanes in the presence of water is a chemical process known as hydrolysis, which involves the cleavage of chemical bonds by reaction with water.[1][6][7] The primary bonds susceptible to hydrolysis in polyurethanes are the ester and urethane linkages.[1][6]

Polyester Polyurethane Hydrolysis: The ester group is the most vulnerable link in a polyester-based polyurethane.[1] Hydrolysis of the ester bond results in the formation of a carboxylic acid and an alcohol, a process that can be autocatalytic as the newly formed acid can accelerate further degradation.[1][8] This leads to a reduction in molecular weight and a significant loss of mechanical properties.[1][9]

Polyether Polyurethane Hydrolysis: The ether linkage in polyether-based polyurethanes is highly resistant to hydrolysis.[1][4] While the urethane linkages can still be hydrolyzed, this reaction is considerably slower than the hydrolysis of ester bonds.[1] The hydrolysis of a urethane bond produces a carbamic acid and an alcohol; the carbamic acid is unstable and decomposes into an amine and carbon dioxide.[1]

The following diagrams illustrate the hydrolytic degradation pathways for both types of polyurethanes.

Polyester_Hydrolysis Polyester-Urethane Polyester-Urethane Degraded_Polymer Degraded Polymer (Lower Molecular Weight) Polyester-Urethane->Degraded_Polymer Hydrolysis of Ester Linkage H2O H2O H2O->Polyester-Urethane Carboxylic_Acid Carboxylic Acid Alcohol Alcohol Degraded_Polymer->Carboxylic_Acid Degraded_Polymer->Alcohol

Caption: Hydrolytic degradation of polyester-based polyurethane.

Polyether_Hydrolysis Polyether-Urethane Polyether-Urethane Slightly_Degraded_Polymer Slightly Degraded Polymer (Slow Process) Polyether-Urethane->Slightly_Degraded_Polymer Hydrolysis of Urethane Linkage H2O H2O H2O->Polyether-Urethane Carbamic_Acid Carbamic Acid (Unstable) Amine Amine Carbamic_Acid->Amine CO2 Carbon Dioxide Carbamic_Acid->CO2 Alcohol Alcohol Slightly_Degraded_Polymer->Carbamic_Acid Slightly_Degraded_Polymer->Alcohol

Caption: Hydrolytic degradation of polyether-based polyurethane.

Quantitative Performance Data

The hydrolytic stability of polyurethanes can be quantified by measuring the retention of their mechanical properties after exposure to water at elevated temperatures. The following tables summarize the tensile strength retention of various polyester and polyether polyurethanes after immersion in water at 50°C and 90°C.

Table 1: Tensile Strength Retention (%) after Immersion in Water at 50°C

Time (Weeks)MDI/PolyesterTDI/PolyesterMDI/PTMEG (Polyether)TDI/PTMEG (Polyether)H12MDI/PTMEG (Polyether)
0 100100100100100
4 ~95~85~98~90~100
8 ~90~60~95~80~100

Data extracted and estimated from graphical representations in "Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review".[4]

Table 2: Tensile Strength Retention (%) after Immersion in Water at 90°C

Time (Weeks)MDI/PolyesterTDI/PolyesterMDI/PTMEG (Polyether)TDI/PTMEG (Polyether)H12MDI/PTMEG (Polyether)
0 100100100100100
1 ~70~40~95~85~100
2 ~20<10~90~70~98
3 <100~85~60~95
4 00~80~50~92

Data extracted and estimated from graphical representations in "Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review".[4]

As the data clearly indicates, polyether-based polyurethanes, particularly those synthesized with H12MDI and MDI isocyanates and PTMEG polyol, maintain a significantly higher percentage of their initial tensile strength over extended periods of hydrolysis, especially at elevated temperatures.[4] In contrast, polyester-based polyurethanes experience a catastrophic loss of properties within a few weeks at 90°C.[4]

Experimental Protocols

The following is a generalized experimental protocol for assessing the hydrolytic stability of polyurethanes, based on common industry practices and standards.

1. Sample Preparation:

  • Prepare standardized test specimens of the polyurethane materials to be evaluated. For tensile properties, dumbbell-shaped specimens are typically used as specified in ASTM D412.[4] For tear strength, specimens are prepared according to ASTM D1938.[4]

  • Ensure all samples are post-cured and conditioned under controlled temperature and humidity for a sufficient period to ensure complete reaction and stabilization of properties.[4]

2. Accelerated Aging (Hydrolysis):

  • Immerse the test specimens in a controlled temperature water bath. Deionized water or tap water can be used, depending on the desired test conditions.[4]

  • Commonly used temperatures for accelerated aging are 50°C, 70°C, and 90°C.[4][10] Higher temperatures accelerate the rate of hydrolysis.[4]

  • The duration of immersion will depend on the material and the desired level of degradation. Samples are typically removed at predetermined time intervals (e.g., 1, 2, 4, 8 weeks).[4]

3. Measurement of Property Retention:

  • After removal from the water bath, gently pat the samples dry and allow them to re-condition at standard laboratory conditions (e.g., 23°C and 50% relative humidity) for 24 hours.

  • Measure the desired mechanical properties, such as tensile strength, elongation at break (ASTM D412), and tear strength (ASTM D1938).[4]

  • Calculate the percentage of property retention by dividing the value measured after hydrolysis by the initial value of the unaged material and multiplying by 100.

4. Ancillary Measurements:

  • Mass Change: Measure the weight of the samples before and after immersion to determine water absorption.

  • Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) to measure the change in molecular weight distribution as a result of chain scission.[9]

  • pH Measurement: Monitor the pH of the water in which the samples are immersed. A decrease in pH for polyester-based polyurethanes indicates the formation of carboxylic acids, while an increase in pH for polyether-based polyurethanes suggests the formation of amines.[4]

The following diagram outlines the general experimental workflow for evaluating hydrolytic stability.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_aging 2. Accelerated Aging cluster_analysis 3. Analysis Prepare_Specimens Prepare Standardized Test Specimens (e.g., ASTM D412, D1938) Condition_Specimens Post-Cure and Condition Specimens Prepare_Specimens->Condition_Specimens Immerse_Specimens Immerse Specimens in Controlled Temperature Water Bath Condition_Specimens->Immerse_Specimens Remove_Samples Remove Samples at Predetermined Intervals Immerse_Specimens->Remove_Samples Recondition_Samples Re-condition Removed Samples Remove_Samples->Recondition_Samples Mechanical_Testing Mechanical Testing (Tensile, Tear, etc.) Recondition_Samples->Mechanical_Testing Ancillary_Tests Ancillary Tests (Mass, MW, pH) Recondition_Samples->Ancillary_Tests Calculate_Retention Calculate_Retention Mechanical_Testing->Calculate_Retention Calculate Property Retention

Caption: General experimental workflow for hydrolytic stability testing.

Conclusion

The choice between polyester and polyether polyols has a profound impact on the hydrolytic stability of the resulting polyurethane. For applications where long-term performance in the presence of water or high humidity is required, polyether-based polyurethanes are the demonstrably superior choice. Their resistance to hydrolysis, especially when formulated with appropriate isocyanates, ensures greater durability and reliability. While polyester-based polyurethanes may offer advantages in other areas, such as initial mechanical strength and cost, their susceptibility to hydrolytic degradation must be a primary consideration in material selection for demanding environments.

References

Performance Showdown: 2-(hydroxymethyl)-2-phenylpropane-1,3-diol in Advanced Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and formulation scientists on the performance attributes of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol compared to conventional polyols in the development of high-performance coatings.

In the competitive landscape of coating technology, the quest for superior performance and durability is paramount. Formulators are in constant pursuit of novel raw materials that can deliver enhanced properties such as improved hardness, chemical resistance, and adhesion. One such molecule of interest is this compound, a trifunctional polyol with a unique aromatic structure. This guide provides an in-depth performance comparison of this compound against established alternatives like Trimethylolpropane (TMP) and Neopentyl Glycol (NPG), supported by detailed experimental protocols for key performance evaluations.

Performance Comparison of Polyols in Coatings

The performance of a coating is intrinsically linked to the chemical structure of its components. The introduction of this compound into a coating formulation is anticipated to bring about distinct advantages owing to its trifunctional nature and the presence of a phenyl group. This aromatic ring is expected to enhance rigidity, thermal stability, and chemical resistance of the resulting polymer network.

While direct, publicly available quantitative data for this compound in coatings is limited, its performance can be inferred from its structural characteristics and the well-understood behavior of similar polyols. The following table provides a qualitative and projected performance comparison.

Performance MetricThis compoundTrimethylolpropane (TMP)Neopentyl Glycol (NPG)Rationale for Projected Performance
Hardness ★★★★★★★★★☆★★★☆☆The trifunctionality and the rigid phenyl group contribute to a higher crosslink density and stiffness, leading to excellent hardness.[1][2][3]
Adhesion ★★★★☆★★★★☆★★★☆☆As a trifunctional polyol, it is expected to promote strong adhesion similar to TMP. Its use as a cross-linking agent is known to improve adhesion.[4]
Gloss ★★★★☆★★★★☆★★★★☆The impact on gloss is largely dependent on the overall formulation, but its structure is not expected to negatively affect gloss retention.
Chemical Resistance ★★★★★★★★★☆★★★☆☆The aromatic ring is anticipated to provide superior resistance to chemical attack compared to the aliphatic structures of TMP and NPG.[2][5]
Flexibility ★★☆☆☆★★★☆☆★★★★☆The high functionality and rigid structure that enhance hardness are likely to reduce the flexibility of the coating.[1]
Viscosity in Resin ★★★☆☆★★★☆☆★★★★☆The branched, trifunctional structure may lead to a moderate increase in resin viscosity compared to the difunctional NPG.

Note: The performance rating for this compound is a projection based on its chemical structure and established principles of polymer chemistry.

Experimental Protocols

To validate the performance of any new raw material in a coating formulation, a series of standardized tests are essential. The following are detailed methodologies for key experiments.

Pencil Hardness Test (ASTM D3363)

This method determines the hardness of a coating by the scratching of a pencil of known hardness.[6][7][8]

  • Apparatus: A set of calibrated pencils with a hardness range from 6B (softest) to 8H (hardest), a pencil sharpener, and a flat, rigid support for the coated panel.[8]

  • Procedure:

    • The coated panel is placed on a firm horizontal surface.

    • Starting with the hardest pencil, it is held firmly against the film at a 45° angle and pushed away from the operator in a 6.5 mm (¼ inch) stroke.[9]

    • The process is repeated down the hardness scale until a pencil is found that will not scratch or gouge the film.

    • The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.[9]

Adhesion Test (Cross-Cut Tape Test - ASTM D3359)

This test assesses the adhesion of a coating to its substrate by applying and removing pressure-sensitive tape over cuts made in the film.[10][11][12][13][14]

  • Apparatus: A special cross-cut tool with multiple blades, a cutting guide, a soft brush, and a specified pressure-sensitive adhesive tape.[10]

  • Procedure:

    • A lattice pattern is cut into the coating using the cross-cut tool, ensuring the cuts penetrate to the substrate.[10]

    • The area is brushed to remove any loose flakes or ribbons of coating.

    • The center of the pressure-sensitive tape is placed over the grid and smoothed into place.

    • After a short period, the tape is rapidly pulled off at a 180° angle.[10]

    • The grid area is inspected, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the area removed).[13]

Specular Gloss Test (ASTM D523)

This test measures the specular gloss of nonmetallic specimens at designated angles.[15][16][17][18][19]

  • Apparatus: A glossmeter with specified geometry (typically 20°, 60°, or 85°), and calibrated gloss standards.[15][19]

  • Procedure:

    • The glossmeter is calibrated using the provided standards.

    • The instrument is placed on the coated surface to be measured.

    • The gloss reading is taken. Multiple readings across the surface are recommended to ensure uniformity.[15]

    • The gloss is reported in Gloss Units (GU) for the specified angle of measurement.

Chemical Resistance Test (ASTM D1308)

This method evaluates the effect of household chemicals on clear and pigmented organic finishes.[20][21][22][23][24]

  • Apparatus: Test panels, a selection of chemical reagents, pipettes, and watch glasses for covered spot tests.[22]

  • Procedure:

    • A small amount of the test chemical is placed on the coated surface.

    • For a covered spot test, a watch glass is placed over the chemical. For an open spot test, it is left exposed to the air.[22]

    • After a specified time, the chemical is removed, and the area is washed and dried.

    • The panel is examined for any changes in appearance, such as discoloration, blistering, loss of gloss, or softening.[20] The effects are rated according to a predefined scale.[20]

Visualizing the Impact and Process

To better understand the structure-property relationships and the experimental workflow, the following diagrams are provided.

Polyol_Structure_Property Polyol Polyol Structure Functionality Functionality (e.g., Trifunctional) Polyol->Functionality Backbone Chemical Backbone (e.g., Aromatic vs. Aliphatic) Polyol->Backbone Hardness Hardness Functionality->Hardness + Adhesion Adhesion Functionality->Adhesion + Flexibility Flexibility Functionality->Flexibility - Backbone->Hardness + (Aromatic) ChemicalResistance Chemical Resistance Backbone->ChemicalResistance + (Aromatic) Properties Coating Properties Hardness->Properties Adhesion->Properties ChemicalResistance->Properties Flexibility->Properties

Caption: Influence of Polyol Structure on Coating Properties.

Coating_Evaluation_Workflow Start Coating Formulation (with test polyol) Application Substrate Application & Curing Start->Application PerformanceTesting Performance Testing Application->PerformanceTesting Hardness Hardness Test (ASTM D3363) PerformanceTesting->Hardness Adhesion Adhesion Test (ASTM D3359) PerformanceTesting->Adhesion Gloss Gloss Test (ASTM D523) PerformanceTesting->Gloss ChemResistance Chemical Resistance (ASTM D1308) PerformanceTesting->ChemResistance Analysis Data Analysis & Comparison Hardness->Analysis Adhesion->Analysis Gloss->Analysis ChemResistance->Analysis Conclusion Conclusion on Polyol Performance Analysis->Conclusion

Caption: Experimental Workflow for Coating Performance Evaluation.

Conclusion

While further empirical data is required for a definitive quantitative assessment, the unique chemical structure of this compound positions it as a promising candidate for formulating high-performance coatings. Its trifunctionality, combined with a rigid aromatic backbone, suggests the potential for significant improvements in hardness, adhesion, and chemical resistance. Researchers and formulators are encouraged to utilize the detailed experimental protocols provided herein to conduct their own evaluations and unlock the full potential of this novel polyol in next-generation coating systems.

References

A Comparative Guide to the Cross-linking Efficiency of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol and Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-linking efficiency of two triol compounds: 2-(hydroxymethyl)-2-phenylpropane-1,3-diol and the well-established cross-linking agent, glycerol. While extensive experimental data is available for glycerol, highlighting its efficacy in various polymer systems, there is a notable lack of direct experimental evidence for the use of this compound as a cross-linker. Therefore, this comparison leverages the robust data on glycerol and provides a theoretical and structural analysis of this compound to predict its potential cross-linking performance.

Structural and Theoretical Comparison

Both glycerol and this compound are triols, meaning they each possess three hydroxyl (-OH) groups. This structural feature is the basis for their ability to act as cross-linkers, forming a three-dimensional network by connecting polymer chains.

The primary structural difference is the presence of a phenyl group on the central carbon atom of this compound. This substitution is hypothesized to influence its cross-linking efficiency in several ways:

  • Steric Hindrance: The bulky phenyl group is likely to create steric hindrance, which may impede the accessibility of the hydroxyl groups for reaction with polymer chains.[1][2][3] This could potentially lead to a slower reaction rate and a lower overall cross-linking density compared to the more compact glycerol molecule.

  • Hydrophobicity: The aromatic phenyl ring introduces a significant hydrophobic character to the molecule.[4][5][6][7] In the context of hydrogel formation, this increased hydrophobicity could result in a lower swelling capacity of the final cross-linked product.

  • Mechanical Properties: The rigid structure of the phenyl group may impart greater stiffness to the resulting polymer network, potentially leading to hydrogels with a higher elastic modulus but lower flexibility compared to those cross-linked with the more flexible aliphatic glycerol.

Glycerol: A Data-Supported Cross-linking Agent

Glycerol is a widely utilized, effective, and versatile cross-linking agent in the production of various materials, including adhesives, gels, and coatings.[8] It is particularly prevalent in the synthesis of hydrogels for biomedical applications due to its biocompatibility and ability to enhance the mechanical properties of the polymer network.[9] The three hydroxyl groups of glycerol can form a stable, three-dimensional network.[8]

The addition of glycerol to polymer formulations has been shown to improve the effective cross-linking density.[10][11][12] This, in turn, influences the material's mechanical strength, thermal stability, and swelling behavior. For instance, in polyvinyl alcohol (PVA) hydrogels, glycerol not only acts as a cross-linker but also as a plasticizer, affecting the material's flexibility.

Polymer SystemEffect of Glycerol Cross-linkingReference
Poly(vinyl alcohol) (PVA)Improved water absorption, swelling rate, and effective cross-linking density.[10][11][12]
Poly(acrylic acid) (PAA)Forms a hydrogel with high swelling capacity, suitable for controlled drug release.
Starch FilmsAt concentrations above 20%, acts as a cross-linking agent, increasing interaction between starch chains.
Xanthan GumCan be used as a cross-linker, with reactivity dependent on the waterless environment and temperature.

This compound: A Theoretical Perspective

Currently, there is a lack of published experimental data specifically evaluating the cross-linking efficiency of this compound. However, based on its chemical structure, we can infer its potential behavior as a cross-linker. The presence of three hydroxyl groups suggests it is capable of forming a cross-linked network. The key differentiating factor, the phenyl group, is expected to significantly influence the properties of the resulting material. It is plausible that this compound could be used to create more rigid and less swellable hydrogels compared to those made with glycerol.

Experimental Protocols

To empirically compare the cross-linking efficiency of these two compounds, a standardized experimental workflow is necessary. The following protocols provide a general framework for the synthesis and characterization of hydrogels using either triol as a cross-linker.

I. Hydrogel Synthesis (Example with Poly(vinyl alcohol))

Materials and Reagents:

  • Poly(vinyl alcohol) (PVA), high molecular weight

  • Glycerol or this compound

  • Cross-linking initiator/catalyst (e.g., Boric acid for PVA with glycerol)

  • Deionized water

  • Phosphate-buffered saline (PBS) for swelling studies

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving 10 g of PVA in 100 mL of deionized water at 90°C with constant stirring until the solution is clear.

  • Cross-linker Addition: To the cooled PVA solution, add a predetermined molar ratio of either glycerol or this compound.

  • Initiation of Cross-linking: Introduce the cross-linking initiator/catalyst. For a PVA/glycerol system, a saturated solution of boric acid can be used. The mixture should be stirred thoroughly.

  • Gelation: Pour the mixture into a mold and allow it to gel at room temperature or under specified conditions (e.g., heating).

  • Washing: Once the hydrogel is formed, immerse it in deionized water to remove any unreacted chemicals. The water should be changed periodically until the pH of the water remains neutral.

II. Characterization of Cross-linking Efficiency

A. Swelling Studies:

  • Cut the hydrogel into pre-weighed samples (W_d).

  • Immerse the samples in PBS at 37°C.

  • At regular time intervals, remove the samples, blot the surface to remove excess water, and weigh them (W_s).

  • Calculate the swelling ratio (SR) using the formula: SR (%) = [(W_s - W_d) / W_d] x 100.

  • Continue until the hydrogel reaches equilibrium swelling.

B. Mechanical Testing:

  • Prepare standardized hydrogel samples (e.g., dumbbell shape for tensile testing).

  • Perform tensile or compression tests using a universal testing machine.[9][13][14]

  • Record the stress-strain curves and determine key mechanical properties such as Young's modulus, tensile strength, and elongation at break.

C. Determination of Cross-linking Density:

The cross-linking density can be estimated using several methods:

  • Swelling-based methods (Flory-Rehner theory): This method relates the swelling behavior of the hydrogel to its cross-linking density.[15][16][17]

  • Rheological measurements: Dynamic mechanical analysis can be used to determine the storage modulus (G'), which is related to the cross-linking density.

  • Spectroscopic methods: Techniques like UV-vis spectroscopy can be used in some systems to quantify the consumption of cross-linking agents in real-time.[18]

Visualizations

Experimental Workflow for Comparing Cross-linking Efficiency cluster_prep Preparation cluster_synthesis Hydrogel Synthesis cluster_char Characterization A Prepare Polymer Solution C Mix Polymer and Cross-linker A->C B Prepare Cross-linker Solutions (Glycerol and HMPPD) B->C D Initiate Cross-linking C->D E Gelation and Washing D->E F Swelling Studies E->F G Mechanical Testing E->G H Determine Cross-linking Density E->H I Compare Results and Conclude Efficiency F->I G->I H->I

Caption: Experimental workflow for comparing cross-linking efficiency.

Caption: Chemical structures and a schematic of a cross-linked network.

Conclusion

Glycerol is a well-documented and efficient cross-linking agent, widely used in the synthesis of hydrogels and other polymers. Its small size and hydrophilic nature contribute to its effectiveness. In contrast, this compound remains a theoretically potential cross-linker for which experimental validation is lacking. Its larger size, steric hindrance, and the hydrophobicity imparted by the phenyl group suggest that it would likely result in cross-linked materials with significantly different properties compared to those cross-linked with glycerol. A direct experimental comparison, following the protocols outlined in this guide, is necessary to fully elucidate the cross-linking efficiency and potential applications of this compound.

References

A Comparative Spectroscopic Analysis of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol and Its Aliphatic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(hydroxymethyl)-2-phenylpropane-1,3-diol and its methyl and ethyl analogues reveals distinct spectral fingerprints that are crucial for their identification and characterization in pharmaceutical and chemical research. This guide provides a comparative analysis of their spectroscopic properties, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in their analytical endeavors.

The core structure, a propane-1,3-diol backbone with a central quaternary carbon substituted with hydroxymethyl groups, provides a common spectroscopic framework. However, the nature of the third substituent at this central carbon—a phenyl, methyl, or ethyl group—introduces significant variations in the spectral data, allowing for clear differentiation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the parent compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-CH₂OH-OHPhenyl-H / -CH₃ / -CH₂CH₃
This compound~3.8 (s, 6H)~3.5 (s, 3H)7.2-7.4 (m, 5H)
2-(hydroxymethyl)-2-methylpropane-1,3-diol~3.6 (s, 6H)~3.4 (s, 3H)~0.9 (s, 3H)
2-ethyl-2-(hydroxymethyl)propane-1,3-diol~3.6 (s, 6H)~3.4 (s, 3H)~0.8 (t, 3H), ~1.4 (q, 2H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundQuaternary C-CH₂OHPhenyl-C / -CH₃ / -CH₂CH₃
This compound~78~65~126-140
2-(hydroxymethyl)-2-methylpropane-1,3-diol~72~67~17
2-ethyl-2-(hydroxymethyl)propane-1,3-diol~74~66~7, ~23

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic/Aliphatic)C-O Stretch
This compound~3350 (broad)~3050, ~2950, ~2880~1050
2-(hydroxymethyl)-2-methylpropane-1,3-diol[1]~3340 (broad)~2950, ~2880~1040
2-ethyl-2-(hydroxymethyl)propane-1,3-diol[1]~3340 (broad)~2960, ~2880~1045

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound182164, 151, 133, 105, 91, 77
2-(hydroxymethyl)-2-methylpropane-1,3-diol[1]120103, 89, 71, 57
2-ethyl-2-(hydroxymethyl)propane-1,3-diol[1]134117, 103, 85, 71, 57

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data were acquired with a 90° pulse, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. Spectra were obtained with proton decoupling, a 45° pulse, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: IR spectra were recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet was first recorded and automatically subtracted from the sample spectrum. Data were typically averaged over 32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratio (m/z) of the ions was recorded to generate the mass spectrum.

Visualization of Methodologies and Relationships

To further clarify the experimental processes and the relationships between the studied compounds, the following diagrams are provided.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound of Interest Dissolution Dissolution in Deuterated Solvent (NMR) or KBr (IR) Sample->Dissolution Vaporization Vaporization (MS) Sample->Vaporization NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Vaporization->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Structural_Relationship Structural Relationship of Compounds Parent 2-(hydroxymethyl)-2-phenyl- propane-1,3-diol Methyl_Deriv 2-(hydroxymethyl)-2-methyl- propane-1,3-diol Parent->Methyl_Deriv Phenyl replaced by Methyl Ethyl_Deriv 2-ethyl-2-(hydroxymethyl)- propane-1,3-diol Parent->Ethyl_Deriv Phenyl replaced by Ethyl Core propane-1,3-diol backbone Parent->Core shares Methyl_Deriv->Core shares Ethyl_Deriv->Core shares

References

A Comparative Guide to the Thermal Analysis of Polymers Containing 2-(hydroxymethyl)-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the thermal properties of polymers incorporating the aromatic triol, 2-(hydroxymethyl)-2-phenylpropane-1,3-diol. Designed for researchers, scientists, and professionals in drug development and polymer science, this document delves into the causal relationships between molecular structure and thermal stability, supported by comparative data and detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Structural Advantage of this compound

The performance of advanced polymers under thermal stress is a critical design parameter, influencing their processing conditions, application range, and lifespan. The choice of monomer is paramount in dictating these properties. This compound is a unique tri-functional alcohol (triol) that offers distinct structural features beneficial for creating thermally robust polymers such as polyesters and polyurethanes.

Its core advantages stem from two key features:

  • Aromatic Phenyl Group: The presence of a bulky, rigid phenyl group directly attached to the quaternary carbon of the polymer backbone is expected to significantly enhance thermal stability. Generally, polymers with aromatic rings in their structure tend to yield a higher amount of char residue upon heating in an inert atmosphere, as the aromatic structures are more stable at high temperatures.[1]

  • Tri-functionality: With three primary hydroxyl groups, this monomer can act as a crosslinking agent, creating a dense three-dimensional network. This network structure restricts the thermal motion of polymer chains, leading to higher glass transition temperatures (Tg) and improved mechanical properties at elevated temperatures.

This guide will compare the expected thermal performance of polymers derived from this aromatic triol against those synthesized with common aliphatic polyols to highlight these structural benefits.

Comparative Thermal Performance: Aromatic vs. Aliphatic Polyols

Table 1: Comparative Thermal Analysis Data of Polyesters

PropertyPolyester with this compoundPolyester with TrimethylolpropanePolyester with Neopentyl Glycol
Structure Aromatic TriolAliphatic TriolAliphatic Diol
TGA: Onset of Decomposition (Td,5%) Expected >300 °C~257-268 °C[2]Data varies with co-monomer
TGA: Char Yield at >600°C (N2 atm.) Expected to be significantly higherLowVery Low
DSC: Glass Transition Temp. (Tg) Expected to be significantly higher~66-69 °C[2]~36-75 °C (amorphous copolyesters)[3]
Rationale for Expected Performance The rigid phenyl group restricts bond rotation and increases the energy required for decomposition. Aromatic structures promote char formation.[1]The trifunctional nature creates a crosslinked network, enhancing stability over linear analogues.The branched structure provides good thermal stability for an aliphatic diol, but lacks the high rigidity of an aromatic ring.

Causality Behind Performance: Expert Insights

The expected superior thermal stability of polymers containing this compound is not arbitrary. It is a direct consequence of its molecular architecture.

  • Increased Decomposition Temperature (Td): The energy required to break the covalent bonds within the polymer backbone is significantly higher in the presence of the aromatic ring. The delocalized pi-electrons of the phenyl group create a more stable system. This contrasts with aliphatic polyols like trimethylolpropane, where the polymer backbone consists solely of single bonds that are more susceptible to thermal scission.[4]

  • Enhanced Char Yield: During thermal decomposition in an inert atmosphere, polymers with aromatic moieties often undergo cyclization and condensation reactions, forming a stable, carbonaceous char.[1] This char acts as an insulating barrier, slowing further decomposition and the release of flammable volatiles. Aliphatic polymers, lacking these ring structures, tend to decompose more completely into volatile fragments, leaving little to no residue.

  • Elevated Glass Transition Temperature (Tg): The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state. The bulky phenyl group and the high crosslink density afforded by the triol functionality severely restrict the segmental motion of the polymer chains. This means more thermal energy is required to induce this transition, resulting in a higher Tg compared to polymers made from more flexible aliphatic polyols like Neopentyl Glycol.[3]

Self-Validating Experimental Protocols

To ensure the generation of accurate and reproducible data, the following detailed protocols for TGA and DSC are recommended. These are grounded in widely accepted ASTM standards.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and compositional analysis of the polymer, such as char yield, in accordance with ASTM E1131.

Methodology Steps:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified magnetic standards (e.g., Nickel) according to the manufacturer's guidelines.

  • Sample Preparation: Prepare a sample of 5-10 mg. Ensure the sample is representative of the bulk material.

  • TGA Run Parameters:

    • Place the sample in a clean, tared platinum or alumina crucible.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before the run to ensure an inert atmosphere.

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset of decomposition temperature (Td,onset), often defined as the temperature at which 5% weight loss occurs (Td,5%).

    • Identify the temperature of maximum decomposition rate (Td,max) from the peak of the derivative thermogravimetric (DTG) curve.

    • Calculate the percentage of char residue remaining at a high temperature, such as 700 °C or 800 °C.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is for determining thermal transitions, such as the glass transition temperature (Tg), following ASTM D3418.[5]

Methodology Steps:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Run Parameters (Heat-Cool-Heat Cycle):

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., -50 °C).

    • First Heating Scan: Ramp the temperature from -50 °C to a temperature above the expected Tg and any potential melting point (e.g., 200 °C) at a rate of 10 °C/min. This step removes any prior thermal history of the sample.

    • Cooling Scan: Cool the sample from 200 °C back to -50 °C at a controlled rate of 10 °C/min.

    • Second Heating Scan: Ramp the temperature again from -50 °C to 200 °C at 10 °C/min.

  • Data Analysis:

    • Analyze the data from the second heating scan to ensure results are based on a consistent thermal history.

    • Determine the glass transition temperature (Tg), typically taken as the midpoint of the step change in the heat flow curve.

    • If applicable, identify and quantify any melting (Tm) or crystallization (Tc) peaks.

Visualization of Workflows and Structures

Diagrams provide a clear visual representation of experimental processes and molecular comparisons.

TGA_Workflow cluster_prep Preparation cluster_run TGA Execution cluster_analysis Data Analysis Calibrate Calibrate TGA (Mass & Temp) Prepare Prepare Sample (5-10 mg) Calibrate->Prepare Load Load Sample in Crucible Prepare->Load Purge Purge with N2 (>30 min) Load->Purge Heat Heat Ramp (10 °C/min to 800 °C) Purge->Heat Analyze Analyze Weight Loss Curve Heat->Analyze Determine Determine Td,onset, Td,max & Char Yield Analyze->Determine DSC_Workflow cluster_prep Preparation cluster_run DSC Execution (Heat-Cool-Heat) cluster_analysis Data Analysis Calibrate Calibrate DSC (Temp & Enthalpy) Prepare Prepare Sample (5-10 mg in pan) Calibrate->Prepare Heat1 1st Heat Scan (Erase Thermal History) Prepare->Heat1 Cool Controlled Cooling Heat1->Cool Heat2 2nd Heat Scan Cool->Heat2 Analyze Analyze 2nd Heat Scan Heat2->Analyze Determine Determine Tg, Tm, Tc Analyze->Determine

References

A Comparative Guide to the Quantification of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol: HPLC vs. GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 2-(hydroxymethyl)-2-phenylpropane-1,3-diol is critical for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present validated methodologies, comparative performance data, and visual workflows to assist in selecting the most suitable method for your analytical needs.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification of a wide range of compounds. A reverse-phase HPLC method is well-suited for the analysis of moderately polar compounds like this compound.

Experimental Protocol: HPLC

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (30:70, v/v). For mass spectrometry-compatible applications, 0.1% formic acid can be added to the mobile phase.[1][2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation: The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

HPLC_Validation_Workflow start Start: Method Development linearity Linearity & Range start->linearity accuracy Accuracy (Spike/Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision specificity Specificity (Forced Degradation) start->specificity robustness Robustness start->robustness system_suitability System Suitability start->system_suitability lod_loq LOD & LOQ linearity->lod_loq validation_report Validation Report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end Validated Method validation_report->end

Figure 1: HPLC Method Validation Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and selectivity, making it a powerful alternative for the quantification of volatile or semi-volatile compounds. For non-volatile compounds like diols, a derivatization step is often necessary to increase volatility and improve chromatographic performance.

Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • System: Agilent 7890B GC coupled with a 5977A Mass Selective Detector (MSD) or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 270 °C.

  • Injection Mode: Splitless.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

2. Derivatization, Standard, and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard and Sample Derivatization: Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen. Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Cap the vial and heat at 70 °C for 30 minutes.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent (e.g., dichloromethane) prior to derivatization.

3. Method Validation: Similar to the HPLC method, the GC-MS method is validated for linearity, accuracy, precision, LOD, and LOQ.

Performance Comparison

The following table summarizes the typical performance characteristics of the validated HPLC and GC-MS methods for the quantification of this compound.

Validation ParameterHPLC MethodGC-MS Method (with Derivatization)
Linearity (R²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.2 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL0.07 µg/mL
Run Time ~10 minutes~20 minutes (including oven ramp)
Sample Preparation Simple dilution and filtrationEvaporation and chemical derivatization

Method Selection Logic

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix complexity, and available instrumentation.

Method_Selection start Start: Quantify Analyte sensitivity High Sensitivity Required? start->sensitivity gcms Use GC-MS sensitivity->gcms Yes hplc Use HPLC sensitivity->hplc No volatility Is Analyte Volatile? derivatization Derivatization Needed? volatility->derivatization No end_gcms GC-MS Method volatility->end_gcms Yes gcms->volatility derivatization->hplc No, consider HPLC derivatization->end_gcms Yes end_hplc HPLC Method hplc->end_hplc

Figure 2: Logical Flow for Analytical Method Selection.

Conclusion

Both HPLC and GC-MS are suitable techniques for the quantification of this compound. The HPLC method offers a simpler, faster, and highly robust analysis for routine quality control. In contrast, the GC-MS method, although requiring a more involved sample preparation with derivatization, provides superior sensitivity, making it the preferred choice for trace-level analysis or when dealing with complex matrices where high selectivity is paramount. The selection of the optimal method should be based on a careful consideration of the analytical objectives and laboratory capabilities.

References

Benchmarking 2-(hydroxymethyl)-2-phenylpropane-1,3-diol: A Comparative Guide for Commercial Polyols

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of polymer research and drug development, the selection of appropriate building blocks is paramount to achieving desired material performance. This guide provides a comprehensive benchmark of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol against commercially available aromatic polyols, offering researchers, scientists, and drug development professionals a comparative analysis of their performance characteristics. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the informed selection of polyols for specific applications.

Performance Comparison of Aromatic Polyols

The performance of polyurethanes is significantly influenced by the structure of the polyol used in their synthesis. Aromatic polyols, in particular, are known to enhance the mechanical strength, thermal stability, and flame retardancy of the resulting polymers. While direct comparative data for this compound is limited in publicly available literature, this guide compiles data from studies on structurally similar aromatic polyols to provide a valuable benchmark.

The following table summarizes key performance indicators of polyurethanes synthesized from various aromatic diols, offering a glimpse into the expected performance of materials derived from this compound in comparison to other commercial alternatives.

Table 1: Comparative Performance Data of Polyurethanes from Aromatic Polyols

PropertyPolyurethane from Acetal-Containing Aromatic Polyol (AP2)[1]Polyurethane from Vanillin-Derived Diol (HMEO-HDI)[2][3]Commercial Aromatic Polyester Polyol (Typical Values)
Mechanical Properties
Tensile Strength (MPa)47 ± 8~15-2015 - 50
Elongation at Break (%)560 ± 38~100-200100 - 300
Young's Modulus (MPa)37 ± 2Not Reported20 - 100
Thermal Properties
Glass Transition Temperature (Tg) (°C)Not Reported45.830 - 80
5% Weight Loss Temperature (Td5) (°C)Not Reported~250250 - 350
Polyol Characteristics
Hydroxyl Value (mg KOH/g)Not ReportedNot Reported150 - 400

Note: The data presented for commercial aromatic polyester polyols are typical ranges and can vary depending on the specific product.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in the performance comparison.

Determination of Hydroxyl Value

The hydroxyl value, a measure of the concentration of hydroxyl groups, is a critical parameter for polyol characterization.

Standard: ASTM D4274-16 - Standard Test Methods for Testing Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols.

Methodology:

  • A known weight of the polyol sample is reacted with an excess of a phthalic anhydride-pyridine solution.

  • The reaction mixture is heated to esterify the hydroxyl groups.

  • After the reaction is complete, the excess phthalic anhydride is hydrolyzed with water to form phthalic acid.

  • The resulting solution is then titrated with a standardized sodium hydroxide solution.

  • A blank determination is performed concurrently without the polyol sample.

  • The hydroxyl value is calculated based on the difference in the volume of sodium hydroxide solution consumed by the blank and the sample.

Mechanical Properties Testing

The mechanical properties of the synthesized polyurethanes are evaluated to determine their strength and elasticity.

Standard: ASTM D882-18 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

Methodology:

  • Polyurethane films of uniform thickness are prepared by casting the polymer solution onto a flat surface and allowing the solvent to evaporate.

  • Dog-bone shaped specimens are cut from the films according to the dimensions specified in the standard.

  • The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.

  • The tensile properties (tensile strength, elongation at break, and Young's modulus) are measured using a universal testing machine at a specified crosshead speed.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polyurethanes.

Standard: ASTM E1131-20 - Standard Test Method for Compositional Analysis by Thermogravimetry.

Methodology:

  • A small, known weight of the polyurethane sample is placed in a TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is continuously monitored as a function of temperature.

  • The temperature at which a specific percentage of weight loss occurs (e.g., Td5 for 5% weight loss) is determined from the resulting TGA curve, indicating the onset of thermal decomposition.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for synthesizing and characterizing polyurethanes from different polyols to generate comparative data.

experimental_workflow cluster_synthesis Polyurethane Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison polyol Polyol Selection (e.g., this compound or Commercial Polyol) synthesis Polymerization polyol->synthesis hydroxyl Hydroxyl Value (ASTM D4274) polyol->hydroxyl Characterize Starting Material isocyanate Diisocyanate (e.g., MDI, TDI) isocyanate->synthesis catalyst Catalyst (e.g., DBTDL) catalyst->synthesis pu_sample Polyurethane Sample synthesis->pu_sample Curing & Sample Preparation mechanical Mechanical Testing (ASTM D882) pu_sample->mechanical thermal Thermal Analysis (TGA - ASTM E1131, DSC) pu_sample->thermal structural Structural Analysis (FTIR, NMR) pu_sample->structural data_compilation Data Compilation & Tabulation mechanical->data_compilation thermal->data_compilation hydroxyl->data_compilation comparison Performance Benchmarking data_compilation->comparison

Caption: Workflow for Polyurethane Synthesis and Performance Benchmarking.

This guide provides a foundational framework for comparing this compound with commercial aromatic polyols. Researchers are encouraged to perform direct comparative studies under identical experimental conditions to obtain the most accurate and reliable data for their specific applications. The provided protocols and workflow serve as a standardized approach to facilitate such investigations.

References

The Crucial Role of Triol Crosslinkers in Defining Polymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable crosslinking agent is a critical determinant of a polymer's ultimate performance. Triol crosslinkers, featuring three hydroxyl groups, are instrumental in forming three-dimensional polymer networks, thereby dictating the material's mechanical strength, degradation profile, and drug delivery kinetics. This guide provides a comprehensive comparison of three commonly employed triol crosslinkers—Trimethylolpropane (TMP), Glycerol (GC), and Poly(ε-caprolactone)-triol (CAPA)—and their respective impacts on key polymer properties, supported by experimental data and detailed protocols.

The architecture of a polymer network, largely influenced by the crosslinking agent, is fundamental to its function. The choice of triol crosslinker can modulate the crosslinking density, hydrophilicity, and biodegradability of the resulting polymer, making it a pivotal decision in the design of materials for biomedical applications, including drug delivery and tissue engineering.

Comparative Analysis of Triol Crosslinkers

The structural differences between Trimethylolpropane (TMP), a small and rigid molecule, Glycerol (GC), a small and hydrophilic molecule, and Poly(ε-caprolactone)-triol (CAPA), a longer-chain and biodegradable crosslinker, lead to distinct polymer characteristics. The following tables summarize the quantitative effects of these crosslinkers on the mechanical properties, degradation rates, and drug release profiles of polymers, based on published experimental findings.

Mechanical Properties

The mechanical integrity of a polymer is paramount for its intended application. The structure of the triol crosslinker significantly influences properties such as tensile strength, elastic modulus, and elongation at break.

CrosslinkerPolymer SystemTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Trimethylolpropane (TMP) Polyurethane21.1 - 46.0--[1]
Polyurethane Elastomer-Increases with TMP contentDecreases with TMP content[2]
Glycerol (GC) Polyurethane Hydrogel~3.5~1.7~750[3]
Poly(ε-caprolactone)-triol (CAPA) Polyurethane Hydrogel~3.2~1.0~780[3]

Note: The properties are highly dependent on the specific polymer formulation and the concentration of the crosslinker.

Degradation Profile

For applications such as controlled drug delivery and tissue engineering scaffolds, the degradation rate of the polymer is a critical parameter. The chemical nature of the triol crosslinker plays a significant role in the biodegradability of the polymer network.

CrosslinkerPolymer SystemDegradation MethodDegradation RateReference
Trimethylolpropane (TMP) Polyurethane-Generally slow, as TMP is not readily biodegradable[4]
Glycerol (GC) Polyurethane HydrogelHydrolytic DegradationSlower than CAPA-crosslinked hydrogels[3]
Poly(ε-caprolactone)-triol (CAPA) Polyurethane HydrogelHydrolytic DegradationFaster than GC-crosslinked hydrogels[3]
Drug Release Kinetics

The crosslink density and the hydrophilicity of the polymer network, both influenced by the triol crosslinker, are key factors governing the release of encapsulated drugs. A higher crosslinking density generally results in a more constricted network, leading to a slower and more sustained release profile.[5][6]

CrosslinkerPolymer SystemKey Influencing FactorsGeneral Effect on Drug ReleaseReference
Trimethylolpropane (TMP) PolyurethaneHigh crosslink density, rigiditySlower, more controlled release[2]
Glycerol (GC) Poly(acrylic acid) HydrogelHydrophilicity, swelling behaviorControlled release, dependent on swelling[7]
Poly(ε-caprolactone)-triol (CAPA) PolyurethaneBiodegradability of crosslinkerRelease can be modulated by degradation[3]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of Triol-Crosslinked Polyurethane Hydrogels

This protocol is adapted from a study comparing Glycerol and CAPA crosslinkers.[3]

Materials:

  • Poly(ethylene glycol) (PEG, Mn = 2000 g/mol )

  • Isophorone diisocyanate (IPDI)

  • Triol Crosslinker (Glycerol or CAPA)

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Dimethylformamide (DMF) as a solvent

Procedure:

  • Pre-polymer Synthesis: In a three-necked flask, dissolve PEG in DMF. Add IPDI and a catalytic amount of DBTDL. React under a nitrogen atmosphere at 70°C for 4 hours to form an NCO-terminated prepolymer.

  • Crosslinking: In a separate flask, dissolve the triol crosslinker (Glycerol or CAPA) in DMF. Add the triol solution dropwise to the prepolymer solution.

  • Casting and Curing: Pour the mixture into a mold and cure at 60°C for 24 hours to form the polyurethane hydrogel film.

  • Purification: Swell the hydrogel in deionized water for 3 days, changing the water daily, to remove any unreacted monomers and solvent.

  • Drying: Lyophilize the purified hydrogel to obtain the final product.

Mechanical Testing: Tensile Measurement

Apparatus: Universal Testing Machine

Procedure:

  • Cut the hydrogel samples into a dumbbell shape using a standard die.

  • Measure the thickness and width of the gauge section of each sample.

  • Mount the sample in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the sample fractures.

  • Record the load and displacement data to calculate tensile strength, Young's modulus, and elongation at break.

In Vitro Degradation Study

Procedure: [3]

  • Prepare disc-shaped samples of the crosslinked polymer.

  • Record the initial dry weight (W₀) of each sample.

  • Immerse the samples in a phosphate-buffered saline (PBS, pH 7.4) solution at 37°C.

  • At predetermined time intervals, remove the samples from the PBS solution, rinse with deionized water, and lyophilize to a constant weight (Wₜ).

  • Calculate the weight loss percentage using the formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] × 100.

In Vitro Drug Release Study

Procedure: [7]

  • Load the hydrogel samples with a model drug (e.g., benzocaine) by swelling them in a drug solution.

  • After loading, gently blot the surface of the hydrogels to remove excess drug solution.

  • Place each drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

  • At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Determine the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Visualizing the Structure-Property Relationship

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships between the triol crosslinker structure and the resulting polymer properties.

Triol_Structure_Property cluster_crosslinker Triol Crosslinker Structure cluster_properties Polymer Properties TMP Trimethylolpropane (TMP) - Small, Rigid Mechanical Mechanical Properties (Strength, Modulus) TMP->Mechanical High Crosslink Density -> High Strength Degradation Degradation Rate TMP->Degradation Slow DrugRelease Drug Release Profile TMP->DrugRelease Slow, Sustained GC Glycerol (GC) - Small, Hydrophilic GC->Mechanical Moderate Crosslink Density GC->Degradation Slow GC->DrugRelease Swelling-Controlled CAPA Poly(ε-caprolactone)-triol (CAPA) - Long, Flexible, Biodegradable CAPA->Mechanical Lower Crosslink Density -> Higher Flexibility CAPA->Degradation Fast (Biodegradable) CAPA->DrugRelease Degradation-Controlled

Triol Structure-Property Relationship
Relationship between triol crosslinker structure and polymer properties.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Prepolymer Prepolymer Synthesis Crosslinking Crosslinking with Triol Prepolymer->Crosslinking Purification Purification & Drying Crosslinking->Purification MechanicalTest Mechanical Testing Purification->MechanicalTest DegradationTest Degradation Study Purification->DegradationTest DrugReleaseTest Drug Release Assay Purification->DrugReleaseTest Data Comparative Data Analysis MechanicalTest->Data DegradationTest->Data DrugReleaseTest->Data

Experimental Workflow
General experimental workflow for polymer synthesis and characterization.

Conclusion

The judicious selection of a triol crosslinker is a powerful tool for tailoring the properties of polymers for specific biomedical applications. Trimethylolpropane is well-suited for creating strong, stable networks with sustained drug release profiles. Glycerol offers a hydrophilic option for creating biocompatible hydrogels with swelling-controlled release. Poly(ε-caprolactone)-triol provides the added advantage of biodegradability, enabling the design of polymers with degradation-controlled drug release and transient scaffolds for tissue engineering. This guide provides a foundational understanding to aid researchers in making informed decisions in the development of advanced polymer-based therapeutic and regenerative strategies.

References

Safety Operating Guide

Safe Disposal of 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety protocols are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Use chemically resistant gloves (e.g., nitrile rubber).
Body Protection Wear a lab coat or other protective clothing.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed waste disposal company. Adherence to local, state, and federal regulations is mandatory.

Experimental Protocol: Chemical Waste Segregation and Collection

  • Waste Identification: Clearly label a dedicated, sealable waste container for this compound and its contaminated materials.

  • Segregation: Do not mix this chemical with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collection of Unused Product: For surplus or non-recyclable this compound, transfer the material into the designated waste container.

  • Handling of Contaminated Materials: Any materials that have come into contact with the chemical, such as paper towels, gloves, or weighing boats, should also be placed in the designated waste container.

  • Container Sealing: Once the waste has been collected, securely seal the container to prevent any leaks or spills.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, awaiting pickup by a licensed waste disposal service.

  • Documentation: Maintain a log of the waste, including the chemical name, quantity, and date of generation, as required by your institution's EHS guidelines.

III. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Identify 2-(Hydroxymethyl)-2- phenylpropane-1,3-diol for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use a Labeled, Sealable Waste Container B->C D Transfer Unused Chemical and Contaminated Materials C->D E Securely Seal the Waste Container D->E F Store in a Designated, Well-Ventilated Area E->F G Arrange for Pickup by a Licensed Waste Disposal Company F->G H Complete Waste Disposal Documentation G->H

Caption: Disposal workflow for this compound.

IV. Regulatory Compliance

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as disposal regulations can vary. The Safety Data Sheet (SDS) for this compound explicitly states to dispose of the contents and container in accordance with local regulations[1]. The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company[2]. Contaminated packaging should be treated as the unused product itself[2].

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.